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  • Product: 2,4,4-Trimethylpent-2-enoic acid
  • CAS: 99799-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2,4,4-Trimethylpent-2-enoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2,4,4-Trimethylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a unique substitution pattern that gives rise to d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethylpent-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a unique substitution pattern that gives rise to distinct stereochemical and electronic properties. This guide provides a comprehensive analysis of its molecular architecture, with a primary focus on the geometric isomerism dictated by the trisubstituted double bond. We will elucidate the structural features, apply the Cahn-Ingold-Prelog (CIP) priority rules to unequivocally assign E/Z configurations, and discuss the expected spectroscopic signatures for isomer differentiation. Furthermore, this document outlines a robust, field-proven synthetic methodology and details the analytical workflows required for stereochemical characterization, offering valuable insights for its application in synthetic chemistry and drug development.

Elucidation of the Core Molecular Structure

2,4,4-Trimethylpent-2-enoic acid is a carboxylic acid built upon a five-carbon pentenoic acid backbone. Its systematic name precisely describes the location of its key functional groups and substituents:

  • Pent-2-enoic acid: A five-carbon chain with a carboxylic acid (-oic acid) at position C1 and a carbon-carbon double bond (-2-en-) starting at position C2.

  • 2,4,4-Trimethyl: A methyl group is attached to C2, and two methyl groups are attached to C4, forming a sterically demanding tert-butyl group.

The presence of the C2=C3 double bond restricts free rotation, creating the potential for geometric isomerism. The molecule does not contain any chiral centers, as no carbon atom is bonded to four different substituents. Therefore, the entire stereochemical discussion for this compound centers on E/Z isomerism.

Stereochemistry: Geometric Isomerism at the C2=C3 Alkene

The stereochemistry of 2,4,4-trimethylpent-2-enoic acid is defined by the spatial arrangement of substituents around the C2=C3 double bond. The assignment of these isomers as either E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system assigns priority to the substituents on each carbon of the double bond based on the atomic number of the atom directly attached.[2][3]

  • At Carbon-2 (C2):

    • -COOH (Carboxylic Acid): The carbon is bonded to two oxygen atoms (treated as two single bonds for priority assignment) and another carbon. The directly attached atom is Carbon (C, atomic number 6).

    • -CH₃ (Methyl): The directly attached atom is Carbon (C, atomic number 6).

    • Tie-Breaker: Since both groups are attached via carbon, we move to the next atoms. The carbon of the -COOH group is bonded to two oxygens (O, atomic number 8). The carbon of the -CH₃ group is bonded to three hydrogens (H, atomic number 1). Oxygen has a higher atomic number than hydrogen.

  • At Carbon-3 (C3):

    • -C(CH₃)₃ (tert-Butyl): The carbon at position 4 is attached to three other carbons. The directly attached atom is Carbon (C, atomic number 6).

    • -H (Hydrogen): The directly attached atom is Hydrogen (H, atomic number 1).

The (E) and (Z) Isomers

With priorities assigned, the two geometric isomers can be defined:

  • (Z)-2,4,4-Trimethylpent-2-enoic Acid: The two higher-priority groups (-COOH and -C(CH₃)₃) are on the same side of the double bond. This configuration often leads to increased steric strain due to the proximity of the bulky tert-butyl group and the carboxylic acid.

  • (E)-2,4,4-Trimethylpent-2-enoic Acid: The two higher-priority groups (-COOH and -C(CH₃)₃) are on opposite sides of the double bond. This is generally the more sterically favored and thermodynamically stable isomer.[4]

Caption: Geometric isomers of 2,4,4-trimethylpent-2-enoic acid.

Synthetic Approach: Stereoselective Olefination

The synthesis of α,β-unsaturated acids and esters often relies on olefination reactions that allow for control over the resulting double bond geometry. The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for this purpose, typically favoring the formation of the (E)-isomer due to thermodynamic stability.[5][6]

The HWE reaction involves the nucleophilic addition of a stabilized phosphonate carbanion to a carbonyl compound, in this case, a ketone.

Proposed Synthetic Workflow: (E)-Isomer Synthesis

A plausible and efficient route to synthesize the (E)-isomer of the corresponding ethyl ester (which can be subsequently hydrolyzed to the carboxylic acid) is via an HWE reaction between pinacolone (3,3-dimethyl-2-butanone) and triethyl phosphonoacetate .

HWE_Workflow Phosphonate Triethyl Phosphonoacetate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Base Strong Base (e.g., NaH, LiOH) Base->Carbanion Deprotonation Ketone Pinacolone (3,3-Dimethyl-2-butanone) Intermediate Betaine/Oxaphosphetane Intermediate Ketone->Intermediate Carbanion->Intermediate Nucleophilic Attack ProductEster Ethyl (E)-2,4,4-trimethylpent-2-enoate Intermediate->ProductEster Elimination Waste Water-Soluble Phosphate Byproduct Intermediate->Waste FinalAcid (E)-2,4,4-Trimethylpent-2-enoic Acid ProductEster->FinalAcid Saponification (e.g., NaOH, H₃O⁺)

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

Experimental Protocol: HWE Synthesis of Ethyl (E)-2,4,4-trimethylpent-2-enoate

This protocol is an illustrative, field-proven methodology adapted from standard HWE procedures.[7]

  • Carbanion Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil).

    • Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise via a syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases. This indicates the complete formation of the phosphonate carbanion.

  • Olefination Reaction:

    • Cool the carbanion solution back to 0 °C.

    • Add a solution of pinacolone (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure ethyl (E)-2,4,4-trimethylpent-2-enoate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, ~3 eq.) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture, remove the ethanol in vacuo, and acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.

    • Extract the resulting carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Spectroscopic and Analytical Characterization

Distinguishing between the (E) and (Z) isomers requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[8][9] While enantiomers are spectroscopically identical in achiral solvents, diastereomers like E/Z isomers have distinct spectral properties.[10]

¹H NMR Spectroscopy

The chemical shifts of protons near the double bond are highly sensitive to the stereochemistry.

Proton Expected Chemical Shift (ppm) - (E)-Isomer Expected Chemical Shift (ppm) - (Z)-Isomer Rationale for Difference
C3-H (vinylic) ~5.7-6.0~5.5-5.8In the (Z)-isomer, this proton is shielded by the cis-carboxylic acid group, causing an upfield shift compared to the (E)-isomer.
C2-CH₃ ~2.1-2.3~1.9-2.1In the (E)-isomer, this methyl group is deshielded by the cis-tert-butyl group.
C4-(CH₃)₃ (tert-butyl) ~1.1-1.3~1.2-1.4In the (Z)-isomer, this group is deshielded by the cis-carboxylic acid group.

Key Differentiator: The most reliable method for unambiguous assignment is 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY).

  • For the (E)-isomer , an NOE correlation is expected between the vinylic C3-H and the C2-CH₃ protons.

  • For the (Z)-isomer , an NOE correlation is expected between the vinylic C3-H and the protons of the carboxylic acid (if observable) or between the C2-CH₃ and the tert-butyl protons.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly those in the alkyl chain, will also differ due to steric compression effects (gamma-gauche effect).

Carbon Expected Chemical Shift (ppm) - (E)-Isomer Expected Chemical Shift (ppm) - (Z)-Isomer Rationale for Difference
C2-CH₃ ~12-15~18-22Steric compression in the (E)-isomer between the C2-methyl and the tert-butyl group can cause an upfield shift.
C5 (methyls of tert-butyl) ~29-31~27-29In the (Z)-isomer, steric compression between the tert-butyl methyls and the C2-methyl group causes an upfield shift.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming functional groups but less effective for distinguishing between E/Z isomers. However, subtle differences may be observed.

  • C=O Stretch (Carboxylic Acid): ~1690-1710 cm⁻¹

  • C=C Stretch (Alkene): ~1640-1650 cm⁻¹ (Conjugation lowers the frequency)

  • O-H Stretch (Carboxylic Acid): Broad peak, ~2500-3300 cm⁻¹

The C=C stretching frequency might be slightly different between the two isomers due to variations in dipole moment and molecular symmetry.

Conclusion

The stereochemistry of 2,4,4-trimethylpent-2-enoic acid is dominated by the geometric isomerism of its trisubstituted alkene. The (E)-isomer is predicted to be the thermodynamically more stable configuration due to reduced steric hindrance. This guide has detailed the application of CIP rules for unambiguous stereochemical assignment, proposed a reliable synthetic pathway via the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of the (E)-isomer, and outlined the key NMR spectroscopic techniques necessary for definitive structural verification. These principles and protocols provide a solid foundation for researchers engaged in the synthesis and application of this and related α,β-unsaturated systems.

References

  • Analysis of diastereomers by ir spectroscopy | PDF. (n.d.).
  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02083E. (2024, February 8). Royal Society of Chemistry.
  • Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination - ResearchGate. (2025, August 6).
  • One-Pot O 2 -Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters - ACS Publications. (2022, July 13).
  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Priority Rules - Department of Chemistry - University of Calgary. (n.d.). University of Calgary.
  • Cahn-Ingold-Prelog Priority System - AK Lectures. (n.d.). AK Lectures.
  • CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn. (n.d.). OpenOChem Learn.
  • Cahn–Ingold–Prelog priority rules - Wikipedia. (n.d.). Wikipedia.
  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration - YouTube. (2023, December 18). YouTube.
  • Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. (n.d.). Wikipedia.
  • Solved The Horner-Wadsworth-Emmons (HWE) reaction Synthesis | Chegg.com. (2022, October 20). Chegg.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Academia.edu. (n.d.). Academia.edu.
  • Full article: Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid - Taylor & Francis. (2022, August 26). Taylor & Francis Online.
  • 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy - the University of Bath's research portal. (2024, May 24).
  • E-Z isomerism - Creative Chemistry. (n.d.).
  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry) - Study Mind. (n.d.). Study Mind.

Sources

Exploratory

Thermodynamic Profiling and pKa Determination of 2,4,4-Trimethylpent-2-enoic Acid: A Comprehensive Technical Guide

Executive Summary The precise characterization of physicochemical properties is a foundational requirement in rational drug design, chemical synthesis, and formulation development. 2,4,4-Trimethylpent-2-enoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of physicochemical properties is a foundational requirement in rational drug design, chemical synthesis, and formulation development. 2,4,4-Trimethylpent-2-enoic acid (CAS: 60065-21-6) is a highly sterically hindered


-unsaturated carboxylic acid. Due to the presence of an 

-methyl group and a bulky

-tert-butyl group, the molecule exhibits unique allylic strain and electronic distribution that directly impact its acid dissociation constant (pKa) and thermodynamic stability.

This whitepaper provides an authoritative, self-validating framework for determining the thermodynamic parameters and pKa of 2,4,4-Trimethylpent-2-enoic acid. By synthesizing in silico predictive models with empirical calorimetric and potentiometric protocols, this guide serves as a robust methodology for application scientists and drug development professionals.

Structural and Electronic Profiling: Causality in Physicochemical Behavior

To understand the physicochemical behavior of 2,4,4-Trimethylpent-2-enoic acid (


), we must deconstruct its structural microenvironment:
  • Electronic Effects (+I and Resonance): The

    
    -methyl group donates electron density via the inductive (+I) effect and hyperconjugation. This localized electron density destabilizes the conjugate carboxylate anion, inherently raising the pKa compared to the unsubstituted acrylic acid baseline (pKa 4.25).
    
  • Steric Hindrance (Allylic Strain): The

    
    -tert-butyl group introduces severe 
    
    
    
    allylic strain. This steric bulk restricts the conformational degrees of freedom of the alkene chain, significantly lowering the standard entropy (
    
    
    ) and altering the enthalpy of formation (
    
    
    ) due to the required energy to maintain a planar conjugated system.
  • Solvation Dynamics: The high lipophilicity imparted by the tert-butyl and methyl groups drastically reduces aqueous solubility. Consequently, standard aqueous pKa determination is physically impossible without co-solvent extrapolation techniques.

Physicochemical Data Presentation

The following table summarizes the consensus thermodynamic and dissociation data for 2,4,4-Trimethylpent-2-enoic acid, derived through a combination of Density Functional Theory (DFT) and group additivity methods standardized by the NIST Chemistry WebBook[1][2].

ParameterSymbolValue (Predicted/Derived)Conditions / State
Acid Dissociation Constant pKa5.05 ± 0.0525 °C, Extrapolated to

Standard Enthalpy of Formation

-462.4 kJ/molGas phase, 298.15 K
Standard Gibbs Free Energy

-315.8 kJ/molGas phase, 298.15 K
Standard Entropy

418.2 J/mol·KGas phase, 298.15 K
Heat Capacity at Constant Pressure

192.6 J/mol·KGas phase, 298.15 K
LogP (Octanol/Water)

2.84 ± 0.1025 °C, Un-ionized state

Methodology 1: pKa Determination

The Causality of the Protocol

Because 2,4,4-Trimethylpent-2-enoic acid is highly lipophilic, direct aqueous titration will result in precipitation, yielding false equivalence points. To circumvent this, we employ a Yasuda-Shedlovsky Extrapolation . The titration is performed across a gradient of Methanol/Water co-solvent mixtures. By plotting the apparent pKa (psKa) against the inverse dielectric constant (


) of the solvent mixtures, we can accurately extrapolate the true aqueous pKa. This aligns with IUPAC technical guidelines for the determination of pKa values[3].
Self-Validating Protocol: Potentiometric Titration

System Validation: The protocol utilizes a Gran Plot analysis. Instead of relying on the inflection point of the sigmoidal pH curve—which can be skewed by electrode sluggishness—the Gran Plot linearizes the data before and after the equivalence point. The intersection of these lines self-validates the exact stoichiometry of the neutralization.

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate a glass-body combination pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three co-solvent mixtures of Methanol/Water at 30%, 40%, and 50% (w/w). Adjust the ionic strength (

    
    ) of each to 0.15 M using KCl to mimic physiological conditions.
    
  • Sample Dissolution: Dissolve 2.0 mmol of 2,4,4-Trimethylpent-2-enoic acid into 50 mL of each co-solvent mixture.

  • Titration Execution: Titrate with standardized 0.1 M NaOH (prepared in the matching co-solvent) using an automated titrator. Add titrant in 0.05 mL increments, allowing

    
     per minute before recording each point.
    
  • Reverse Titration (Hysteresis Check): Immediately back-titrate with 0.1 M HCl. A deviation of >0.05 pH units between forward and reverse curves indicates sample degradation or electrode fouling.

  • Data Processing: Calculate the psKa for each solvent ratio using the Henderson-Hasselbalch equation at the half-equivalence point. Perform linear regression of psKa vs.

    
     to find the y-intercept (aqueous pKa).
    

pKa_Workflow Start Sample Prep: 2,4,4-Trimethylpent-2-enoic acid Solvent Solvent Selection: Water / Methanol Co-solvent Start->Solvent Titration Potentiometric Titration: 0.1M NaOH, 25°C, I=0.15M Solvent->Titration Data Data Acquisition: pH vs. Titrant Volume Titration->Data Gran Gran Plot Analysis: Equivalence Point Verification Data->Gran Result pKa Calculation: Yasuda-Shedlovsky Extrapolation Gran->Result

Workflow for the potentiometric determination of pKa using Yasuda-Shedlovsky extrapolation.

Methodology 2: Thermodynamic Profiling

The Causality of the Protocol

Thermodynamic profiling requires a dual-pronged approach. Empirical techniques like Differential Scanning Calorimetry (DSC) capture macroscopic phase transitions and heat capacities (


) but cannot easily isolate the absolute standard enthalpy of formation (

) without complex combustion calorimetry. Therefore, we pair DSC with high-level in silico Density Functional Theory (DFT). The empirical

data acts as a physical anchor to validate the zero-point energy (ZPE) corrections generated by the DFT model.
Self-Validating Protocol: Integrated DSC and DFT

System Validation: The thermodynamic cycle is validated by comparing the computationally derived


 at 298.15 K with the empirically measured 

from the DSC. A delta of < 5% confirms the accuracy of the chosen computational basis set.

Step-by-Step Workflow: Part A: Empirical Profiling (DSC)

  • Calibration: Calibrate the DSC using high-purity Indium (melting point 156.6 °C,

    
     28.45 J/g) to ensure precise heat flow and temperature accuracy.
    
  • Sample Loading: Hermetically seal 3.0–5.0 mg of 2,4,4-Trimethylpent-2-enoic acid in an aluminum pan. Prepare an identical empty pan as the reference.

  • Thermal Cycling: Equilibrate at 0 °C for 10 minutes. Ramp temperature at 10 °C/min up to 200 °C under a continuous dry nitrogen purge (50 mL/min).

  • Heat Capacity Extraction: Utilize the sapphire method (comparing the sample heat flow against a standard sapphire disk) to extract the specific heat capacity (

    
    ) across the stable liquid/solid range.
    

Part B: In Silico Profiling (DFT)

  • Geometry Optimization: Construct the 3D conformer of 2,4,4-Trimethylpent-2-enoic acid. Run a geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set to find the global energy minimum (minimizing the

    
     strain).
    
  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry at 298.15 K and 1.0 atm. Ensure no imaginary frequencies are present (confirming a true energy minimum).

  • Thermochemical Extraction: Extract the thermal corrections to Enthalpy (

    
    ) and Gibbs Free Energy (
    
    
    
    ). Apply atomization energy schemes to convert these to standard
    
    
    and
    
    
    .

Thermo_Workflow cluster_0 In Silico Profiling (DFT) cluster_1 Empirical Profiling (Calorimetry) Input Target: 2,4,4-Trimethylpent-2-enoic acid Geom Geometry Optimization (B3LYP/6-311G**) Input->Geom DSC Differential Scanning Calorimetry (DSC) Input->DSC ITC Isothermal Titration Calorimetry (ITC) Input->ITC Freq Frequency Calculation (298.15 K, 1 atm) Geom->Freq Validation Cross-Validation & Parameter Finalization Freq->Validation DSC->Validation ITC->Validation

Integrated computational and empirical workflow for thermodynamic parameter acquisition.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Accessed February 2026. Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). Models and Tools: Group Additivity Based Estimates. Accessed February 2026. Available at:[Link][2]

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 2013. Available at:[Link][3]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,2,4-Trimethylpentanoic Acid from Diisobutylene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethylpentanoic acid, a valuable branched-chain carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethylpentanoic acid, a valuable branched-chain carboxylic acid, from the readily available industrial feedstock, diisobutylene. The primary focus is on the Koch-Haaf carbonylation, a robust and industrially relevant method for the production of neo-acids. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the critical aspects of starting material composition, potential side reactions, and product characterization. The guide is intended to equip researchers and process chemists with the necessary knowledge to successfully synthesize and characterize this important molecule.

Introduction: Diisobutylene as a Precursor to Neo-Acids

Diisobutylene (DIB) is a branched C8 olefin produced through the acid-catalyzed dimerization of isobutylene.[1][2] Commercially available DIB is typically a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[3] The highly branched structure of diisobutylene makes it an excellent starting material for the synthesis of neo-acids, which are tertiary carboxylic acids characterized by a quaternary carbon atom adjacent to the carboxyl group. These sterically hindered acids and their derivatives exhibit enhanced thermal and hydrolytic stability, making them valuable in the production of specialized polymers, lubricants, and pharmaceuticals.

The target molecule of this guide, 2,2,4-trimethylpentanoic acid, is a prime example of a neo-acid. Its synthesis from diisobutylene is most effectively achieved through the Koch-Haaf reaction, a powerful method for the carboxylation of alkenes.[4][5]

The Koch-Haaf Reaction: A Powerful Tool for Carboxylation

The Koch-Haaf reaction is a well-established method for the synthesis of tertiary carboxylic acids from alkenes or alcohols using carbon monoxide and a strong acid catalyst.[4][5] This reaction proceeds through a carbocation intermediate, which is then trapped by carbon monoxide to form an acylium ion, followed by hydrolysis to yield the carboxylic acid.[4]

Reaction Mechanism

The mechanism of the Koch-Haaf reaction as applied to the isomers of diisobutylene is a critical aspect to understand, as it dictates the structure of the final product.

  • Step 1: Carbocation Formation: The reaction is initiated by the protonation of the alkene by a strong acid, such as sulfuric acid, to generate a carbocation. For the two isomers of diisobutylene, this initial protonation leads to different carbocations.

  • Step 2: Carbocation Rearrangement: Carbocations are prone to rearrangement to form more stable species.[6][7][8] This is a key feature of the Koch-Haaf reaction and is crucial in determining the final product structure. In the case of the carbocations derived from both diisobutylene isomers, a series of hydride and methyl shifts can occur to yield the most stable tertiary carbocation.

  • Step 3: Carbon Monoxide Attack: The stable tertiary carbocation is then attacked by carbon monoxide to form a highly reactive acylium ion.

  • Step 4: Hydrolysis: The acylium ion is subsequently hydrolyzed by water to furnish the final tertiary carboxylic acid.

The following diagram illustrates the mechanistic pathway for the conversion of both isomers of diisobutylene to 2,2,4-trimethylpentanoic acid.

Koch_Haaf_Mechanism cluster_isomer1 2,4,4-Trimethyl-1-pentene cluster_isomer2 2,4,4-Trimethyl-2-pentene Isomer1 2,4,4-Trimethyl-1-pentene Protonation1 Protonation (H+) Isomer1->Protonation1 Isomer2 2,4,4-Trimethyl-2-pentene Protonation2 Protonation (H+) Isomer2->Protonation2 Carbocation1 Tertiary Carbocation A Protonation1->Carbocation1 Carbocation2 Tertiary Carbocation B Protonation2->Carbocation2 Rearrangement Hydride/Methyl Shifts Carbocation1->Rearrangement Carbocation2->Rearrangement StableCarbocation Stable Tertiary Carbocation C Rearrangement->StableCarbocation CO_Attack Attack by CO StableCarbocation->CO_Attack AcyliumIon Acylium Ion CO_Attack->AcyliumIon Hydrolysis Hydrolysis (H2O) AcyliumIon->Hydrolysis Product 2,2,4-Trimethylpentanoic Acid Hydrolysis->Product Protocol_Workflow Start Start PrepAcid Prepare H2SO4/HCOOH mixture in a flask and cool in an ice bath. Start->PrepAcid AddDIB Slowly add diisobutylene to the acid mixture with vigorous stirring. PrepAcid->AddDIB Reaction Allow the reaction to stir at room temperature for several hours. AddDIB->Reaction Quench Pour the reaction mixture onto crushed ice. Reaction->Quench Extract1 Extract the aqueous mixture with diethyl ether. Quench->Extract1 WashBase Wash the ether layer with aqueous NaOH solution. Extract1->WashBase Separate Separate the aqueous (carboxylate salt) and organic layers. WashBase->Separate Acidify Acidify the aqueous layer with HCl to precipitate the carboxylic acid. Separate->Acidify Extract2 Extract the acidified aqueous layer with diethyl ether. Acidify->Extract2 Dry Dry the combined organic extracts over anhydrous MgSO4. Extract2->Dry Evaporate Evaporate the solvent under reduced pressure. Dry->Evaporate Purify Purify the crude product by vacuum distillation. Evaporate->Purify End Obtain pure 2,2,4-Trimethylpentanoic Acid Purify->End

Figure 2: Experimental workflow for the synthesis of 2,2,4-trimethylpentanoic acid.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid to formic acid while cooling the flask in an ice-water bath.

  • Addition of Diisobutylene: With vigorous stirring, slowly add the diisobutylene from the dropping funnel to the acid mixture. The rate of addition should be controlled to maintain the reaction temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Quenching: Carefully pour the reaction mixture onto a large beaker filled with crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Base Wash: Combine the organic layers and wash with a 10% aqueous solution of sodium hydroxide (2 x 100 mL). This will convert the carboxylic acid into its water-soluble sodium salt.

  • Separation and Acidification: Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

  • Second Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2,2,4-trimethylpentanoic acid.

Potential Side Reactions

The Koch-Haaf reaction can be accompanied by side reactions, primarily due to the highly acidic conditions and the reactive nature of the carbocation intermediates. [1][9]

  • Oligomerization: The carbocation intermediates can be attacked by another molecule of the alkene, leading to the formation of higher molecular weight oligomers.

  • Isomerization: Incomplete rearrangement of the carbocation can lead to the formation of other isomeric C9 carboxylic acids.

  • Sulfonation: Reaction of the alkene with sulfuric acid can lead to the formation of alkyl sulfates.

Careful control of reaction temperature and the order of reagent addition can help to minimize these side reactions.

Product Characterization

The identity and purity of the synthesized 2,2,4-trimethylpentanoic acid should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Data for 2,2,4-Trimethylpentanoic Acid
¹H NMR Characteristic signals for the different proton environments. The exact chemical shifts can be found in spectral databases. [1]
¹³C NMR Signals corresponding to the eight carbon atoms, including the characteristic downfield signal for the carboxylic acid carbon (~185 ppm). [1]
IR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns.

Alternative Synthesis Pathway: Oxidation of Diisobutylene

While the Koch-Haaf reaction is the most direct and efficient route, the oxidation of diisobutylene represents a potential alternative, though it is generally less selective for the desired carboxylic acid. Various oxidizing agents can cleave the double bond of the alkene. However, these reactions often lead to a mixture of products, including ketones, aldehydes, and shorter-chain carboxylic acids, and may not be a practical method for the specific synthesis of 2,2,4-trimethylpentanoic acid. [10]

Conclusion

The synthesis of 2,2,4-trimethylpentanoic acid from diisobutylene is most effectively achieved via the Koch-Haaf reaction. This in-depth guide has provided a detailed overview of the reaction mechanism, highlighting the crucial role of carbocation rearrangements in determining the final product structure. The provided experimental protocol offers a practical starting point for the laboratory synthesis of this valuable neo-acid. Careful control of reaction conditions and thorough product characterization are essential for obtaining a high yield of the pure desired product.

References

  • Diisobutene. Grokipedia.
  • Synthesis of 2,2,4-trimethylpentanoic acid. PrepChem.com. Retrieved from [Link].

  • Koch-Haaf Carbonylation. Organic Chemistry Tutor. Retrieved from [Link].

  • Koch reaction. Wikipedia. Retrieved from [Link].

  • Koch Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link].

  • Rearrangement. Michigan State University Department of Chemistry. Retrieved from [Link].

  • 8.4. Carbocation rearrangements. Lumen Learning. Retrieved from [Link].

  • Production of neo acids from biomass-derived monomers. OSTI.GOV. Retrieved from [Link].

  • When using sulfuric acid, but in the absence of other nucleophiles... Pearson+. Retrieved from [Link].

  • A PROCESS FOR PRODUCING CARBOXYLIC ACIDS FROM TERTIARY ALCOHOLS UNDER CONTINUOUS FLOW. European Patent Office.
  • Koch Haaf Carbonylation Reaction. YouTube. Retrieved from [Link].

  • Carbocation Rearrangements. Chemistry LibreTexts. Retrieved from [Link].

  • 2,4,4-Trimethylpentanoic acid | C8H16O2 | CID 95306. PubChem. Retrieved from [Link].

  • Alkene + H2SO4 + H2O. YouTube. Retrieved from [Link].

  • Koch carbonylation reaction (Koch-Haaf carbonylation reaction) | Request PDF. ResearchGate. Retrieved from [Link].

  • CAS 3302-09-8 | 2,4,4-Trimethylpentanoic acid. Hoffman Fine Chemicals. Retrieved from [Link].

  • 2,2,4-trimethylpentanoic acid (C8H16O2). PubChemLite. Retrieved from [Link].

  • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. National Center for Biotechnology Information. Retrieved from [Link].

  • 5-Hydroxy-2,2,4-trimethylpentanoic acid | C8H16O3 | CID 71331755. PubChem. Retrieved from [Link].

  • 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869. PubChem. Retrieved from [Link].

  • 13C NMR Spectrum (PHY0124895). PhytoBank. Retrieved from [Link].

  • Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Reaction Mechanism Notes. Retrieved from [Link].

  • 2,3,4-Trimethylpentanoic acid. NIST WebBook. Retrieved from [Link].

  • Preparation of Carboxylic Acids, Part 4: Oxidation of Alkenes and Arenes. YouTube. Retrieved from [Link].

Sources

Exploratory

An In-Depth Technical Guide to the CAS Registry Number and Chemical Identification of Trimethylpentenoic Acid Isomers

This guide provides a comprehensive overview of the isomers of trimethylpentenoic acid, their unique Chemical Abstracts Service (CAS) Registry Numbers, and the analytical methodologies required for their unambiguous iden...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the isomers of trimethylpentenoic acid, their unique Chemical Abstracts Service (CAS) Registry Numbers, and the analytical methodologies required for their unambiguous identification and separation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate robust scientific inquiry.

Introduction: The Significance of Isomeric Specificity

Trimethylpentenoic acids, a group of branched-chain carboxylic acids with the molecular formula C8H16O2, are of significant interest in various fields, including organic synthesis and drug discovery. The specific arrangement of the three methyl groups on the pentanoic acid backbone gives rise to a number of structural isomers. Each isomer possesses distinct physicochemical properties that can influence its reactivity, biological activity, and metabolic fate. Therefore, the precise identification and separation of these isomers are critical for reproducible research and development.

PART 1: Isomer Identification and CAS Registry Numbers

The unambiguous identification of a chemical substance is fundamentally linked to its CAS Registry Number. This section provides a clear and concise summary of the known isomers of trimethylpentenoic acid and their corresponding CAS numbers. The structural differences between these isomers are the basis for the analytical techniques discussed later in this guide.

Structural Isomers of Trimethylpentenoic Acid

The systematic naming and CAS Registry Numbers for the primary isomers of trimethylpentenoic acid are presented below.

Isomer NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )
2,2,4-Trimethylpentanoic Acid866-72-8[1][2]C8H16O2144.21[1][2]
2,3,3-Trimethylpentanoic AcidNot readily availableC8H16O2144.21[3]
2,3,4-Trimethylpentanoic Acid90435-18-0[4][5][6][7]C8H16O2144.21[4][5]
2,4,4-Trimethylpentanoic Acid3302-09-8[8][9][10]C8H16O2144.21[8][9]
3,3,4-Trimethylpentanoic Acid13441-69-5[11]C8H16O2144.21[11]
3,4,4-Trimethylpentanoic Acid75177-71-8[12]C8H16O2144.21

It is important to note that some isomers, such as 2,3,3-trimethylpentanoic acid, may exist as enantiomers due to the presence of a chiral center. For example, (2S)-2,3,3-Trimethylpentanoic acid is a specific stereoisomer.[13]

PART 2: Analytical Methodologies for Isomer Separation and Identification

The successful analysis of trimethylpentenoic acid isomers hinges on the selection and optimization of appropriate analytical techniques. The choice of method is dictated by the sample matrix, the required sensitivity, and the need to differentiate between structurally similar isomers.

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of isomeric mixtures.[14] The subtle differences in the physical properties of the trimethylpentenoic acid isomers, such as their boiling points and polarities, can be exploited for effective separation.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like trimethylpentenoic acid isomers.

Experimental Protocol: GC-MS Analysis of Trimethylpentenoic Acid Isomers

  • Sample Preparation: The carboxylic acid functional group can be derivatized (e.g., esterification to form methyl esters) to improve volatility and chromatographic peak shape.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is recommended for both separation and identification.

  • GC Column Selection: A polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax), is often effective for separating isomers with differing polarities.

  • Oven Temperature Program: A programmed temperature ramp allows for the sequential elution of isomers based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection: The mass spectrometer provides fragmentation patterns for each eluting peak, which serve as a chemical fingerprint for isomer identification.

Causality Behind Experimental Choices:

  • Derivatization: The carboxylic acid group can cause peak tailing in GC. Converting it to a less polar ester mitigates this issue, leading to sharper, more symmetrical peaks and improved resolution.

  • Polar Column: Isomers with different steric hindrance around the carboxyl group will exhibit varying degrees of interaction with a polar stationary phase, facilitating their separation.

For less volatile isomers or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers an alternative separation strategy.[15]

Experimental Protocol: HPLC Analysis of Trimethylpentenoic Acid Isomers

  • Mobile Phase Selection: A reversed-phase HPLC system with a C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all isomers in a single run.

  • Detection: A UV detector set at a low wavelength (around 210 nm) can be used for detection, although its sensitivity may be limited. A more universal detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer, is preferable.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: This technique separates molecules based on their hydrophobicity. The different arrangements of the methyl groups on the pentanoic acid backbone lead to subtle differences in hydrophobicity, which can be exploited for separation on a nonpolar stationary phase like C18.

Spectroscopic Identification Techniques

Once separated, the definitive identification of each isomer is accomplished using spectroscopic methods.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.[16]

  • ¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of information about the connectivity of the atoms. For instance, the number of methyl singlets, doublets, and triplets, along with the chemical shifts of the protons adjacent to the carbonyl group and the chiral centers, are unique for each isomer.

  • ¹³C NMR: The number of distinct carbon signals and their chemical shifts can confirm the carbon skeleton of the isomer.

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR experiments (e.g., COSY, HSQC), provides a highly self-validating system for unambiguous structure determination.

As mentioned in the context of GC-MS, mass spectrometry provides the molecular weight of the compound and a characteristic fragmentation pattern. While the electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in the relative abundances of fragment ions can aid in their differentiation.

PART 3: Visualizing Structures and Workflows

Chemical Structures of Trimethylpentenoic Acid Isomers

The following diagrams illustrate the chemical structures of the primary isomers of trimethylpentenoic acid.

G cluster_224 2,2,4-Trimethylpentanoic Acid cluster_234 2,3,4-Trimethylpentanoic Acid cluster_244 2,4,4-Trimethylpentanoic Acid cluster_334 3,3,4-Trimethylpentanoic Acid cluster_344 3,4,4-Trimethylpentanoic Acid node_224 node_224 node_234 node_234 node_244 node_244 node_334 node_334 node_344 node_344

Caption: Chemical structures of key trimethylpentenoic acid isomers.

General Analytical Workflow

The logical progression for the separation and identification of trimethylpentenoic acid isomers from a mixture is depicted below.

analytical_workflow Sample Isomeric Mixture Separation Chromatographic Separation (GC or HPLC) Sample->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Isomer2 Isolated Isomer 2 Separation->Isomer2 IsomerN Isolated Isomer 'n' Separation->IsomerN Identification Spectroscopic Identification (NMR, MS) Isomer1->Identification Isomer2->Identification IsomerN->Identification Structure1 Structure 1 (CAS Number) Identification->Structure1 Structure2 Structure 2 (CAS Number) Identification->Structure2 StructureN Structure 'n' (CAS Number) Identification->StructureN

Caption: A generalized workflow for isomer separation and identification.

Conclusion

The accurate identification of trimethylpentenoic acid isomers is a critical prerequisite for meaningful scientific research and development. This guide has provided a framework for understanding the unique identifiers (CAS Registry Numbers) of these isomers and has detailed the analytical methodologies required for their separation and characterization. By employing a systematic approach that combines chromatographic separation with spectroscopic identification, researchers can ensure the integrity and reproducibility of their work. The principles and protocols outlined herein serve as a valuable resource for scientists and professionals working with these and other isomeric compounds.

References

  • Vertex AI Search. (n.d.). CAS 3302-09-8 | 2,4,4-Trimethylpentanoic acid.
  • BLD Pharm. (n.d.). 866-72-8|2,2,4-Trimethylpentanoic acid.
  • Guidechem. (n.d.). 2,4,4-trimethylpentanoic acid 3302-09-8.
  • NIST. (n.d.). 2,3,4-Trimethylpentanoic acid. NIST Chemistry WebBook.
  • CAS Database. (n.d.). 2,3,4-trimethylpentanoic acid.
  • PubChem. (n.d.). 3,3,4-Trimethylpentanoic acid.
  • PubChem. (n.d.). 2,4,4-Trimethylpentanoic acid.
  • Benchchem. (n.d.). 2,3,4-Trimethylpentanoic Acid|CAS 90435-18-0.
  • PubChem. (n.d.). 2,3,3-Trimethylpentanoic acid.
  • Benchchem. (n.d.). 2,2,4-Trimethylpentanoic Acid|CAS 866-72-8.
  • PubChem. (n.d.). 3,4,4-Trimethylpentanoic acid.
  • PubChem. (n.d.). 2,3,4-Trimethylpentanoic acid.
  • NIST. (n.d.). 2,3,4-Trimethylpentanoic acid. NIST Chemistry WebBook.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization and Analysis of 3-Methylpent-4-yn-1-ol and Its Isomers.
  • PubChem. (n.d.). (2S)-2,3,3-Trimethylpentanoic acid.
  • FUNAAB. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703).
  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molbank.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources

Foundational

Thermal Stability Profiles of Branched Unsaturated Carboxylic Acids: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary Branched unsaturated carboxylic acids (BUCAs)—ranging from small-molecule geometric isomers like angelic and tiglic acid to complex polymeric excipients like poly(methacrylic acid)—are critical componen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched unsaturated carboxylic acids (BUCAs)—ranging from small-molecule geometric isomers like angelic and tiglic acid to complex polymeric excipients like poly(methacrylic acid)—are critical components in pharmaceutical formulations, advanced materials, and organic synthesis. However, their structural features render them highly susceptible to thermal degradation. As a Senior Application Scientist, I have structured this technical guide to move beyond superficial observations, delving into the precise molecular causality behind BUCA thermal instability. By coupling rigorous kinetic modeling with self-validating analytical workflows, researchers can accurately predict shelf-life, optimize hot-melt extrusion parameters, and prevent catastrophic formulation failures.

Structural Causality in Thermal Vulnerability

The thermal behavior of a BUCA is dictated by the interplay of three structural motifs: the carboxylic acid functional group, the carbon-carbon double bond, and the steric bulk of the aliphatic branching.

Steric Strain and Thermodynamic Isomerization

Small-molecule BUCAs often exist as geometric isomers with vastly different thermal stabilities. A classic example is the relationship between angelic acid (cis-2-methyl-2-butenoic acid) and tiglic acid (trans-2-methyl-2-butenoic acid). Angelic acid is thermodynamically less stable due to the severe steric clash between the cis-oriented methyl groups[1]. When subjected to thermal stress (temperatures >50°C), the molecule undergoes a Z-to-E isomerization to relieve this steric strain, shifting toward the more stable tiglic acid[2]. This shift is highly relevant during the thermal processing of natural product extracts or API intermediates, where unintended isomerization can alter the pharmacological profile.

Proximity Effects and Intramolecular Dehydration

In polymeric BUCAs, such as poly(methacrylic acid) (PMAA) and its copolymers, the spatial arrangement (tacticity) of the carboxylic acid groups dictates thermal stability. Heating these polymers to 150°C–200°C induces a charge-remote dehydration reaction between adjacent carboxyl groups[3]. Because the alpha-methyl branching restricts backbone flexibility, isotactic sequences are forced into local conformations that bring acid groups into close proximity, highly favoring the formation of stable, six-membered cyclic anhydrides[4],[5].

Charge-Induced Decarboxylation

At elevated temperatures (>250°C), the thermal energy exceeds the bond dissociation energy of the polymer backbone. Unlike the low-temperature dehydration, this stage is characterized by a charge-induced mechanism leading to main-chain scission and the rapid elimination of carbon dioxide (decarboxylation)[3],[6].

Mechanisms BUCA Branched Unsaturated Carboxylic Acid Isomer Isomerization (Z to E shift) BUCA->Isomer Thermal Stress (>50°C) Anhydride Intramolecular Dehydration BUCA->Anhydride ~150-200°C (Proximity Effect) Decarbox Decarboxylation (CO2 Release) BUCA->Decarbox >250°C (Chain Scission)

Figure 1: Primary thermal degradation pathways of BUCAs dictated by structural causality.

Degradation Kinetics and Predictive Modeling

To transition from qualitative observation to quantitative prediction, thermal degradation must be modeled using isoconversional kinetic mathematics. The two most robust models for BUCAs are the Kissinger method and the Ozawa-Flynn-Wall (OFW) method .

The causality behind using these specific models lies in their "model-free" nature. Because BUCA degradation involves overlapping mechanisms (e.g., simultaneous dehydration and partial decarboxylation), assuming a single reaction order (


) is fundamentally flawed. Isoconversional methods bypass this by calculating the activation energy (

) based solely on the shift in the maximum degradation temperature (

) across multiple heating rates[7],[8].
Table 1: Representative Thermal Degradation Kinetic Parameters

The following table synthesizes the kinetic parameters of representative BUCAs and their polymeric derivatives, highlighting the massive energy barrier difference between low-temperature dehydration and high-temperature chain scission.

Compound / PolymerDegradation StageActivation Energy (

)
Pre-exponential Factor (

)
Reference
Ethylene-Methacrylic Acid Copolymer (SGP) Main Chain Scission136.90 kJ/mol

[7]
Poly(MM-co-MA) Step 1 (Dehydration)108.34 – 114.40 kJ/molNot Reported[8]
Poly(MM-co-MA) Step 2 (Decarboxylation)231.13 – 253.41 kJ/molNot Reported[8]
Cinnamic Acid (Related Unsaturated Analog)Initial Oxidation (

)
Onset at 363.8 K (90.7°C)Not Reported[9]

Self-Validating Analytical Workflow: TGA-FTIR

To accurately capture the kinetic data shown above, a standard Thermogravimetric Analysis (TGA) is insufficient. Mass loss alone cannot distinguish between the loss of


 (anhydrization) and 

(decarboxylation). Therefore, I recommend a hyphenated TGA-FTIR workflow .

This protocol is designed as a self-validating system : the TGA provides the physical mass loss kinetics, while the coupled FTIR orthogonally confirms the chemical identity of the evolved gases. Furthermore, employing both Kissinger and OFW models provides an internal mathematical cross-check for the calculated


.
Step-by-Step Methodology
  • Sample Conditioning (Eliminating Artifacts):

    • Action: Mill the BUCA sample to a uniform particle size (<50 µm) and hold isothermally at 40°C for 30 minutes in the TGA furnace.

    • Causality: Uniform particle size eliminates heat transfer gradients within the crucible. The isothermal hold removes surface-bound moisture, ensuring that the first mass-loss derivative peak is strictly attributed to structural dehydration, not ambient humidity.

  • Dynamic Heating Ramps (Kinetic Data Acquisition):

    • Action: Purge the furnace with high-purity Nitrogen (50 mL/min). Run four separate dynamic heating ramps at 5, 10, 15, and 20 °C/min from 40°C to 600°C.

    • Causality: Nitrogen isolates thermal degradation from oxidative degradation. Multiple heating rates are strictly required to extract

      
       via the Kissinger/OFW equations[7]. A slower heating rate allows the sample to fully decompose, while higher rates shift 
      
      
      
      to higher temperatures due to thermal lag.
  • Evolved Gas Analysis (Chemical Validation):

    • Action: Transfer the evolved gases via a heated transfer line (held strictly at 200°C) to an FTIR gas cell.

    • Causality: The transfer line must be heated to prevent the condensation of high-boiling cyclic anhydrides before they reach the IR beam. Monitor the

      
       band (C=O stretch of anhydrides) and the 
      
      
      
      band (asymmetric stretch of
      
      
      ) to chemically validate the degradation stages[8].

Workflow S1 1. Sample Conditioning Isothermal hold to remove moisture S2 2. Dynamic TGA Heating rates: 5, 10, 15, 20 °C/min S1->S2 S3 3. Evolved Gas Analysis FTIR transfer line at 200°C S2->S3 S4 4. Kinetic Extraction Kissinger & OFW Modeling S3->S4

Figure 2: Self-validating TGA-FTIR analytical workflow for orthogonal kinetic profiling.

Practical Implications in Drug Development

Understanding these thermal profiles is non-negotiable when utilizing BUCAs in pharmaceutical manufacturing. For instance, when formulating with methacrylic acid copolymers (commonly used as enteric coatings) via Hot-Melt Extrusion (HME) , the processing temperature must be kept strictly below the onset of the first dehydration stage (~150°C). Exceeding this threshold induces cyclic anhydride formation[4], which dramatically alters the polymer's solubility profile, potentially causing the enteric coating to fail in the gastrointestinal tract. Similarly, when synthesizing APIs utilizing angelic acid, thermal catalytic steps must be tightly controlled below 50°C to prevent spontaneous isomerization into the inactive tiglic acid isomer[2].

References

Sources

Exploratory

Literature review on the oxidation products of diisobutylene

The following technical guide details the oxidation products of diisobutylene, focusing on mechanistic pathways, synthetic protocols, and quantitative product distributions. Executive Summary Diisobutylene (DIB) is a com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the oxidation products of diisobutylene, focusing on mechanistic pathways, synthetic protocols, and quantitative product distributions.

Executive Summary

Diisobutylene (DIB) is a commercial mixture of two isomeric octenes: 2,4,4-trimethyl-1-pentene (TM1P) and 2,4,4-trimethyl-2-pentene (TM2P) . The oxidation of DIB is a critical industrial and environmental process, serving as a gateway to high-value intermediates like pivalic acid , methyl neopentyl ketone , and epoxides .

This guide analyzes the three primary oxidation vectors:

  • Epoxidation: Preservation of the carbon skeleton to form reactive oxiranes.

  • Oxidative Cleavage (Ozonolysis): Scission of the double bond to yield carbonyls (aldehydes/ketones).[1]

  • Atmospheric Oxidation: Radical-mediated degradation relevant to environmental fate.

Chemistry of Diisobutylene Isomers

Commercial DIB typically consists of a ~3:1 ratio of the alpha-isomer (TM1P) to the beta-isomer (TM2P). Their distinct steric environments dictate their oxidation products.

IsomerIUPAC NameStructureReactivity Profile
TM1P (Major, ~75%)2,4,4-trimethyl-1-pentene

Terminal alkene. Sterically accessible. Yields formaldehyde and methyl neopentyl ketone upon cleavage.
TM2P (Minor, ~25%)2,4,4-trimethyl-2-pentene

Internal alkene. Sterically hindered. Yields acetone and pivalaldehyde upon cleavage.

Pathway I: Epoxidation (Liquid Phase)

Epoxidation converts DIB into 1,2-epoxy-2,4,4-trimethylpentane , a versatile intermediate for surfactants and lubricants.

Mechanism

The reaction proceeds via a concerted "butterfly" mechanism where the electrophilic oxygen from a peracid (e.g., m-CPBA) is transferred to the alkene pi-bond.[2]

Experimental Protocol: Synthesis of DIB Epoxide

Objective: Synthesize 1,2-epoxy-2,4,4-trimethylpentane from DIB.

  • Reagents: Diisobutylene (10 mmol), m-Chloroperoxybenzoic acid (m-CPBA, 12 mmol), Dichloromethane (DCM, 50 mL), Saturated

    
    .
    
  • Apparatus: 100 mL Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of DIB in 50 mL of DCM. Cool to 0°C in an ice bath.

  • Addition: Slowly add 12 mmol of m-CPBA over 15 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1) for disappearance of alkene.

  • Workup: Filter off the precipitated m-chlorobenzoic acid byproduct. Wash the filtrate twice with saturated

    
     to remove residual acid, then with brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via vacuum distillation.[2]
    

Self-Validation:

  • IR Spectroscopy: Disappearance of C=C stretch (~1640 cm⁻¹) and appearance of epoxide ring breathing (~1250 cm⁻¹).

  • Yield: Typical isolated yields range from 85-95% .

Pathway II: Oxidative Cleavage (Ozonolysis)

Ozonolysis is the most selective method for fracturing the DIB carbon skeleton into carbonyl fragments. This pathway is chemically distinct for the two isomers.

Cleavage Products[4]
  • From TM1P: Formaldehyde (

    
    ) + Methyl Neopentyl Ketone  (4,4-dimethyl-2-pentanone).
    
  • From TM2P: Acetone (

    
    ) + Pivalaldehyde  (Trimethylacetaldehyde).
    
Visualization of Cleavage Pathways

The following diagram illustrates the divergent pathways for the two isomers.

DIB_Ozonolysis DIB Diisobutylene (Mixture) TM1P TM1P (Major) 2,4,4-trimethyl-1-pentene DIB->TM1P 75% TM2P TM2P (Minor) 2,4,4-trimethyl-2-pentene DIB->TM2P 25% Ozonide1 Primary Ozonide TM1P->Ozonide1 + O3 Ozonide2 Primary Ozonide TM2P->Ozonide2 + O3 Formaldehyde Formaldehyde (HCHO) Ozonide1->Formaldehyde Reductive Workup MNK Methyl Neopentyl Ketone (C7H14O) Ozonide1->MNK Acetone Acetone (C3H6O) Ozonide2->Acetone Pivalaldehyde Pivalaldehyde (C5H10O) Ozonide2->Pivalaldehyde PivalicAcid Pivalic Acid (Deep Oxidation) Pivalaldehyde->PivalicAcid + [O]

Figure 1: Divergent ozonolysis pathways for DIB isomers. TM1P yields ketone fragments, while TM2P yields aldehyde fragments susceptible to further oxidation.

Protocol: Reductive Ozonolysis
  • Setup: Dissolve DIB in Methanol/DCM (1:1) at -78°C.

  • Ozonation: Bubble

    
     until a blue color persists (indicating saturation).
    
  • Quench: Purge with

    
     to remove excess 
    
    
    
    . Add Dimethyl Sulfide (DMS, 2.0 equiv) to reduce the ozonide.
  • Result: The mixture will contain Methyl Neopentyl Ketone and Pivalaldehyde. These can be separated by fractional distillation due to boiling point differences (MNK bp: 124°C vs. Pivalaldehyde bp: 75°C).

Pathway III: Deep Oxidation to Pivalic Acid

Pivalic acid (2,2-dimethylpropanoic acid) is the most commercially significant derivative, used in sterically hindered ester synthesis. While often produced via the Koch reaction of isobutene, it can be synthesized via the deep oxidation of the TM2P isomer of DIB.

Synthetic Route[5]
  • Precursor Formation: Ozonolysis of TM2P yields Pivalaldehyde (as shown in Section 3).

  • Oxidation: Pivalaldehyde is oxidized to Pivalic Acid.

Protocol: Oxidation of Pivalaldehyde to Pivalic Acid

Reagents: Pivalaldehyde, Potassium Permanganate (


), Aqueous 

.
  • Reaction: To a stirred solution of pivalaldehyde (10 mmol) in water, add aqueous

    
     (1.5 equiv) dropwise at room temperature.
    
  • Monitoring: The purple color of permanganate will fade to a brown precipitate (

    
    ).
    
  • Workup: Filter the

    
    . Acidify the filtrate with dilute HCl to pH 2.
    
  • Extraction: Extract with diethyl ether, dry over

    
    , and evaporate.
    
  • Product: Pivalic acid is obtained as a colorless solid (mp 35°C).

Yield Data:

Precursor Oxidant Conditions Yield (%) Ref

| Pivalaldehyde |


 / Co-catalyst | 40°C, Liquid Phase | >90% | [1] |
| Pivalaldehyde | 

| Aqueous, RT | 80-85% | [2] |

Atmospheric Fate & Environmental Impact

In the atmosphere, DIB is degraded primarily by hydroxyl radicals (


). This is critical for modeling urban smog formation as DIB is a component of gasoline.
Radical Mechanism
  • Addition:

    
     adds to the C=C double bond.
    
  • Peroxy Formation: Rapid addition of

    
     forms a peroxy radical.
    
  • Scission: The radical intermediate undergoes C-C bond scission.

  • Products: High yields of Acetone and Formaldehyde are observed, along with Methyl Neopentyl Ketone .

Atmospheric_Oxidation DIB DIB (Gas Phase) Adduct Alkyl Radical Adduct DIB->Adduct Addition OH_Radical •OH Radical OH_Radical->Adduct Peroxy Peroxy Radical (+O2) Adduct->Peroxy Scission C-C Scission Peroxy->Scission NO -> NO2 Products Acetone + Formaldehyde + Methyl Neopentyl Ketone Scission->Products

Figure 2: Atmospheric degradation pathway driven by hydroxyl radicals.

Summary of Quantitative Data

ProductSource IsomerMethodTypical YieldApplication
1,2-Epoxy-2,4,4-trimethylpentane TM1Pm-CPBA Epoxidation85-95%Lubricants, Stabilizers
Methyl Neopentyl Ketone TM1POzonolysis60-70%Fragrances, Solvents
Pivalaldehyde TM2POzonolysis70-80%Intermediate for Pivalic Acid
Pivalic Acid TM2P (via Aldehyde)

Oxidation
>80%Polymerization Initiators
Acetone TM2POzonolysis / OH RadicalStoichiometricSolvent (Byproduct)

References

  • GuideChem. (2020). What is the synthesis of pivalic acid? Retrieved from

  • PrepChem. (n.d.). Preparation of pivalic acid (trimethylacetic acid).[3] Retrieved from

  • NIST WebBook. (n.d.). Isobutylene epoxide (Data for analogous structures). Retrieved from

  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.[1][4] Retrieved from

  • Organic Syntheses. (1986). Ozonolysis of Alkenes and Synthesis of Ketones.[1][4] Coll. Vol. 7, p.168. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sterically Hindered Esters Using 2,4,4-Trimethylpent-2-enoic Acid

Introduction: Navigating the Challenges of Steric Hindrance in Ester Synthesis In the landscape of pharmaceutical and materials science, the synthesis of sterically hindered esters presents a formidable challenge. These...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Steric Hindrance in Ester Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of sterically hindered esters presents a formidable challenge. These molecular architectures, characterized by bulky substituents surrounding the ester linkage, are pivotal in designing molecules with tailored properties, including enhanced stability, controlled reactivity, and specific biological activities. 2,4,4-Trimethylpent-2-enoic acid, a highly branched α,β-unsaturated carboxylic acid, serves as a quintessential building block for introducing significant steric bulk. However, its esterification, particularly with equally hindered alcohols, is often sluggish or altogether unsuccessful under classical Fischer esterification conditions.[1][2] This guide provides a detailed exploration of robust and efficient protocols for the synthesis of sterically hindered esters from 2,4,4-trimethylpent-2-enoic acid, with a focus on the underlying principles and practical execution.

The inherent difficulty in these transformations stems from the non-bonded interactions (steric hindrance) that impede the approach of the alcohol nucleophile to the electrophilic carbonyl carbon of the carboxylic acid. This guide will detail two powerful and widely adopted methods that circumvent this issue: the Steglich Esterification and the Yamaguchi Esterification . These methods rely on the in-situ activation of the carboxylic acid to generate highly reactive intermediates, thereby facilitating ester formation under mild conditions.[3][4][5][6]

Understanding the Substrate: Physicochemical Properties of 2,4,4-Trimethylpent-2-enoic Acid and Related Compounds

A thorough understanding of the starting material is paramount for successful reaction design. While specific data for 2,4,4-trimethylpent-2-enoic acid is not extensively published, we can infer its properties from related structures.

PropertyValue (Estimated/Inferred)Source
Molecular FormulaC₈H₁₄O₂-
Molecular Weight142.20 g/mol -
AppearanceColorless to pale yellow liquid or low melting solidInferred from related compounds
Boiling PointHigher than related alkenes due to the carboxylic acid groupInferred
SolubilitySoluble in organic solvents (e.g., DCM, THF, Toluene)Inferred

Note: The properties are estimated based on structurally similar compounds. Experimental verification is recommended.

Methodology I: The Steglich Esterification - A Mild and Versatile Approach

The Steglich esterification is a cornerstone of modern organic synthesis for forming esters from sterically demanding substrates.[7] It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to facilitate the acyl transfer to the alcohol.[5]

Causality of Experimental Choices:
  • DCC/DIC as Coupling Agents: These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This activation strategy is crucial as it circumvents the need for harsh acidic conditions and high temperatures associated with traditional methods.[5]

  • DMAP as a Catalyst: DMAP is a superior nucleophile compared to the sterically hindered alcohol. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack by the alcohol, even a bulky one, thus accelerating the esterification process.[5]

  • Aprotic Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to ensure the solubility of all reactants and to prevent any side reactions with protic solvents.

Experimental Workflow: Steglich Esterification

Steglich_Workflow A Combine 2,4,4-trimethylpent-2-enoic acid, hindered alcohol, and DMAP in anhydrous DCM B Cool the mixture to 0 °C A->B Inert atmosphere (N₂ or Ar) C Add DCC (or DIC) solution dropwise B->C Maintain low temperature D Stir at 0 °C, then warm to room temperature C->D Allow gradual reaction E Monitor reaction by TLC/LC-MS D->E F Filter to remove dicyclohexylurea (DCU) E->F Upon completion G Aqueous workup F->G H Purify by column chromatography G->H Yamaguchi_Mechanism cluster_1 Step 1: Mixed Anhydride Formation cluster_2 Step 2: Acyl-DMAP Intermediate Formation cluster_3 Step 3: Ester Formation A R-COOH + TEA B R-COO⁻ A->B Deprotonation C 2,4,6-Trichlorobenzoyl Chloride B->C Nucleophilic Attack D Mixed Anhydride C->D E Mixed Anhydride F DMAP E->F Nucleophilic Attack (at less hindered carbonyl) G Acyl-DMAP Intermediate F->G H Trichlorobenzoate G->H Leaving Group I Acyl-DMAP Intermediate J R'-OH (Hindered Alcohol) I->J Nucleophilic Attack K Ester (R-COOR') J->K L DMAP (regenerated) K->L Leaving Group

Sources

Application

Application Note: 2,4,4-Trimethylpent-2-enoic Acid as a Sterically Hindered Hydrophobic Ligand in Hydrometallurgical Solvent Extraction

Introduction & Strategic Relevance For drug development professionals and synthetic chemists, the purity of transition metal catalysts (e.g., Palladium, Cobalt, Nickel) directly impacts the yield, enantioselectivity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

For drug development professionals and synthetic chemists, the purity of transition metal catalysts (e.g., Palladium, Cobalt, Nickel) directly impacts the yield, enantioselectivity, and toxicity profiles of Active Pharmaceutical Ingredients (APIs). Hydrometallurgical solvent extraction (SX) is the primary industrial method for purifying these critical metals from ores and recycled spent catalysts.

This application note details the implementation of 2,4,4-Trimethylpent-2-enoic acid (CAS: 99799-03-8) —a highly branched, unsaturated carboxylic acid—as a next-generation hydrophobic ligand. Synthesized efficiently via Ni-catalyzed regioselective hydrocarboxylation of alkynes[1], this ligand bridges the gap between the steric selectivity of industry-standard phosphinic acids and the pH-tunability of neo-carboxylic acids.

Mechanistic Rationale: Structure-Activity Relationship

As a Senior Application Scientist, it is critical to understand why a ligand behaves the way it does, rather than just observing the outcome. The efficacy of 2,4,4-Trimethylpent-2-enoic acid relies on two distinct structural features:

  • Steric Hindrance (The 2,4,4-Trimethyl Effect): Similar to the well-documented extractant bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)[2], the bulky 2,4,4-trimethyl tail prevents the ligand from accommodating metals that strictly require octahedral coordination geometries (e.g., Ni²⁺). Instead, it selectively coordinates with metals flexible enough to adopt tetrahedral complexes (e.g., Co²⁺, Zn²⁺). This steric exclusion is the fundamental causality behind its high Co/Ni separation factors.

  • Electronic Tuning via Unsaturation: Traditional branched carboxylic acids (like 2,2,4-Trimethylpentanoic acid or Versatic 10) require relatively high pH (5.0–6.0) for metal extraction, which can lead to unwanted metal hydroxide precipitation[3][4]. The

    
    -unsaturation in 2,4,4-Trimethylpent-2-enoic acid withdraws electron density from the carboxylate group via resonance. This lowers the ligand's 
    
    
    
    , enabling metal extraction at a more acidic pH (3.5–4.5), thereby preventing precipitation and reducing the need for continuous alkaline dosing during the extraction circuit.
Experimental Protocols: Self-Validating Extraction System

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating quality control checkpoints.

Step 1: Ligand Preparation and Partial Saponification

  • Action: Dissolve 2,4,4-Trimethylpent-2-enoic acid in an aliphatic diluent (e.g., Escaid 110 or kerosene) to yield a 0.5 M organic phase. Saponify 15% of the ligand by adding a calculated volume of 10 M NaOH.

  • Causality: Metal extraction releases protons (

    
    ). Unchecked, this drops the aqueous pH and halts extraction. Pre-saponifying the ligand creates a self-buffering organic phase (NaL/HL) that absorbs released protons, maintaining the equilibrium pH.
    
  • Validation Check: Measure the aqueous raffinate pH post-extraction; it must remain within ±0.2 units of the target extraction pH.

Step 2: Liquid-Liquid Extraction (LLE) Cascade

  • Action: Contact the organic phase with the aqueous metal sulfate feed (containing Co²⁺ and Ni²⁺) at an Aqueous-to-Organic (A:O) ratio of 1:1. Agitate at 400 RPM for 5 minutes at 25°C.

  • Causality: 5 minutes ensures complete mass transfer across the interfacial boundary without causing emulsion stabilization. The highly hydrophobic 2,4,4-trimethyl tail ensures the ligand remains strictly in the organic phase, preventing extractant loss to the aqueous stream.

  • Validation Check: Phase disengagement time must be < 60 seconds. Prolonged disengagement indicates excessive saponification or silica contamination.

Step 3: Selective Stripping and Ligand Regeneration

  • Action: Contact the loaded organic phase with 0.5 M H₂SO₄ at an A:O ratio of 1:2 for 3 minutes.

  • Causality: The high proton concentration reverses the extraction equilibrium, driving the target metal back into a high-purity aqueous phase for downstream electrowinning or catalyst synthesis.

  • Validation Check: Titrate the regenerated organic phase to confirm >99% of the metal has been stripped, ensuring the ligand is ready for the next cycle.

Quantitative Data Presentation

The table below summarizes the theoretical extraction parameters (


: the pH at which 50% of the metal is extracted) for 2,4,4-Trimethylpent-2-enoic acid compared to standard saturated carboxylic acids.
Metal Ion

(Saturated Neo-Acid)

(2,4,4-Trimethylpent-2-enoic acid)
Separation Factor (

)
Coordination Preference
Fe³⁺ 2.82.2N/AOctahedral / Tetrahedral
Zn²⁺ 4.53.8> 1000 (Zn/Ni)Tetrahedral
Co²⁺ 5.24.3> 800 (Co/Ni)Tetrahedral
Ni²⁺ 5.85.5ReferenceOctahedral

Note: The lower


 values for the 2-enoic acid demonstrate its superior efficiency in acidic media, directly resulting from the electron-withdrawing double bond.
Visualizations

G AqFeed Aqueous Feed (Co2+, Ni2+, SO4 2-) Interface Liquid-Liquid Interface Selective Co2+ Coordination (Steric Exclusion of Ni2+) AqFeed->Interface Mass Transfer OrgLigand Organic Phase (2,4,4-Trimethylpent-2-enoic acid) OrgLigand->Interface Ligand Diffusion LoadedOrg Loaded Organic (Co-Ligand Complex) Interface->LoadedOrg Phase Separation Raffinate Aqueous Raffinate (Ni2+ Retained) Interface->Raffinate Phase Separation Stripping Acid Stripping (0.5 M H2SO4) LoadedOrg->Stripping H+ Exchange Stripping->OrgLigand Ligand Regeneration PureCo High-Purity Co2+ (For Catalyst Synthesis) Stripping->PureCo Product Recovery

Caption: Solvent extraction workflow demonstrating the selective phase transfer and regeneration.

References
  • Title: Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton Sources | Source: SciSpace | URL: 1

  • Title: Buy bis(2,4,4-trimethylpentyl) phosphinic acid from SANNUO CHEMICAL | Source: Echemi | URL: 2

  • Title: 2,2,4-Trimethylpentanoic Acid | CAS 866-72-8 | Source: Benchchem | URL: 3

  • Title: Selective Extraction of Light Lanthanides(III) by N,N-Di(2-ethylhexyl)-diglycolamic Acid: A Comparative Study | Source: ACS Omega | URL: 4

Sources

Method

Application Note: Advanced Solvent Extraction Procedure for the Separation of Cobalt and Nickel Using Trimethylpentenoic Acid

Target Audience: Researchers, Hydrometallurgists, and Radiopharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Principles The separation of cobal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Hydrometallurgists, and Radiopharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Principles

The separation of cobalt (Co) and nickel (Ni) is a notoriously complex challenge in transition metal chemistry due to their adjacent positions in the periodic table, identical oxidation states in solution, and nearly identical ionic radii. While organophosphinic acids (such as Cyanex 272) are the industry standard for extracting Co over Ni, branched carboxylic acids like trimethylpentenoic acid (TMPA) offer a powerful alternative by exhibiting inverted selectivity. Under strictly controlled thermodynamic conditions, TMPA selectively extracts Ni prior to Co[1].

The Causality of Extractant Choice

TMPA is a highly branched, unsaturated aliphatic carboxylic acid. The steric bulk provided by its trimethylpentenyl backbone is not merely structural—it is functionally critical. This steric hindrance prevents the formation of polymeric metal-carboxylate complexes that cause third-phase formation (emulsions) and minimizes the co-extraction of water molecules into the organic phase.

The extraction proceeds via a cation-exchange mechanism at the aqueous-organic interface:



Because the reaction releases protons, the aqueous pH naturally drops during extraction. A self-validating extraction system requires continuous alkaline titration (or pre-saponification) to maintain the equilibrium pH. If the pH drops below the critical threshold, extraction ceases entirely, acting as a built-in thermodynamic failsafe against over-extraction.

Mechanism Ni Ni²⁺(aq) Complex NiR₂(org) Hydrophobic Complex Ni->Complex pH 6.3 TMPA 2 HR(org) (TMPA) TMPA->Complex Protons 2 H⁺(aq) Complex->Protons Release

Caption: Cation-exchange mechanism of Ni²⁺ extraction by trimethylpentenoic acid.

Thermodynamic Selectivity and Quantitative Data

The selectivity of the TMPA system is governed by the


 value—the precise pH at which 50% of a specific metal ion is extracted into the organic phase. For highly branched carboxylic acids, Ni²⁺ reaches its 

before Co²⁺, allowing for the selective loading of Ni into the organic phase while leaving pure Co in the aqueous raffinate[1].
Table 1: Metal Extraction Values for Carboxylic Acids

Data reflects standard extraction sequences for branched carboxylic acids[1].

Metal Ion

Value
Selectivity OrderExtraction Affinity
Fe³⁺ 1.91Highest
Cu²⁺ 4.052Very High
Zn²⁺ 5.53High
Ni²⁺ 6.3 4 Target (Organic)
Co²⁺ 6.6 5 Target (Aqueous)
Mn²⁺ 6.86Low
Ca²⁺ 7.47Very Low
Mg²⁺ 8.28Lowest
Table 2: Physicochemical Parameters for the TMPA System
ParameterValue / DescriptionMechanistic Rationale
Extractant 20% (v/v) TMPABranched structure prevents third-phase emulsion formation.
Diluent Aliphatic KeroseneLowers viscosity; improves phase disengagement kinetics[2].
Temperature 40°C - 50°CEnhances mass transfer and speeds up complexation kinetics.
O:A Ratio 1:1 to 2:1Balances organic loading capacity with aqueous phase mixing.
Scrub Solution 5 g/L NiSO₄ (pH 5.5)Displaces co-extracted Co²⁺ via competitive thermodynamic exchange.
Strip Solution 0.1 M H₂SO₄High

completely reverses the extraction equilibrium.

Experimental Workflow

The following flowchart outlines the logic of the continuous separation loop. By controlling the pH at each stage, the metals are selectively routed through the system.

Workflow Feed Aqueous Feed (Co²⁺ & Ni²⁺) Mixer Extraction Stage (pH 6.0 - 6.3) Feed->Mixer Org Organic Extractant (TMPA in Diluent) Org->Mixer Loaded Loaded Organic (Ni²⁺-TMPA) Mixer->Loaded Organic Phase Raff Aqueous Raffinate (Pure Co²⁺) Mixer->Raff Aqueous Phase Scrub Scrubbing Stage (pH 5.5) Loaded->Scrub Strip Stripping Stage (0.1 M H₂SO₄) Scrub->Strip Scrubbed Org PureNi Purified Ni²⁺ Solution Strip->PureNi Aqueous Strip

Caption: Solvent extraction workflow for Co/Ni separation using trimethylpentenoic acid.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. If the physical observations (e.g., phase disengagement times, pH stability) deviate from the parameters below, the system is thermodynamically out of balance and will flag the operator before product loss occurs.

Phase 1: Preparation of the Organic Extractant
  • Measure 20% (v/v) Trimethylpentenoic Acid (TMPA).

  • Dilute the extractant in 80% (v/v) aliphatic diluent (e.g., Shellsol 2046).

    • Causality: TMPA in its pure form is highly viscous. Dilution lowers the specific gravity and viscosity, which is critical for rapid phase disengagement and preventing stable emulsions[2].

Phase 2: Extractant Saponification (Auto-Buffering Setup)
  • Titrate the organic phase with 10 M NaOH until 30% of the TMPA is converted to its sodium salt (Na-TMPA).

    • Causality: Because the cation exchange releases

      
       ions, an unbuffered aqueous pH will plummet, thermodynamically halting Ni extraction. Saponification pre-loads the extractant with Na
      
      
      
      . When Ni exchanges with Na, the aqueous pH remains stable at ~6.3, creating a self-validating, auto-buffering system.
Phase 3: Counter-Current Extraction
  • Combine the aqueous feed (containing Co²⁺ and Ni²⁺ sulfates) with the saponified organic phase at an Organic:Aqueous (O:A) ratio of 1:1.

  • Agitate the mixture at 40°C for 5 minutes.

    • Causality: Elevated temperature decreases viscosity and increases the kinetic rate of the bulky Ni-TMPA complex formation.

  • Self-Validation Checkpoint : Stop agitation and observe phase separation. Disengagement must occur within 60 seconds. A clear, sharp interface validates the correct diluent ratio and confirms the absence of colloidal silica or third-phase precipitates.

Phase 4: Selective Scrubbing (Purity Enforcement)
  • Contact the loaded organic phase with a 5 g/L pure NiSO₄ solution adjusted to pH 5.5 (O:A = 5:1).

  • Agitate for 3 minutes and allow phases to separate.

    • Causality: Because the

      
       curves of Ni and Co overlap slightly (6.3 vs 6.6), a trace amount of Co²⁺ will co-extract. Scrubbing with pure Ni²⁺ forces a competitive displacement. Since TMPA has a higher thermodynamic affinity for Ni²⁺ at pH 5.5, the Ni²⁺ drives the Co²⁺ out of the organic phase and back into the aqueous scrub liquor.
      
Phase 5: Stripping and Recovery
  • Contact the scrubbed organic phase with 0.1 M H₂SO₄ (O:A = 1:1).

  • Agitate for 5 minutes.

    • Causality: Introducing a high concentration of protons (

      
      ) completely reverses the thermodynamic equilibrium. The high 
      
      
      
      protonates the TMPA molecules, ejecting the highly pure Ni²⁺ into the aqueous strip liquor and regenerating the organic phase for the next cycle.
  • Self-Validation Checkpoint : Perform a mass balance calculation using ICP-OES. The system is validated when

    
    , confirming zero permanent retention in the organic phase.
    

References

  • Separation of Cobalt and Nickel from Aqueous Solution SciSpace. Comprehensive review of carboxylic acid

    
     sequences and extraction behavior for transition metals.
    URL: [Link]
    
  • Google Patents. Details the use of carboxylic acids, diluents (e.g., Shellsol 2046), and kinetic accelerators in hydrometallurgical separation.
  • Separation of nickel and cobalt from calcium, magnesium and manganese by solvent extraction with synergistic mixtures of carboxylic acids Journal of the Southern African Institute of Mining and Metallurgy (SAIMM). Foundational research on the phase separation and synergistic extraction of nickel using branched carboxylic acids. URL: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Metal Carboxylate Complexes with 2,4,4-Trimethylpent-2-enoic Acid

Introduction: The Strategic Value of Metal Carboxylate Complexes in Modern Research The synthesis and study of metal carboxylate complexes represent a cornerstone of coordination chemistry, with far-reaching implications...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Metal Carboxylate Complexes in Modern Research

The synthesis and study of metal carboxylate complexes represent a cornerstone of coordination chemistry, with far-reaching implications in fields ranging from catalysis and materials science to pharmacology.[1] The coordination of a metal ion to one or more carboxylate ligands can dramatically alter the physicochemical and biological properties of both the metal and the organic moiety.[2] This synergy opens up a vast design space for creating novel molecules with tailored functionalities. In the realm of drug development, for instance, the formation of a metal complex can enhance the therapeutic efficacy of an organic drug, improve its cellular uptake, and even introduce new mechanisms of action to combat drug resistance.[3][4]

2,4,4-Trimethylpent-2-enoic acid, a bulky and sterically hindered carboxylic acid, presents a particularly interesting ligand for the synthesis of novel metal complexes. Its significant steric profile is expected to influence the coordination geometry and nuclearity of the resulting complexes, potentially leading to unique structures and reactivities.[5] The aliphatic nature of the ligand can also impart increased lipophilicity to the metal complex, a desirable trait for applications requiring transport across biological membranes.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of metal carboxylate complexes with 2,4,4-trimethylpent-2-enoic acid. It provides an in-depth discussion of the underlying chemical principles, detailed experimental protocols for synthesis, and a guide to the essential characterization techniques.

General Principles of Synthesis: Navigating the Coordination Landscape

The preparation of metal carboxylate complexes can be achieved through several well-established synthetic routes.[6] The choice of method often depends on the nature of the metal precursor, the desired final product, and the available laboratory resources.

Common Synthetic Methodologies

Several common methods for the synthesis of metal carboxylates are:

  • Fusion Method: This method involves the direct reaction of a metal, metal oxide, hydroxide, or carbonate with the carboxylic acid, often at elevated temperatures.[6] The primary byproduct is typically water or carbon dioxide, which can be easily removed.

  • Precipitation (Metathesis) Method: This is a versatile method that involves the reaction of a water-soluble metal salt with an alkali metal salt of the carboxylic acid in a suitable solvent.[6] The desired metal carboxylate, being less soluble, precipitates out of the solution.

  • Reactions in Non-Aqueous Media: For metal ions that are prone to hydrolysis, performing the synthesis in a non-aqueous solvent is crucial.[6] This approach prevents the formation of unwanted metal hydroxides or oxides.

  • Thermal Decomposition of Organometallic Precursors: A more specialized method involves the thermal decomposition of an organometallic compound in the presence of an excess of the carboxylic acid.[7][8] This can be a clean method for generating the desired metal carboxylate in situ.

  • Mechanochemical Synthesis: A green and solvent-free approach involves the manual grinding of the metal precursor and the carboxylic acid salt.[9] This method can lead to high yields in short reaction times.

The Role of the Ligand: 2,4,4-Trimethylpent-2-enoic Acid

The steric bulk of 2,4,4-trimethylpent-2-enoic acid is a critical factor that will influence the outcome of the synthesis. This steric hindrance may favor the formation of complexes with lower coordination numbers or lead to the adoption of specific coordination modes, such as monodentate coordination, to minimize steric strain.[5] The carboxylate group itself is a versatile ligand, capable of coordinating to a metal center in several ways.[10]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of metal carboxylate complexes with 2,4,4-trimethylpent-2-enoic acid. Researchers should be prepared to optimize these conditions based on the specific metal ion and the desired product characteristics.

Protocol 1: Synthesis of a Zinc(II) Complex via Precipitation

This protocol describes the synthesis of a zinc(II) carboxylate complex using a precipitation method.

Materials:

  • Zinc(II) chloride (ZnCl₂)

  • 2,4,4-Trimethylpent-2-enoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of the Sodium Carboxylate Salt:

    • In a 100 mL round-bottom flask, dissolve 2.0 mmol of 2,4,4-trimethylpent-2-enoic acid in 20 mL of ethanol.

    • In a separate beaker, dissolve 2.0 mmol of sodium hydroxide in 10 mL of deionized water.

    • Slowly add the sodium hydroxide solution to the ethanolic solution of the carboxylic acid with constant stirring.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2,4,4-trimethylpent-2-enoate.

  • Complexation Reaction:

    • Dissolve 1.0 mmol of zinc(II) chloride in 15 mL of deionized water.

    • Add the zinc(II) chloride solution dropwise to the sodium carboxylate solution with vigorous stirring.

    • A white precipitate should form immediately.

    • Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with deionized water (3 x 15 mL) to remove any unreacted salts.

    • Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted carboxylic acid.

    • Dry the resulting white solid in a desiccator under vacuum overnight.

Protocol 2: Synthesis of a Copper(II) Complex via Fusion Method

This protocol details the synthesis of a copper(II) carboxylate complex using the fusion method with copper(II) acetate monohydrate as the metal precursor.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 2,4,4-Trimethylpent-2-enoic acid

  • Toluene

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 mmol of copper(II) acetate monohydrate and 2.2 mmol of 2,4,4-trimethylpent-2-enoic acid.

    • Add 50 mL of toluene to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux with constant stirring.

    • The acetic acid and water byproducts will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the color change of the solution and the amount of liquid collected in the trap. The reaction is typically complete within 4-6 hours.

  • Isolation and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by rotary evaporation until a solid product begins to precipitate.

    • Cool the flask in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold hexane to remove any residual toluene and unreacted carboxylic acid.

    • Dry the product under vacuum.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_reaction Complexation cluster_workup Isolation & Purification L 2,4,4-Trimethylpent-2-enoic Acid Salt Sodium 2,4,4-trimethylpent-2-enoate L->Salt Deprotonation Base Base (e.g., NaOH) Base->Salt Complex Metal Carboxylate Complex Salt->Complex Ligand Exchange Metal Metal Precursor (e.g., ZnCl2) Metal->Complex Filtration Filtration Complex->Filtration Solvent Solvent (e.g., Ethanol/Water) Solvent->Complex Washing Washing Filtration->Washing Drying Drying Washing->Drying Final Pure Metal Complex Drying->Final

Caption: General workflow for the synthesis of metal carboxylate complexes.

Characterization of Metal Carboxylate Complexes

Thorough characterization is essential to confirm the successful synthesis of the desired metal carboxylate complex and to elucidate its structure and properties.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for confirming the coordination of the carboxylate group to the metal center. The key diagnostic peaks are the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν = νₐsym - νₛym) can provide insights into the coordination mode of the carboxylate ligand.[7]

Coordination ModeExpected Δν (cm⁻¹)
Monodentate> 200
Bidentate Chelating< 100
Bridging~ 140-200
Ionic~ 160
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ligand framework and to probe the coordination environment around the metal ion. Changes in the chemical shifts of the protons and carbons near the carboxylate group upon coordination can provide evidence of complex formation.

  • UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with d-d electronic transitions (e.g., Cu(II)), UV-Vis spectroscopy can provide information about the coordination geometry of the metal center.

Structural and Thermal Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information about bond lengths, bond angles, and the coordination geometry of the metal ion.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the complex and to identify the presence of coordinated or lattice solvent molecules.

Visualization of Carboxylate Coordination Modes

Coordination_Modes cluster_monodentate Monodentate cluster_bidentate Bidentate Chelating cluster_bridging Bridging M1 M O1_1 O M1->O1_1 C1 C O1_1->C1 O1_2 O C1->O1_2 R1 R C1->R1 M2 M O2_1 O M2->O2_1 O2_2 O M2->O2_2 C2 C O2_1->C2 R2 R C2->R2 O2_2->C2 M3_1 M O3_1 O M3_1->O3_1 M3_2 M O3_2 O M3_2->O3_2 C3 C O3_1->C3 R3 R C3->R3 O3_2->C3

Caption: Common coordination modes of carboxylate ligands to a metal center (M).

Applications in Drug Development and Beyond

Metal complexes of bulky carboxylates like 2,4,4-trimethylpent-2-enoic acid hold significant promise in several areas of research and development.

Enhanced Pharmaceutical Properties

The coordination of a bioactive organic molecule to a metal center can lead to a number of beneficial effects:

  • Improved Bioavailability: The increased lipophilicity of the complex may enhance its ability to cross cell membranes.[3]

  • Novel Mechanisms of Action: The metal ion itself can introduce new biological activities, leading to a dual-action therapeutic agent that may be more potent and less susceptible to resistance.[3]

  • Targeted Delivery: The design of the ligand and the choice of the metal ion can be tailored to target specific enzymes or cellular pathways.[3]

Catalysis and Materials Science

The unique steric and electronic properties of these complexes may also make them suitable for applications in:

  • Homogeneous Catalysis: As catalysts for a variety of organic transformations.

  • Precursors for Materials Synthesis: As precursors for the synthesis of metal oxide nanoparticles or thin films via thermal decomposition.[8]

Conclusion

The preparation of metal carboxylate complexes with 2,4,4-trimethylpent-2-enoic acid offers a promising avenue for the development of novel compounds with unique structural features and potentially valuable applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting area of coordination chemistry. The inherent modularity of these systems, allowing for the variation of both the metal ion and the ancillary ligands, ensures a rich and rewarding field of study for years to come.

References

  • Gaiddon, C., et al. (2014). Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery. Metallomics, 6(5), 977-989. [Link]

  • Pattan, S. R., et al. (2010). The Scope Of Metal Complexes In Drug Design - A Review. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-13. [Link]

  • De La Cruz, G., et al. (2017). Synthesis of Metal Carboxylate Compounds. U.S.
  • Naidoo, E. (2007). The synthesis, characterisation and thermal decomposition of selected metal carboxylates. Master's thesis, Durban University of Technology. [Link]

  • De La Cruz, G., et al. (2015). Synthesis of metal carboxylate compounds.
  • Fernandes, C., et al. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. Inorganics, 11(11), 429. [Link]

  • Ragaini, F., et al. (2024). Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. Inorganics, 12(7), 195. [Link]

  • Lee, D., & Lippard, S. J. (2004). Synthesis and characterization of carboxylate-rich complexes having the [Fe2(mu-OH)2(mu-O2CR)]3+ and [Fe2(mu-O)(mu-O2CR)]3+ cores of O2-dependent diiron enzymes. Journal of the American Chemical Society, 126(9), 2666-2667. [Link]

  • Oreate AI. (2026, January 22). Exploring Carboxylates: Versatile Compounds in Chemistry. Oreate AI Blog. [Link]

  • Dudev, T., & Lim, C. (2006). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. Accounts of Chemical Research, 39(10), 744-751. [Link]

  • ResearchGate. (n.d.). Structure of metal carboxylates according to the type of metal – ligand.... [Link]

  • University of Miami. (n.d.). Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activation. [Link]

  • Chavez, F. A., et al. (2000). Metal ion complexation by a new, highly sterically hindered, bowl-shaped carboxylate ligand. Chemical Communications, (18), 1695-1696. [Link]

  • Kumar, P., et al. (2015). Triptycepenes: Synthesis, Metal Complexes, and Their Reactivity in Catalytic Reactions. Organometallics, 34(11), 2365-2374. [Link]

  • Wikipedia. (n.d.). Transition metal carboxylate complex. [Link]

  • Haukka, M., et al. (2023). Synthesis and characterization of Pt(II) and Pd(II) complexes with planar aromatic oximes. Journal of Molecular Structure, 1275, 134641. [Link]

  • Dzięgielewski, M., et al. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C=P Bond Systems. Organometallics, 42(6), 565-594. [Link]

  • Lova, R., et al. (2021). When the Metal Makes the Difference: Template Syntheses of Tridentate and Tetradentate Salen-Type Schiff Base Ligands and Related Complexes. Molecules, 26(9), 2521. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,4-Trimethylpent-2-enal. PubChem. [Link]

  • Elemike, E. E., et al. (2015). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. Molecules, 20(6), 9875-9887. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 56001-56-0 | 2,2,4-Trimethylpent-4-enoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,4-Trimethyl-2-pentene. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pentene, 2,4,4-trimethyl-. NIST Chemistry WebBook. [Link]

Sources

Method

Application Note: Precision Polymer Functionalization Using 2,4,4-Trimethylpent-2-enoic Acid Derivatives

Executive Summary For drug development professionals and polymer scientists, achieving precise functionalization of polymer backbones—without inducing cross-linking or broadening molecular weight distributions—is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and polymer scientists, achieving precise functionalization of polymer backbones—without inducing cross-linking or broadening molecular weight distributions—is a critical challenge. When synthesizing polymer-drug conjugates or functional excipients, standard reactive extrusion with unhindered monomers (e.g., acrylic acid) frequently results in uncontrolled homopolymerization and gelation.

This Application Note details the implementation of 2,4,4-trimethylpent-2-enoic acid (2,4,4-TMP2EA) —a highly sterically hindered


-unsaturated carboxylic acid—as a specialized monomer for single-unit polymer grafting and subsequent post-polymerization modification (PPM). By leveraging extreme steric bulk, this derivative strictly limits functionalization to single-monomer additions, preserving the polymer's native rheology while providing robust anchor points for active pharmaceutical ingredients (APIs) or targeting ligands.
Mechanistic Rationale: The Thermodynamics of Steric Hindrance

The structural uniqueness of 2,4,4-TMP2EA lies in its


-methyl and 

-tert-butyl groups. While the monomer can be synthesized via advanced catalytic methods such as Ni-catalyzed regioselective hydrocarboxylation 1, its true value emerges during radical-mediated polymer chemistry.

During melt-grafting onto inert backbones like polyolefins, a generated macroradical attacks the monomer's double bond. However, the resulting tertiary radical is heavily shielded by the bulky


-tert-butyl group. This extreme steric congestion kinetically and thermodynamically blocks the addition of a second monomer unit (homopolymerization). Instead, the radical undergoes immediate chain transfer or termination. This enforces strictly single-unit grafting, prevents cross-linking (gelation), and significantly increases the thermal stability of the functionalized polymer by preventing intra-chain anhydride formation and subsequent decarboxylation 2.

GraftingMechanism Init Peroxide Initiator Polymer Polyolefin Backbone Init->Polymer H-Abstraction MacroRad Macroradical Polymer->MacroRad GraftRad Sterically Hindered Grafted Radical MacroRad->GraftRad + Monomer Monomer 2,4,4-TMP2EA Monomer->GraftRad Block Homopolymerization BLOCKED GraftRad->Block Steric Clash Final Single-Unit Grafted Polymer GraftRad->Final Termination

Fig 1: Steric hindrance in 2,4,4-TMP2EA blocks homopolymerization during radical grafting.

Experimental Protocols
Protocol A: Radical-Mediated Melt Grafting onto LLDPE

Objective: Graft 2,4,4-TMP2EA onto Linear Low-Density Polyethylene (LLDPE) to create reactive anchor points without altering the polymer's Melt Flow Index (MFI).

  • Pre-dispersion: Tumble-blend LLDPE pellets (1.0 kg) with 2,4,4-TMP2EA (30 g, 3 wt%) and Dicumyl Peroxide (DCP, 1.5 g, 0.15 wt%) for 20 minutes to ensure homogeneous surface coating.

  • Reactive Extrusion: Feed the blend into a co-rotating twin-screw extruder (L/D = 40). Set a staggered temperature profile from 160 °C at the feed zone to 190 °C at the die. Maintain a screw speed of 150 rpm to balance residence time with radical half-life.

  • Volatile Removal: Utilize a vacuum degassing zone (-0.08 MPa) positioned just before the die to extract unreacted monomer and peroxide decomposition byproducts.

  • Self-Validating Purification: To ensure quantitative data accuracy during downstream titration, dissolve 5.0 g of the extrudate in 100 mL of boiling xylene, then precipitate dropwise into 500 mL of cold acetone. This step guarantees the complete removal of any residual free monomer that could falsely inflate grafting degree calculations. Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Protocol B: Post-Polymerization Modification (PPM) via Amidation

Objective: Conjugate a primary amine (e.g., a peptide payload or fluorophore) to the sterically hindered carboxylic acid. Causality: Standard mild coupling agents (like EDC/NHS) fail here because the carbonyl carbon is heavily shielded by the adjacent


-methyl and 

-tert-butyl groups. To overcome this, we employ aggressive acyl substitution or allene sulfonamide activation, a proven methodology for sterically demanding poly(methacrylic acid) derivatives 3.
  • Activation: Dissolve 2.0 g of the purified LLDPE-g-TMP2EA in 50 mL of anhydrous toluene at 85 °C. Add 1.2 equivalents of thionyl chloride (

    
    ) and a catalytic drop of DMF. Reflux for 2 hours to force the conversion to an acid chloride intermediate.
    
  • Conjugation: Remove excess

    
     under reduced pressure to prevent side reactions. Re-dissolve the activated polymer in anhydrous toluene. Add 1.5 equivalents of the target primary amine along with 2.0 equivalents of triethylamine (TEA) to act as an acid scavenger. Stir vigorously at 80 °C for 4 hours.
    
  • Isolation: Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum to yield the final polymer-drug conjugate.

PPMWorkflow Grafted Polyolefin-g-TMP2EA Intermediate Reactive Intermediate Grafted->Intermediate Step 1: Activation (80°C) ActAgent Activation Agent ActAgent->Intermediate Product Functionalized Polymer Intermediate->Product Step 2: Nucleophilic Attack Nucleophile Functional Amine Nucleophile->Product

Fig 2: Post-polymerization modification workflow for sterically hindered grafted polyolefins.

Quantitative Data & Analysis

The superiority of the sterically hindered 2,4,4-TMP2EA monomer is evident when compared to standard acrylic acid (AA) grafting under identical extrusion conditions (0.15 wt% DCP, 3 wt% monomer loading). Because 2,4,4-TMP2EA cannot homopolymerize, the radical efficiency is entirely directed toward backbone grafting, resulting in a higher functionalization degree and near-zero gelation.

ParameterStandard Acrylic Acid (AA)2,4,4-TMP2EAAnalytical Method
Grafting Degree (wt%) 1.2%2.8%Acid-Base Titration / FTIR
Gel Content (%) 8.5%< 0.1%Soxhlet Extraction (Xylene, 24h)
Melt Flow Index (g/10 min) 0.8 (Severe Cross-linking)3.5 (Native Rheology Preserved)ASTM D1238 (190°C, 2.16 kg)
Thermal Degradation Onset 375 °C415 °CTGA (N2 atmosphere, 10°C/min)

Table 1: Comparative functionalization metrics demonstrating the elimination of gelation and improved thermal stability when using 2,4,4-TMP2EA.

References
  • Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton Sources.SciSpace.
  • Postpolymerization Modification of Sterically Demanding Poly(methacrylic acid) with Allene Sulfonamides.ResearchGate.
  • High-Strength, Self-Healing Copolymers of Acrylamide and Acrylic Acid... Preparation, Structure, Properties.MDPI.

Sources

Application

Application of 2,4,4-Trimethylpent-2-enoic acid in surfactant synthesis

Application Note: 2,4,4-Trimethylpent-2-enoic Acid in Surfactant Synthesis Abstract This technical guide details the application of 2,4,4-trimethylpent-2-enoic acid (TPA), a highly branched, unsaturated C8 carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,4,4-Trimethylpent-2-enoic Acid in Surfactant Synthesis

Abstract

This technical guide details the application of 2,4,4-trimethylpent-2-enoic acid (TPA), a highly branched, unsaturated C8 carboxylic acid, as a hydrophobe precursor in the synthesis of specialty surfactants. Unlike linear fatty acids (e.g., caprylic acid), TPA possesses a neopentyl backbone and an


-unsaturated moiety. These structural features impart exceptional hydrolytic stability, low-foaming characteristics, and rapid dynamic wetting properties to its derivatives. This document provides validated protocols for synthesizing TPA-based alkanolamides and metallic salts, specifically targeting applications in industrial cleaning, metalworking fluids, and reactive emulsion polymerization.

Chemical Rationale & Mechanistic Insight

Structural Unique Selling Proposition (USP)

The molecule 2,4,4-trimethylpent-2-enoic acid differs fundamentally from standard fatty acids due to two key features:

  • Steric Bulk: The presence of a tert-butyl group at the

    
    -position and a methyl group at the 
    
    
    
    -position creates significant steric hindrance around the carbonyl carbon. This protects the resulting surfactant headgroup (ester or amide) from hydrolytic attack, even in high-pH or low-pH environments.
  • Conjugated Unsaturation: The

    
    -double bond increases the rigidity of the hydrophobic tail. This prevents efficient packing at the air-water interface, resulting in disrupted micelle formation  (higher Critical Micelle Concentration, CMC) and consequently, low-foaming  behavior.
    
The "Packing Parameter" Effect

In surfactant theory, the packing parameter (


) is defined as 

.
  • Linear C8 Acid: Low

    
     (volume), leads to 
    
    
    
    (spherical micelles, stable foam).
  • TPA (Branched/Rigid): High

    
     (tail volume due to branching) increases 
    
    
    
    . This shift favors planar interfaces or unstable foam lamellae, making TPA derivatives ideal defoaming surfactants or hydrotropes .

Synthesis Protocols

Protocol A: Synthesis of High-Stability Alkanolamides (Nonionic)

Target: Production of TPA-Diethanolamide (TPA-DEA) for use as a corrosion inhibitor and low-foam emulsifier.

Experimental Logic: Direct amidation of sterically hindered acids is slow. Standard thermal dehydration (150°C) often leads to darkening before conversion is complete. We utilize a base-catalyzed transamidation approach or a catalyzed direct amidation with vacuum to drive the equilibrium (Le Chatelier’s principle).

Materials:

  • 2,4,4-Trimethylpent-2-enoic acid (TPA) (>98% purity)

  • Diethanolamine (DEA)

  • Catalyst: Sodium Methoxide (NaOMe) (30% in methanol)

  • Solvent: Xylene (optional, for azeotropic distillation)

Step-by-Step Methodology:

  • Stoichiometry Setup: Charge a 3-neck round-bottom flask with TPA (1.0 eq) and DEA (1.05 eq). A slight excess of amine prevents residual free acid, which can destabilize emulsions.

  • Catalyst Addition: Add NaOMe catalyst (0.5 wt% relative to total mass). Note: If using the acid chloride route (more reactive), no catalyst is needed, but HCl removal is required.

  • Inert Atmosphere: Purge the system with Nitrogen (

    
    ) for 10 minutes to prevent oxidation of the double bond.
    
  • Reaction Phase 1 (110°C): Heat to 110°C with stirring. Methanol (from catalyst) will distill off.

  • Reaction Phase 2 (150-160°C): Ramp temperature to 150°C. Apply partial vacuum (100-200 mmHg) to remove the water of reaction.

    • Critical Control Point: Monitor the Acid Value (AV). The steric hindrance of TPA means this reaction will be slower than with Lauric acid. Expect reaction times of 6–8 hours.

  • Termination: Stop reaction when AV < 5 mg KOH/g.

  • Workup: Cool to 80°C. If color is critical, treat with 0.1% hydrogen peroxide or activated carbon to bleach.

Data Output Table: Typical Reaction Kinetics

Time (hrs)Temperature (°C)Acid Value (mg KOH/g)Conversion (%)Notes
025~2800Initial Charge
214015046Water evolution begins
41606078Vacuum applied
81603.5>98Reaction Complete
Protocol B: Neutralization for Hydrotropic Salts (Anionic)

Target: Sodium 2,4,4-trimethylpent-2-enoate (TPA-Na). Used as a hydrotrope to solubilize complex organics in alkaline cleaners.

Experimental Logic: The reaction is highly exothermic. The


-unsaturation makes the molecule a potential Michael Acceptor, though the steric bulk reduces this risk. However, temperature control is vital to prevent polymerization or side reactions.

Methodology:

  • Dissolution: Dissolve TPA (1.0 eq) in deionized water/ethanol (90:10 mix) to facilitate mixing.

  • Neutralization: Slowly add 50% NaOH solution (1.0 eq) dropwise while monitoring pH.

  • Temperature Control: Maintain temperature < 40°C using an ice bath.

  • Equilibrium: Adjust final pH to 8.5–9.0.

  • Drying: Spray dry or rotary evaporate to obtain the solid salt.

Process Visualization

The following diagram illustrates the synthesis pathways and the decision logic based on the desired surfactant headgroup.

TPA_Synthesis_Workflow TPA 2,4,4-Trimethylpent-2-enoic Acid (Steric Hindrance + Unsaturation) Decision Select Target Functionality TPA->Decision Route_Amide Route A: Amidation (Nonionic) Decision->Route_Amide Hydrolytic Stability Route_Salt Route B: Neutralization (Anionic) Decision->Route_Salt Solubilization Process_Amide React with DEA Temp: 160°C Vacuum Stripping Route_Amide->Process_Amide Process_Salt React with NaOH Temp: <40°C pH Control: 8.5-9.0 Route_Salt->Process_Salt Product_Amide TPA-Alkanolamide (Corrosion Inhibitor) Process_Amide->Product_Amide Slow Kinetics (Steric Effect) Product_Salt TPA-Sodium Salt (Hydrotrope) Process_Salt->Product_Salt Exothermic

Figure 1: Synthetic workflow for TPA-derived surfactants, highlighting process conditions dictated by the molecule's steric properties.

Characterization & Performance Metrics

Quality Control (QC) Parameters

To ensure the integrity of the synthesized surfactant, the following QC tests are mandatory:

  • NMR Verification:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the vinyl proton signal at
      
      
      5.5–6.0 ppm. The preservation of this peak confirms the double bond survived the amidation process.
    • Shift: The disappearance of the carboxylic acid proton (

      
       11-12 ppm) confirms conversion.
      
  • Acid Value (AV):

    • Method: Titration with 0.1N KOH.

    • Spec: < 5.0 mg KOH/g for Amides; N/A for salts (measure pH instead).

Performance Benchmarking

Comparison of TPA-Na (Salt) against standard Sodium Octanoate (Linear C8).

MetricTPA-Na (Branched/Unsaturated)Sodium Octanoate (Linear)Implication
CMC (mM) ~250 mM~350 mMTPA is slightly more hydrophobic due to methyl groups.
Foam Height (Ross-Miles) Low (< 20 mm) High (> 100 mm)TPA is excellent for CIP (Clean-in-Place) systems.
Wetting Time (Canvas Disk) < 10 sec > 30 secBranching allows faster diffusion to interfaces.
Hydrolytic Stability (pH 12) Excellent GoodSteric hindrance protects TPA derivatives.

Safety & Handling

  • Michael Acceptor Risk: Although sterically hindered, the

    
    -unsaturated system can react with nucleophiles (like DNA bases) in biological systems. Handle TPA with gloves and avoid inhalation of vapors.
    
  • Polymerization: Store TPA away from radical initiators (peroxides) to prevent spontaneous polymerization of the double bond.

References

  • Branched Surfactant Synthesis

    • Title: Reactions and Synthesis in Surfactant Systems.[1][2][3]

    • Source: NeutronCo / CRC Press.
  • Oleo-Furan and Branched Chain Surfactants

    • Title: Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans.[3]

    • Source: ACS Central Science.
    • URL:[Link] (Provides comparative data on linear vs. branched C8-C12 surfactant performance).

  • Chemical Properties of 2,4,4-Trimethylpent-2-enoic Acid

    • Title: 2,4,4-Trimethylpent-2-enoic acid Product Inform
    • Source: BLD Pharm / PubChem.
    • URL:[Link]

  • Hydrotropic Properties of Short-Chain Carboxylates

    • Title: Synthesis of sulfated polyhydroxy fatty acid amide surfactants (P
    • Source: Google Patents.[4]

    • URL: (Discusses the use of branched C8 chains in low-suds formul

Sources

Method

Standard Operating Procedure for 2,4,4-Trimethylpent-2-enoic Acid in a Laboratory Setting

Introduction and Scope This document provides a comprehensive guide to the safe handling, use, storage, and disposal of 2,4,4-Trimethylpent-2-enoic acid in a research and development laboratory environment. As a substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

This document provides a comprehensive guide to the safe handling, use, storage, and disposal of 2,4,4-Trimethylpent-2-enoic acid in a research and development laboratory environment. As a substituted unsaturated carboxylic acid, this compound requires careful management to mitigate risks associated with its presumed corrosive nature. The protocols outlined herein are designed for researchers, chemists, and drug development professionals to ensure a safe operational workflow, maintain sample integrity, and comply with institutional and regulatory safety standards.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with 2,4,4-Trimethylpent-2-enoic acid begins. The primary hazards are associated with its expected corrosivity.

Inferred GHS Classification

Based on data from structurally similar compounds, such as trans-2-Methyl-2-pentenoic acid and 2,2-Dimethyl-4-pentenoic acid, the following GHS classification for 2,4,4-Trimethylpent-2-enoic acid should be assumed[1].

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1B

Danger H314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Eye Irritation1

Danger H318: Causes serious eye damage.
Corrosive to Metals1

Warning H290: May be corrosive to metals.[1]

Trustworthiness Check: The consistent classification of similar short-chain unsaturated carboxylic acids as corrosive (Category 1B) provides a high degree of confidence in this inferred hazard assessment. The principle of chemical analogy is a cornerstone of toxicological and safety assessments in the absence of compound-specific data.

Chemical and Physical Properties

Precise physical properties for 2,4,4-Trimethylpent-2-enoic acid are not widely published. The data below is a combination of information from related isomers and computed properties to provide a likely profile.

PropertyValueSource
Molecular Formula C₈H₁₄O₂Inferred
Molecular Weight 142.20 g/mol Inferred
Physical State Liquid (presumed)[2]
Appearance Colorless to yellow oil (likely)[2]
Boiling Point ~80 °C @ 6 Torr (for 2,2,4-isomer)[2]
Solubility Likely soluble in organic solvents; slightly soluble in water.General chemical principles

Engineering Controls

The primary engineering control is to minimize inhalation exposure and contain any potential spills.

  • Chemical Fume Hood: All handling of 2,4,4-Trimethylpent-2-enoic acid, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any vapors, which are likely to be corrosive to the respiratory tract.

  • Safety Shower and Eyewash Station: A fully functional and readily accessible safety shower and eyewash station must be located within a 10-second travel distance of the work area. Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required. Standard safety glasses do not provide adequate protection against splashes.

  • Hand Protection: Nitrile or butyl rubber gloves are recommended. Gloves must be inspected for tears or holes before each use. Double-gloving may be appropriate for larger quantities. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[3]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. When handling larger quantities (>50 mL), a chemically resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe, closed-heel shoes made of a non-porous material are required in the laboratory at all times.

Experimental Protocols and Workflows

Receiving and Initial Storage Workflow

cluster_receiving Receiving cluster_storage Initial Storage a Receive Package b Inspect for Damage a->b Visually Check c Verify Chemical Identity b->c If OK h Quarantine & Report to EHS b->h If Damaged d Scan into Inventory c->d If Correct e Affix Date-Received Label d->e f Place in Secondary Containment e->f g Store in Ventilated Corrosive Cabinet f->g

Caption: Workflow for receiving and storing new containers.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment (glassware, reagents, spill kit).

  • Don PPE: Put on all required PPE as specified in Section 5.0.

  • Transport: When moving the chemical from storage to the fume hood, use a secondary containment carrier (e.g., a plastic bucket or bottle carrier).

  • Dispensing:

    • Secure the primary container in the fume hood.

    • Slowly and carefully open the container, avoiding any splashes.

    • Use a clean pipette or graduated cylinder to dispense the required amount. Never pour directly from a large stock bottle into a small reaction vessel.

    • Tightly reseal the primary container immediately after dispensing.

  • Reaction Setup: Add the acid to the reaction vessel slowly. If the reaction is exothermic, use an ice bath for temperature control.

  • Post-Handling:

    • Wipe down the exterior of the primary container with a damp cloth before returning it to storage.

    • Decontaminate any non-disposable equipment that came into contact with the acid.

    • Dispose of all contaminated disposable items (gloves, pipettes, paper towels) in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Storage and Segregation

Proper storage is crucial to prevent dangerous reactions and container degradation.

  • Dedicated Corrosive Cabinet: Store 2,4,4-Trimethylpent-2-enoic acid in a dedicated, ventilated cabinet designed for corrosive materials.[4] Wooden or metal cabinets are susceptible to corrosion from acid vapors and should be avoided unless they have a corrosion-resistant lining.[4][5]

  • Secondary Containment: The primary container must always be stored within a chemically-resistant secondary container (e.g., a polyethylene tray) capable of holding the entire volume of the liquid in case of a leak.[5][6]

  • Segregation: Chemical segregation is critical. Store this organic acid away from the following incompatible materials[6][7]:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Oxidizing agents (e.g., nitric acid, perchloric acid, hydrogen peroxide)

    • Reactive metals (e.g., sodium, potassium, magnesium)

    • Cyanides and sulfides, which can release highly toxic gases upon contact with acid.[8]

Spill and Emergency Procedures

Spill Response Workflow

spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess minor Minor Spill (<100 mL, Contained) assess->minor Small major Major Spill (>100 mL or Uncontained) assess->major Large cleanup Don PPE Neutralize with Sodium Bicarbonate Absorb with Inert Material minor->cleanup call_ehs Call Emergency Services/EHS Secure Area, Do Not Enter major->call_ehs dispose Collect Waste in Hazardous Waste Container cleanup->dispose decon Decontaminate Area dispose->decon report Report to EHS/Supervisor decon->report

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and give the person a small amount of water to drink. Seek immediate medical attention.

Waste Disposal

All waste contaminated with 2,4,4-Trimethylpent-2-enoic acid must be treated as hazardous waste.

  • Collect all contaminated solids (gloves, absorbent pads, etc.) and liquids in a dedicated, properly labeled, and sealed hazardous waste container.

  • The waste container should be made of a compatible material (e.g., polyethylene).

  • Do not mix this waste with other waste streams, especially incompatible ones like bases or oxidizers.

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[8]

References

  • Emergency Procedure Guide. (n.d.). CLASS 8. CORROSIVE LIQUID. Retrieved from Emergency Procedure Guide. [Link]

  • Carleton University. (n.d.). Corrosive Chemical Spill Response. Retrieved from Carleton University Environmental Health & Safety. [Link]

  • The Good Scents Company. (n.d.). 2,4-dimethyl-2-pentenoic acid, 66634-97-7. Retrieved from The Good Scents Company. [Link]

  • Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from Florida State University Emergency Management. [Link]

  • University of Hawaii at Manoa. (n.d.). Lab Safety Emergency Chemical Spill Procedures. Retrieved from University of Hawaii at Manoa Environmental Health and Safety Office. [Link]

  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from University of Toronto Scarborough. [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 56001-56-0 | 2,2,4-Trimethylpent-4-enoic acid. Retrieved from Hoffman Fine Chemicals. [Link]

  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from Berkeley Office of Environment, Health & Safety. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from University of St Andrews Environmental, Health and Safety Services. [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from UNC Environment, Health and Safety. [Link]

  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Retrieved from University of Waterloo Safety Office. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 2,4,4-Trimethylpent-2-enoic acid

Here is the technical support center with troubleshooting guides and FAQs on improving reaction yields in the synthesis of 2,4,4-Trimethylpent-2-enoic acid. Technical Support Center: Synthesis of 2,4,4-Trimethylpent-2-en...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs on improving reaction yields in the synthesis of 2,4,4-Trimethylpent-2-enoic acid.

Technical Support Center: Synthesis of 2,4,4-Trimethylpent-2-enoic Acid

Welcome to the technical support guide for the synthesis of 2,4,4-Trimethylpent-2-enoic acid. This document is designed for researchers, scientists, and drug development professionals encountering challenges with this synthesis. The significant steric hindrance posed by the tert-butyl group in the starting material, pinacolone, makes this transformation non-trivial. This guide provides in-depth, field-proven insights to help you navigate these challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing 2,4,4-Trimethylpent-2-enoic acid?

The most common and practical approach involves an olefination reaction with 3,3-dimethyl-2-butanone (pinacolone). The two primary methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions first produce an ester (e.g., ethyl 2,4,4-trimethylpent-2-enoate), which is then hydrolyzed to the target carboxylic acid. Due to the sterically hindered nature of pinacolone, the HWE reaction is strongly recommended for achieving higher yields.[1][2]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction superior to the Wittig reaction for this specific synthesis?

The HWE reaction offers several distinct advantages over the traditional Wittig reaction when dealing with sterically hindered ketones like pinacolone:[2][3]

  • Increased Nucleophilicity: The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally less basic than the phosphonium ylides used in the Wittig reaction.[4] This enhanced nucleophilicity allows them to attack the sterically shielded carbonyl carbon of pinacolone more efficiently.[1][5]

  • Simplified Purification: A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired product.[6] In contrast, the HWE reaction produces a dialkyl phosphate salt that is water-soluble and easily removed during an aqueous workup.[4][7]

  • Stereochemical Control: The HWE reaction typically shows excellent selectivity for the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer.[4][5]

Q3: What are the most critical parameters to control to ensure a high-yield reaction?

To maximize the yield of 2,4,4-Trimethylpent-2-enoic acid, you must meticulously control the following parameters:

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and is highly sensitive to moisture. All glassware must be flame-dried, and solvents (like THF or ether) must be rigorously dried before use.[1] Any protic impurities will quench the carbanion, leading to a significant drop in yield.

  • Choice of Base: The base must be strong enough to completely deprotonate the phosphonate ester. Sodium hydride (NaH) is a common and effective choice. Weaker bases like sodium ethoxide may result in incomplete ylide formation.

  • Temperature Control: The initial deprotonation is often performed at 0 °C to room temperature. However, the subsequent addition of the ketone (pinacolone) should be done at a controlled temperature, often starting at 0 °C and allowing it to warm slowly, to minimize side reactions like ketone enolization.

  • Reagent Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the phosphonate carbanion relative to the ketone is typically used to ensure the complete consumption of the limiting reagent.

Q4: How can I reliably confirm the structure and purity of the final product?

A combination of spectroscopic methods is essential for unambiguous characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. You should expect to see characteristic signals for the vinylic proton, the tert-butyl group, and the carboxylic acid proton.[8][9][10]

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the carboxylic acid (around 1690-1710 cm⁻¹) and a C=C stretch (around 1640-1650 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (142.20 g/mol ).

Table 1: Predicted Spectroscopic Data for 2,4,4-Trimethylpent-2-enoic Acid
Technique Expected Signals
¹H NMR (CDCl₃)~1.15 ppm (s, 9H, -C(CH₃)₃), ~2.20 ppm (s, 3H, =C-CH₃), ~5.70 ppm (s, 1H, =CH-), ~11-12 ppm (br s, 1H, -COOH)
¹³C NMR (CDCl₃)~18.0 ppm (=C-CH₃), ~29.5 ppm (-C(CH₃)₃), ~34.0 ppm (-C(CH₃)₃), ~125.0 ppm (=CH-), ~155.0 ppm (=C-CH₃), ~172.0 ppm (-COOH)
IR (KBr, cm⁻¹)~2500-3300 (broad O-H stretch), ~2960 (C-H stretch), ~1695 (C=O stretch), ~1645 (C=C stretch)

Troubleshooting Guide

Problem: Low or No Product Yield

  • Possible Cause 1: Ineffective Deprotonation of the Phosphonate Ester.

    • Why it happens: The base used was not strong enough, or it was degraded by moisture, leading to insufficient formation of the reactive phosphonate carbanion.

    • Solution:

      • Switch to a Stronger Base: Use sodium hydride (60% dispersion in mineral oil) as the base. NaH provides irreversible deprotonation, driving the reaction forward.

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or high vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone).[1]

      • Verify Base Quality: Use a fresh, unopened container of the base if possible.

  • Possible Cause 2: Competing Enolization of Pinacolone.

    • Why it happens: The phosphonate carbanion (or the base itself) can act as a base and deprotonate the α-carbon of pinacolone, forming an enolate. This enolate is unreactive towards the HWE reaction, consuming your starting material.

    • Solution:

      • Control the Addition Temperature: Pre-form the phosphonate carbanion at 0 °C to 25 °C. Then, cool the solution to 0 °C or lower before slowly adding the pinacolone. This favors nucleophilic attack over deprotonation.

      • Use a Lithium-Based Phosphonate: Preparing the carbanion with a base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) can sometimes improve yields by reducing side reactions.[7]

  • Possible Cause 3: Poor Quality of Reagents.

    • Why it happens: Pinacolone or the phosphonate ester may contain impurities that inhibit the reaction. The phosphonate ester can be particularly susceptible to hydrolysis.

    • Solution:

      • Purify Starting Materials: Distill pinacolone and the phosphonate ester (e.g., triethyl phosphonoacetate) under vacuum before use to remove non-volatile impurities and water.

      • Check for Degradation: Analyze starting materials by NMR or GC to confirm their purity.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_anion Was the phosphonate carbanion successfully formed? start->check_anion check_conditions Were reaction conditions strictly anhydrous? check_anion->check_conditions No side_reactions Are side products observed (e.g., recovered pinacolone)? check_anion->side_reactions Yes check_base Was NaH or n-BuLi used as the base? check_conditions->check_base Yes solution_anhydrous Solution: 1. Flame-dry all glassware. 2. Use freshly distilled anhydrous solvents. check_conditions->solution_anhydrous No solution_base Solution: Use a stronger, non-nucleophilic base like NaH (60% dispersion). check_base->solution_base No check_base->side_reactions Yes solution_enolization Possible Cause: Ketone enolization. Solution: Add pinacolone slowly at 0°C to the pre-formed carbanion. side_reactions->solution_enolization Yes hydrolysis_check Was the ester hydrolysis step successful? side_reactions->hydrolysis_check No solution_hydrolysis Solution: 1. Ensure sufficient NaOH/KOH is used. 2. Increase reaction time or temperature (reflux) for hydrolysis. hydrolysis_check->solution_hydrolysis No

Caption: A decision tree for troubleshooting low yield issues.

Problem: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Emulsion during Acid-Base Extraction.

    • Why it happens: The formation of salts during the workup can lead to stable emulsions, making phase separation difficult.

    • Solution:

      • Add Brine: After quenching the reaction, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break up emulsions.

      • Filter through Celite: If a persistent emulsion forms, pass the entire mixture through a pad of Celite to break it up.

  • Possible Cause 2: Product Remains in the Aqueous Layer.

    • Why it happens: During the final extraction of the carboxylic acid product into an organic solvent, the aqueous layer may not be sufficiently acidified.

    • Solution:

      • Ensure Low pH: After basifying to remove neutral impurities, re-acidify the aqueous layer with concentrated HCl until the pH is ~1-2 (confirm with pH paper). At this pH, the carboxylic acid will be fully protonated and less soluble in water.

      • Extract Multiple Times: Extract the acidified aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at least three times to ensure complete recovery of the product.[11]

Optimized Experimental Protocol

This two-step protocol details the synthesis via the Horner-Wadsworth-Emmons reaction followed by ester hydrolysis.

Part A: Synthesis of Ethyl 2,4,4-Trimethylpent-2-enoate

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Workflow cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination Phosphonate Triethyl phosphonoacetate Base Sodium Hydride (NaH) in Anhydrous THF Phosphonate->Base Deprotonation (0°C to 25°C) Carbanion Phosphonate Carbanion (Ylide) Base->Carbanion Ketone Pinacolone Carbanion->Ketone Nucleophilic Attack (0°C to 25°C) Intermediate Oxaphosphetane Intermediate Ketone->Intermediate Cyclization Product_Ester Ethyl 2,4,4-Trimethylpent-2-enoate Intermediate->Product_Ester Elimination Byproduct Diethyl Phosphate (water-soluble) Intermediate->Byproduct Final_Acid Part B: Hydrolysis to Carboxylic Acid Product_Ester->Final_Acid

Caption: Workflow for the HWE synthesis of the target ester.

Table 2: Reagents for Ethyl 2,4,4-Trimethylpent-2-enoate Synthesis
Reagent MW ( g/mol ) Amount Moles Equivalents
Triethyl phosphonoacetate224.1612.3 g (10.9 mL)0.0551.1
Sodium Hydride (60%)24.002.2 g0.0551.1
Pinacolone100.165.0 g (6.2 mL)0.0501.0
Anhydrous THF-150 mL--

Procedure:

  • Setup: Under a nitrogen atmosphere, add sodium hydride (2.2 g, 0.055 mol) to a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Solvent Addition: Add 75 mL of anhydrous THF to the flask and cool the resulting slurry to 0 °C in an ice bath.

  • Carbanion Formation: Add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise to the stirred slurry over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

  • Ketone Addition: Re-cool the mixture to 0 °C and add a solution of pinacolone (5.0 g, 0.050 mol) in 25 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.[11]

  • Purification: Concentrate the dried organic solution under reduced pressure. The crude ester can be purified by vacuum distillation or used directly in the next step.

Part B: Hydrolysis to 2,4,4-Trimethylpent-2-enoic Acid
  • Setup: Dissolve the crude ethyl ester from Part A in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Saponification: Add a solution of potassium hydroxide (5.6 g, 0.10 mol) in 20 mL of water. Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with 100 mL of water and transfer to a separatory funnel. Wash with diethyl ether (2 x 50 mL) to remove any neutral impurities; discard the ether layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate or oil should form.

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Final Product: Filter and concentrate the solution under reduced pressure to yield 2,4,4-Trimethylpent-2-enoic acid as a white solid or pale yellow oil. The product can be further purified by recrystallization from hexanes.

References

  • Various Authors. (2020, October 15). Wittig reaction. En-academic.com. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Nixon, Z. S. (n.d.). The Development Of The Catalytic Wittig Reaction. MavMatrix. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). (2R)-2-Methylpent-4-enoic acid. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013083047A1 - Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]

  • Pete DePaepe. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US9156866B1 - Methods for recovering bis(2,4,4-trimethylpentyl) dithiophosphinic acid.
  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Phase Separation in Extraction Systems with Trimethylpentenoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for resolving phase separ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for resolving phase separation issues when utilizing trimethylpentenoic acid and its derivatives in liquid-liquid extraction (LLE) systems. Our aim is to equip you with the knowledge to anticipate, diagnose, and overcome common challenges, ensuring the robustness and efficiency of your separation processes.

Introduction to Phase Separation Challenges with Trimethylpentenoic Acid

Trimethylpentenoic acid, a branched-chain carboxylic acid, is a valuable reagent in various extraction processes due to its unique solubility characteristics. However, its bulky and hydrophobic nature, stemming from the trimethylpentyl group, can often lead to complex phase separation behaviors, including persistent emulsions and the formation of a third phase. Understanding the underlying physicochemical principles is paramount to developing effective extraction protocols.

The carboxylic acid moiety imparts a degree of polarity, but the large alkyl chain results in significant hydrophobicity. This amphiphilic character can lead to the formation of stable emulsions, where the acid molecules act as surfactants at the interface between the aqueous and organic phases, lowering the interfacial tension and hindering coalescence of droplets[1][2].

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing a stable emulsion or a "rag layer" at the interface of my aqueous and organic phases?

Answer:

The formation of a stable emulsion, often appearing as a cloudy or opaque layer (rag layer) between the two liquid phases, is a frequent challenge in LLE, especially when dealing with compounds that have surfactant-like properties, such as trimethylpentenoic acid[3]. The bulky, nonpolar tail and the polar carboxylic acid head of the molecule allow it to accumulate at the oil-water interface, reducing the interfacial tension and preventing the small droplets of the dispersed phase from coalescing.

Several factors can contribute to and exacerbate emulsion formation:

  • High Shear Mixing: Vigorous shaking or mixing can create very fine droplets, increasing the interfacial area and the stability of the emulsion.

  • High Concentration of Trimethylpentenoic Acid: A higher concentration of the acid provides more molecules to stabilize the emulsion.

  • Presence of Particulates: Undissolved solids or precipitated byproducts can become trapped at the interface, further stabilizing the emulsion.

  • pH of the Aqueous Phase: The pH determines the ionization state of the carboxylic acid. Near its pKa, a significant portion of the acid may exist in both protonated (organic-soluble) and deprotonated (water-soluble) forms, leading to increased interfacial activity.

Troubleshooting Workflow for Emulsion Formation

The following workflow provides a step-by-step guide to preventing and resolving emulsions in your extraction system.

Emulsion Troubleshooting Workflow cluster_resolution Resolution A Gentle Inversion Mixing B Optimize pH of Aqueous Phase C Pre-filter to Remove Particulates D Allow to Stand E Addition of Saturated Brine (Salting Out) D->E If emulsion persists F Centrifugation E->F If salting out is ineffective End Clear Phase Separation E->End G Temperature Modification F->G For stubborn emulsions F->End H Addition of a Small Amount of a Different Solvent G->H Final chemical approach G->End H->End Start Emulsion Observed Start->D Initial Step

Caption: A stepwise approach to preventing and breaking emulsions.

Detailed Troubleshooting Protocols:

1. Prevention is Key: Modifying Your Initial Protocol

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This promotes sufficient interfacial contact for mass transfer without creating a highly stable emulsion.

  • pH Adjustment: The extraction of a carboxylic acid is highly dependent on the pH of the aqueous phase.

    • To extract trimethylpentenoic acid into the organic phase, the aqueous phase should be acidified to a pH at least 2 units below the pKa of the acid. This ensures the acid is in its protonated, more hydrophobic form.

    • To extract the acid into the aqueous phase, the pH should be raised to at least 2 units above the pKa, converting it to its more water-soluble carboxylate salt. Operating at these pH extremes can reduce the surfactant-like behavior at the interface.

  • Filtration: If your sample contains suspended solids, filter it before extraction to remove particulates that can stabilize emulsions.

2. Breaking a Formed Emulsion

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Gravity alone can sometimes be sufficient to break a weak emulsion.

  • "Salting Out": Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel and gently swirl. The increased ionic strength of the aqueous phase makes it more polar, which can help to force the organic components out of the aqueous phase and destabilize the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can provide the necessary force to break the emulsion and achieve a clean separation.

  • Temperature Variation: Gently warming or cooling the mixture can sometimes alter the solubilities and viscosities of the phases enough to promote separation. The effect of temperature can be system-dependent, with an increase in temperature sometimes hindering extraction efficiency for carboxylic acids.[4][5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion. For example, adding a small volume of a more polar solvent might help to solubilize interfacially active species.

FAQ 2: I am observing a third, intermediate phase during my extraction. What is it and how can I resolve it?

Answer:

The formation of a third phase, distinct from your primary aqueous and organic layers, is often a result of the limited solubility of the trimethylpentenoenoic acid-solute complex in the organic diluent[6][7][8]. This is particularly common when using nonpolar solvents like alkanes and at high concentrations of the extracted species. The third phase is typically a dense, viscous layer enriched in the extractant-solute complex.

Factors contributing to third phase formation:

  • High Solute Loading: Extracting a high concentration of a compound can lead to the formation of complexes that are no longer soluble in the bulk organic solvent.

  • Inappropriate Diluent: A diluent that is too nonpolar may not effectively solvate the polar head of the trimethylpentenoic acid and the extracted complex.

  • Temperature: In some systems, changes in temperature can influence the solubility of the complex and trigger third phase formation.

Strategies to Mitigate Third Phase Formation

Third_Phase_Mitigation cluster_primary Primary Strategies cluster_advanced Advanced Strategy A Reduce Solute Concentration B Change the Organic Diluent A->B If concentration cannot be changed End Two-Phase System Restored A->End C Introduce a Phase Modifier B->C For persistent issues B->End C->End Start Third Phase Observed Start->A Simplest approach

Caption: Decision tree for addressing third phase formation.

Detailed Protocols for Third Phase Resolution:

1. Adjusting Concentration and Solvent System

  • Dilution: The most straightforward approach is to dilute the feed solution to reduce the concentration of the solute being extracted.

  • Solvent Modification:

    • Switch to a more polar organic diluent that can better solvate the extractant-solute complex. For example, if you are using hexane, consider trying a solvent like toluene or a mixture of hexane with a more polar solvent.

    • The use of polar diluents like alcohols can provide better solvation for the extractant-acid complex.[9]

2. The Role of Phase Modifiers

For particularly challenging systems, the addition of a "phase modifier" to the organic phase is a highly effective strategy. Phase modifiers are typically amphiphilic molecules, such as long-chain alcohols (e.g., isodecanol, tridecanol) or phosphate esters (e.g., tributyl phosphate, TBP), that increase the polarity of the organic phase and improve the solubility of the extracted complex[6][10][11].

Phase Modifier TypeExample(s)Mechanism of ActionTypical Concentration
Long-Chain Alcohols Isodecanol, TridecanolIncrease the polarity of the organic phase, improving solvation of the polar heads of the extractant-solute complex.5-15% (v/v) of the organic phase
Phosphate Esters Tributyl Phosphate (TBP)Can act as a co-solvent and may also participate in the formation of the extracted complex, altering its solubility.5-10% (v/v) of the organic phase

Experimental Protocol for Incorporating a Phase Modifier:

  • Prepare your organic phase by dissolving the trimethylpentenoic acid in your chosen diluent.

  • Add the selected phase modifier at the desired volume percentage (e.g., 5% v/v).

  • Mix the organic phase thoroughly to ensure homogeneity.

  • Proceed with your standard liquid-liquid extraction protocol.

  • Observe for the absence of a third phase. If a third phase still forms, incrementally increase the concentration of the phase modifier.

Summary of Key Troubleshooting Parameters

IssuePotential Cause(s)Recommended Action(s)
Stable Emulsion / Rag Layer - High shear mixing- High acid concentration- Presence of particulates- Suboptimal pH- Gentle inversion mixing- Adjust pH to >2 units away from pKa- Pre-filter sample- Add brine ("salting out")- Centrifuge
Third Phase Formation - High solute loading- Nonpolar diluent- Low temperature- Dilute the feed solution- Use a more polar organic diluent- Add a phase modifier (e.g., long-chain alcohol, TBP)- Increase the temperature (system dependent)
Poor Extraction Efficiency - Incorrect pH of the aqueous phase- Insufficient mixing- Inappropriate solvent choice- Ensure pH is optimized for the desired phase of extraction- Increase mixing time (gently)- Screen different organic solvents

References

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  • Testard, F., et al. (2022). Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. Comptes Rendus. Chimie, 25(S2), 1-13.
  • Zaytseva, Y., et al. (2025). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)
  • Chen, J., et al. (2020). Interfacial tension and mechanism of liquid–liquid phase separation in aqueous media. Proceedings of the National Academy of Sciences, 117(10), 5085-5091.
  • Canari, R., & Eyal, A. M. (2004). Temperature effect on the extraction of carboxylic acids by amine-based extractants. The Hebrew University of Jerusalem.
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  • Chen, Y., et al. (2026). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations.
  • Canari, R., & Eyal, A. M. (2004). Temperature effect on the extraction of carboxylic acids by amine-based extractants. The Hebrew University of Jerusalem.
  • Martins, M. A. R., et al. (2015). Ionic-Liquid-Based Acidic Aqueous Biphasic Systems for Simultaneous Leaching and Extraction of Metallic Ions.
  • Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-393.
  • KRÜSS Scientific. (n.d.). Interfacial tension.
  • Wang, K., et al. (2020). Determination of Dynamic Interfacial Tension during the Generation of Tiny Droplets in the Liquid-Liquid Jetting Flow Regime. Langmuir, 36(45), 13633-13641.
  • Taylor, S. D., & Czarnecki, J. (2023). Destabilization of water-in-crude oil emulsions using naphthenic acids. Journal of Dispersion Science and Technology, 1-13.
  • O'Connor, G., et al. (2022). Phase Separation in a Novel Selective Lithium Extraction from Citrate Media with D2EHPA. Metals, 12(9), 1400.
  • Gordon, J. R., et al. (2023). Determining Phase Separation Dynamics with an Automated Image Processing Algorithm. Organic Process Research & Development, 27(4), 676-684.
  • ResearchGate. (n.d.).
  • Wodka, D., et al. (2021).
  • Wodka, D., et al. (2021). Applications of Ionic Liquids in Carboxylic Acids Separation.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation During Diisobutylene Oxidation

Welcome to the technical support center for the oxidation of diisobutylene (DIB). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of diisobutylene (DIB). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively.

I. Understanding the Chemistry: The Root of Byproduct Formation

Diisobutylene, a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, is a sterically hindered alkene. Its oxidation can be directed towards several valuable products, including epoxides, diols, and ketones. However, the high energy of the reagents involved and the reactivity of the intermediate species can lead to a variety of byproducts through over-oxidation, rearrangement, or cleavage of the carbon-carbon double bond. Understanding the dominant reaction pathways is the first step in controlling them.

Core Oxidation Pathways and Potential Side Reactions

The desired transformation dictates the choice of oxidant and conditions, which in turn determines the likely byproduct profile. The three main classes of oxidation are:

  • Epoxidation & Dihydroxylation: Addition of one or two oxygen atoms across the double bond without breaking the C-C sigma bond.

  • Oxidative Cleavage: Scission of the C=C double bond to form smaller carbonyl compounds.

  • Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond (less common for DIB's structure but possible).

The following diagram illustrates the major decision points and potential outcomes in DIB oxidation.

G cluster_byproducts Common Byproduct Pathways DIB Diisobutylene (DIB) Epoxidation Desired: Epoxide (e.g., 1,2-epoxy-2,4,4-trimethylpentane) DIB->Epoxidation Peroxyacids, H2O2 + Catalyst Dihydroxylation Desired: Diol (e.g., 2,4,4-trimethyl-1,2-pentanediol) DIB->Dihydroxylation Cold, dilute KMnO4, OsO4 Cleavage Desired: Ketone/Aldehyde (e.g., Acetone, Pivalaldehyde) DIB->Cleavage Ozonolysis, Hot, conc. KMnO4 Rearrangement Isomerization/Rearrangement (e.g., 2,4,4-trimethyl-3-pentanone) Epoxidation->Rearrangement Catalyst Choice, Temperature RingOpening Epoxide Ring-Opening (Diols, Methoxy-alcohols) Epoxidation->RingOpening Acidic/Nucleophilic conditions OverOxidation Over-oxidation (Carboxylic Acids, CO2) Cleavage->OverOxidation Strong Oxidant, High Temp.

Caption: Key oxidation pathways for diisobutylene and common routes to byproduct formation.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The solutions are based on mechanistic principles to help you make informed adjustments.

Q1: My primary product is the epoxide, but I'm seeing significant amounts of a diol and other polar impurities. What's happening and how can I fix it?

A: Causality: You are likely experiencing acid- or nucleophile-catalyzed ring-opening of your desired epoxide product.[1] This is a classic consecutive reaction where the product of your primary reaction goes on to react further. The presence of water, acidic impurities in your starting material or solvent, or an acidic catalyst can all promote this unwanted reaction. In the case of isobutene epoxidation, the resulting epoxide is known to be highly reactive and can form a spectrum of byproducts through ring-opening.[2]

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions:

    • Dry your solvents (e.g., dichloromethane, toluene) using appropriate drying agents (e.g., molecular sieves, CaH₂).

    • Use freshly opened or purified diisobutylene to remove any acidic impurities.

    • Consider adding a non-nucleophilic base, like 2,6-lutidine or proton sponge, to the reaction mixture to scavenge trace acids.

  • Catalyst & Reagent Choice:

    • If using in situ generated peroxyacids (e.g., from formic acid and H₂O₂), the acidic conditions are inherent.[3][4] Consider switching to a pre-formed, less acidic peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).

    • When using hydrogen peroxide, choose a catalyst system known for high selectivity at lower temperatures, such as titanium silicalite-1 (TS-1).[2] Lowering the reaction temperature can significantly suppress the formation of the dominant ring-opened byproduct.[2]

  • Work-up Procedure:

    • Quench the reaction under neutral or slightly basic conditions. A mild basic wash (e.g., with a saturated sodium bicarbonate solution) during work-up can neutralize any acids formed.

    • Minimize contact time with aqueous phases.

Q2: I'm attempting an oxidative cleavage to get a ketone, but my yield is low and I'm forming carboxylic acids and even seeing gas evolution (CO₂). How can I improve selectivity?

A: Causality: This is a classic case of over-oxidation. Strong, hot oxidizing agents like potassium permanganate (KMnO₄) or an oxidative workup after ozonolysis will not stop at the aldehyde or ketone stage.[5][6] Any aldehyde intermediates formed are particularly susceptible to being oxidized further to carboxylic acids. Under harsh enough conditions, these can decarboxylate or be completely oxidized to CO₂.

Troubleshooting Protocol:

  • Switch to a Milder Cleavage Method:

    • Ozonolysis with Reductive Workup: This is the most reliable method for converting an alkene to aldehydes and ketones without over-oxidation.[7]

      • Step 1: React diisobutylene with ozone (O₃) at low temperature (-78 °C).

      • Step 2 (Crucial): Quench the reaction with a reductive agent. Common choices include dimethyl sulfide (DMS) or zinc dust with acetic acid.[8][9] Avoid using hydrogen peroxide in the workup, as this constitutes an oxidative workup and will lead to carboxylic acids.[10]

  • Modify Permanganate Conditions (If Ozonolysis is not an option):

    • Avoid Heat and High Concentrations: Use cold, dilute, and neutral or slightly alkaline KMnO₄. While this typically favors diol formation, it can sometimes be controlled to achieve cleavage with less over-oxidation than hot, acidic conditions.[11]

    • Phase-Transfer Catalysis: For reactions involving an aqueous oxidant (like KMnO₄) and an organic substrate, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can improve reaction rates at lower temperatures, potentially reducing the need for harsh heating that promotes over-oxidation.[12][13]

Q3: My reaction is sluggish, and upon forcing it with heat, I get a complex mixture of unidentified, isomeric byproducts.

A: Causality: The sluggishness points to a suboptimal catalyst or reaction conditions. Applying excessive heat can provide the activation energy for unintended side reactions, such as carbocation-mediated rearrangements and isomerization of the double bond before oxidation. The formation of byproducts like diisobutylene trimers or other unsaturated hydrocarbons has been noted as an issue in catalytic processes.[14]

Troubleshooting Protocol:

  • Catalyst Optimization:

    • For gas-phase oxidation (e.g., to produce methacrolein-like compounds), multi-component metal oxide catalysts are key. Catalysts based on Mo-Bi-Fe-Co have shown high activity.[15] Doping these catalysts with promoters like Cesium (Cs) or Antimony (Sb) can significantly enhance selectivity by modifying the catalyst's dehydrogenation and oxygenation abilities, thereby inhibiting over-oxidation.[14][16]

    • Ensure your catalyst is properly activated and that the support (if any) is not contributing to side reactions.

  • Solvent and Temperature Control:

    • Choose a solvent that solubilizes both the diisobutylene and the oxidant to the greatest extent possible. For two-phase systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[17]

    • Perform a temperature screening study. Start at a low temperature and incrementally increase it to find the "sweet spot" where the rate of the desired reaction is acceptable, but the rates of side reactions are still low.

  • Consider a Different Oxidation System:

    • If a particular catalytic system is prone to isomerization, consider a stoichiometric oxidant that reacts via a concerted mechanism, such as epoxidation with m-CPBA, which is less likely to involve carbocation intermediates that can rearrange.[18]

III. Frequently Asked Questions (FAQs)

Q: What are the main products of diisobutylene oxidation with hydrogen peroxide? A: The products depend heavily on the catalyst used. With a selective epoxidation catalyst like TS-1, the primary product is 1,2-epoxy-2,4,4-trimethylpentane.[2] However, due to the reactivity of this epoxide, subsequent ring-opening can lead to byproducts such as 2-methyl-1,2-propanediol and various methoxy-alcohols if methanol is used as a solvent.[2]

Q: Can I use the Wacker-Tsuji oxidation on diisobutylene? A: The Wacker-Tsuji oxidation typically converts terminal alkenes to methyl ketones.[19] Diisobutylene is a tri- and tetra-substituted alkene, which makes it a challenging substrate for the standard Wacker oxidation, often resulting in low yields or complex product mixtures due to issues with regioselectivity.[20][21] Modifications to the standard protocol would likely be necessary.

Q: How do I choose between a reductive and oxidative workup after ozonolysis? A: The choice is dictated entirely by your desired product.

  • Use a Reductive Workup (e.g., (CH₃)₂S, Zn/H₂O, PPh₃) if you want to isolate aldehydes and/or ketones .[8][22]

  • Use an Oxidative Workup (e.g., H₂O₂) if you want to isolate carboxylic acids and/or ketones .[10][23]

Q: What is the purpose of a phase-transfer catalyst (PTC) in oxidation reactions? A: A PTC is used when the substrate (like diisobutylene) is in an organic phase and the oxidant (like potassium permanganate or hydrogen peroxide) is in an aqueous phase.[12] The catalyst, typically a quaternary ammonium salt, acts as a shuttle, carrying the oxidant anion into the organic phase where it can react with the substrate.[24][25] This can increase reaction rates, allow for the use of milder conditions (lower temperatures), and improve selectivity.[13]

IV. Experimental Protocols & Data

Protocol 1: Selective Epoxidation of Diisobutylene using m-CPBA

This protocol is designed to favor the formation of 1,2-epoxy-2,4,4-trimethylpentane while minimizing ring-opening.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve diisobutylene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in anhydrous DCM and add it to the addition funnel. Add the m-CPBA solution dropwise to the stirred diisobutylene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography.

Protocol 2: Analysis of Oxidation Products by GC-MS

Accurate identification of byproducts is crucial for troubleshooting.

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane). The use of a "green" solvent like dimethyl carbonate (DMC) has also been shown to be effective for analyzing complex oxidation mixtures.[26][27]

    • Add an internal standard (e.g., dodecane) for quantitative analysis.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.

    • Injection: 1 µL, split injection.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.

    • MS Detection: Use Electron Ionization (EI) at 70 eV and scan a mass range of m/z 35-400.

  • Data Analysis: Identify the desired product and byproducts by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

Table 1: Influence of Oxidant on Product Distribution

This table summarizes the expected major products and byproducts based on the chosen oxidation system.

Oxidation SystemDesired Product TypeExpected Major Product(s)Common Byproducts
m-CPBA in DCMEpoxide1,2-Epoxy-2,4,4-trimethylpentane[28]m-Chlorobenzoic acid (reagent-derived)
H₂O₂ / TS-1 CatalystEpoxide1,2-Epoxy-2,4,4-trimethylpentaneRing-opened products (diols, ethers)[2]
Cold, Dilute KMnO₄Diol2,4,4-Trimethyl-1,2-pentanediolCleavage products (ketones, acids)[6]
Hot, Conc. KMnO₄Cleavage ProductsAcetone, Pivalic AcidCO₂, further degradation products[5]
O₃ then (CH₃)₂SCleavage ProductsAcetone, PivalaldehydeDimethyl sulfoxide (DMSO)[8]

V. Logical Troubleshooting Workflow

When encountering a high level of byproduct formation, a systematic approach is essential. The following workflow can guide your optimization process.

G cluster_analysis Step 1: Analysis cluster_diagnosis Step 2: Diagnosis cluster_solution Step 3: Solution start High Byproduct Formation Observed identify Identify Byproducts (GC-MS, NMR) start->identify quantify Quantify Product/Byproduct Ratio identify->quantify over_ox Over-oxidation? (e.g., acids, CO2) quantify->over_ox rearrange Rearrangement? (Isomeric products) over_ox->rearrange No sol_over_ox Use Milder Oxidant Decrease Temperature Reductive Workup over_ox->sol_over_ox Yes consecutive Consecutive Reaction? (e.g., epoxide opening) rearrange->consecutive No sol_rearrange Change Catalyst Lower Temperature Use Concerted Reaction rearrange->sol_rearrange Yes consecutive->identify No/ Unsure sol_consecutive Anhydrous Conditions Neutralize Reaction Shorten Reaction Time consecutive->sol_consecutive Yes end Optimized Reaction sol_over_ox->end sol_rearrange->end sol_consecutive->end

Caption: A systematic workflow for troubleshooting byproduct formation in diisobutylene oxidation.

VI. References

  • Gasson, E. J., Millidge, A. F., Primavesi, G. R. P., Webster, W., & Young, D. P. (1954). Oxidation products of diisobutylene. Part I. Liquid-phase oxidation of diisobutylene : formation, properties, and analysis of 1 : 2-epoxy- 2 : 4 : 4-trimethylpentane. Journal of the Chemical Society (Resumed), 2161. [Link]

  • Zhang, X., et al. (2021). Low-temperature oxidation chemistry of 2,4,4-trimethyl-1-pentene (diisobutylene) triggered by dimethyl ether. Combustion and Flame, 234, 111629. [Link]

  • Unpublished. Catalyst for selective oxidation of isobutylene to methacrolein. ResearchGate. [Link]

  • Gasson, E. J., Graham, A. R., Millidge, A. F., & Young, D. P. (1954). Oxidation products of diisobutylene. Part II. The isomerisation of 1 : 2-epoxy-2 : 4 : 4-trimethylpentanal. Journal of the Chemical Society (Resumed), 2170. [Link]

  • Unpublished. Selective oxidation of isobutylene over Cs-Promoted Mo-Bi-Co-Fe-Ce-O catalyst. ResearchGate. [Link]

  • KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes. Organic Chemistry I. [Link]

  • Save My Exams. (2025). Reactions of Alkenes. Cambridge (CIE) AS Chemistry Revision Note. [Link]

  • Hanson, R., et al. (2020). Elucidating the differences in oxidation of high-performance α- and β- diisobutylene biofuels via Synchrotron photoionization mass spectrometry. Communications Chemistry, 3, 172. [Link]

  • HSCprep. (2025). Oxidation of Alkenes: Mechanisms and Products. HSCprep Chemistry Resources. [Link]

  • University of Calgary. (n.d.). Reactions of Alkenes. Chem 351/353 Textbook. [Link]

  • Wikipedia. (2024). Phase-transfer catalyst. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Reagent Guides. [Link]

  • Wikipedia. (2024). Wacker process. [Link]

  • Popali, S. (2014). Phase transfer catalysis. SlideShare. [Link]

  • Zhang, X., et al. (2021). Low-temperature oxidation chemistry of 2,4,4- trimethyl-1-pentene (diisobutylene) triggered by dimethyl ether. King Abdullah University of Science and Technology Repository. [Link]

  • Google Patents. (n.d.). CN101277982A - Epoxidation of isobutylene polymers.

  • Chemistry LibreTexts. (2024). 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds. [Link]

  • Li, Q., et al. (2022). Insight into the Selective Oxidation of Isobutene to Methacrolein Over Ce-Accelerated Mo-Bi-Fe-Co-K-O Catalyst. SSRN Electronic Journal. [Link]

  • Unpublished. Sustainable Oxidations under Phase-Transfer Catalysis Conditions. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Selective Oligomerization of Isobutylene in Mixed C4 with Co/BETA-Loaded Molecular Sieve Catalysts. Catalysts, 14(8), 533. [Link]

  • E-publication. Comparison of Structure and Reactivity of Hydrothermally Prepared Bi Mo Co Fe O Catalysts in Selective Propylene and Isobutene Oxidation. Paul Scherrer Institute. [Link]

  • Google Patents. (n.d.). US4110539A - Process for the preparation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.

  • Willms, T., et al. (2025). An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent. Journal of Chromatography A, 1753, 465892. [Link]

  • Wahl, A., et al. (2025). Wacker Oxidation of Trisubstituted Alkenes: Pd(II)‐Catalyzed Oxidative Ring Expansion of Exocyclic α,β‐Unsaturated Carbonyl to 2‐Fluoro‐1,3‐Dicarbonyl Compounds. Angewandte Chemie International Edition. [Link]

  • Maddi, S., et al. (2022). Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. Organic Process Research & Development, 26(5), 1466-1473. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

  • Ang, W. S., et al. (2020). Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. ACS Omega, 5(10), 5129-5139. [Link]

  • Google Patents. (n.d.). US7741410B2 - Epoxidation of isobutene polymers.

  • Leah4sci. (2015, November 21). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism [Video]. YouTube. [Link]

  • University of Sheffield. (n.d.). Experiment 6: Ozonolysis of an Alkene. [Link]

  • Unpublished. Selective peroxidation of isobutane with molecular oxygen over molybdenum oxide catalyst for direct synthesis of di-tert-butyl peroxide. ResearchGate. [Link]

  • Grubbs, R. H. (2014). Wacker Oxidation anti-Markovnikov. Caltech. [Link]

  • Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. [Link]

  • Centurion University. (n.d.). OZONOLYSIS. Courseware. [Link]

  • Willms, T., et al. (2025). An improved method for the analysis of the reaction products of the partial isobutane oxidation by gas chromatography using a green solvent. PubMed. [Link]

  • Lewis, R. J., et al. (2023). Selective Oxidation Using In Situ-Generated Hydrogen Peroxide. Accounts of Chemical Research, 56(2), 113-125. [Link]

  • Chemistry LibreTexts. (2023). Wacker Oxidation. [Link]

  • Cardiff University. (n.d.). Catalytic Oxidation Reactions Using Hydrogen Peroxide. ORCA. [Link]

  • OSHA. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate. OSHA Method 1017. [Link]

  • Google Patents. (n.d.). US5180847A - Processes for preparing 2,2,4-trimethyl-1,3-pentanediol derivatives.

  • Patsnap. (2016). Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde. Patsnap Eureka. [Link]

  • Journal of Metals, Materials and Minerals. (2007). Oxidation of Cyclohexane and Ethylbenzene by Hydrogen Peroxide over Co-substituted Heteropolytungstate Catalyst. Vol. 17 No.2 pp.33-38. [Link]

  • CNKI. (2022). Continuous Flow Preparation of 2,2,4-trimethyl-1,3-pentanediol and its Kinetics. Chemical Reaction Engineering and Technology. [Link]

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Optimization

Technical Support Center: Optimizing Metal Extraction with 2,4,4-Trimethylpent-2-enoic Acid

Welcome to the technical support center for optimizing metal extraction using 2,4,4-trimethylpent-2-enoic acid, commercially known as Versatic™ 10 Acid or neodecanoic acid. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing metal extraction using 2,4,4-trimethylpent-2-enoic acid, commercially known as Versatic™ 10 Acid or neodecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development and hydrometallurgy. It provides in-depth, field-proven insights into the nuanced relationship between pH and extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind metal extraction using 2,4,4-trimethylpent-2-enoic acid?

A1: The extraction process is based on a cation exchange mechanism that is highly dependent on pH.[1][2] 2,4,4-trimethylpent-2-enoic acid (represented as HR) is a weak carboxylic acid. In an aqueous solution, it establishes an equilibrium between its protonated (HR) and deprotonated (R⁻) forms. The deprotonated form chelates with a metal cation (Mⁿ⁺) in the aqueous phase, forming a neutral metal-carboxylate complex (MRn). This neutral complex has low solubility in the aqueous phase and high solubility in the organic diluent, causing it to transfer from the aqueous phase to the organic phase. The overall reaction can be summarized as:

Mⁿ⁺ (aq) + nHR (org) ⇌ MRn (org) + nH⁺ (aq)

As the equation shows, the reaction releases protons (H⁺) into the aqueous phase. According to Le Châtelier's principle, increasing the pH (i.e., removing H⁺ by adding a base) will shift the equilibrium to the right, favoring the extraction of the metal ion into the organic phase.[1][3]

Q2: Why is pH control so critical for selective metal separation?

A2: Different metal ions are extracted at different pH ranges. This selectivity is the cornerstone of separating one metal from another. By carefully controlling the pH of the aqueous phase, one can selectively extract a target metal while leaving others in the raffinate (the aqueous solution after extraction). For instance, with Versatic 10, copper can be almost completely extracted at an equilibrium pH of 5.0, whereas zinc extraction only begins to be significant above pH 5.0.[4] This difference allows for their separation. The "strength" of an extractant for a specific metal is often compared using the pH₅₀ value—the pH at which 50% of the metal is extracted.[1][5] A lower pH₅₀ value indicates that the metal can be extracted from more acidic solutions.[1]

Q3: What is a pH isotherm and why is it important?

A3: A pH isotherm is a graph that plots the percentage of metal extracted against the equilibrium pH of the aqueous phase at a constant temperature and fixed concentrations of the extractant and metal.[3] It is a critical experimental tool for several reasons:

  • Determining Optimal pH: It visually identifies the pH range where extraction of a specific metal is maximized.

  • Assessing Selectivity: By plotting isotherms for multiple metals on the same graph, you can identify the pH at which the separation factor between two metals is highest.

  • Process Control: It provides the necessary data to set and control the pH in a pilot or industrial-scale extraction circuit to achieve desired separation and recovery.

Q4: How does the concentration of the 2,4,4-trimethylpent-2-enoic acid affect the extraction?

A4: Increasing the concentration of the extractant in the organic phase generally increases the extraction efficiency at a given pH.[6] This is because a higher concentration of the extractant shifts the equilibrium of the extraction reaction (see A1) to the right, favoring the formation of the metal-extractant complex. This can also lower the pH₅₀ value for a given metal. However, excessively high concentrations can lead to increased viscosity of the organic phase, which can hinder phase disengagement and may not be economically viable.

Q5: Can I use 2,4,4-trimethylpent-2-enoic acid to extract metals from highly acidic solutions (pH < 2)?

A5: Generally, it is not efficient. Carboxylic acids like 2,4,4-trimethylpent-2-enoic acid are considered weak extractants compared to organophosphorus acids.[1] Their extraction efficiency drops significantly in strongly acidic solutions (pH below 2-3) because the high concentration of H⁺ ions shifts the extraction equilibrium to the left, favoring the retention of the metal in the aqueous phase.[7] For extractions from highly acidic feeds, stronger extractants like organophosphorus acids or specific solvating extractants are typically required.[3]

Troubleshooting Guide

Problem 1: Poor or No Metal Extraction Despite pH Adjustment
Possible Cause Diagnostic Check Recommended Solution
Incorrect Equilibrium pH Measure the pH of the aqueous phase after contacting it with the organic phase. The extraction process releases H⁺ ions, which will lower the final pH.[1]The initial pH of the aqueous phase must be set higher than the target equilibrium pH. Perform a titration or use a pH controller to maintain the desired equilibrium pH during extraction by adding a base (e.g., NaOH, NH₄OH).[5]
Presence of Strong Complexing Agents Analyze the aqueous feed for substances like EDTA, citrate, or high concentrations of certain anions that can form stable aqueous complexes with the target metal.[8]These agents "mask" the metal, preventing its interaction with the extractant.[9] Pre-treatment of the feed may be required to destroy or remove these interfering agents.
Insufficient Extractant Concentration Review the stoichiometry of the extraction. The concentration of the extractant should be sufficient to complex the amount of metal in the feed.Increase the extractant concentration in the organic phase or increase the organic-to-aqueous (O:A) phase ratio.[4]
Problem 2: Formation of a Stable Emulsion or "Gunk" at the Interface
Possible Cause Diagnostic Check Recommended Solution
High pH Operation Observe if the problem worsens at higher pH values, particularly when extracting metals like Nickel.[6]Operate at the lowest pH that still provides efficient extraction. Consider using a modifier in the organic phase (e.g., a long-chain alcohol like isodecanol) to improve phase disengagement.
Precipitation of Metal Hydroxides Check the final pH of the aqueous phase. If it exceeds the pH at which the metal hydroxide precipitates, a solid phase will form.Carefully control the final equilibrium pH to remain below the precipitation threshold for the specific metal ion. This is a critical upper limit for the extraction process.
High Shear Mixing Evaluate the mixing speed and impeller design. Overly vigorous mixing can shear droplets and create very stable emulsions.Reduce the mixer's RPM. Use a pump-mix impeller designed for solvent extraction that provides good mixing with lower shear.
Presence of Surfactants or Fine Solids Analyze the aqueous feed for surfactants or suspended solids. Carboxylic acids themselves can act as surfactants.[1]Filter the aqueous feed prior to extraction. The addition of a modifier can also help break surfactant-stabilized emulsions.
Problem 3: Difficulty Stripping the Metal from the Loaded Organic Phase
Possible Cause Diagnostic Check Recommended Solution
Insufficient Acid in Stripping Solution Measure the pH of the aqueous phase after stripping. If it's too high, the stripping equilibrium is unfavorable.The stripping process is the reverse of extraction. A strong acid (e.g., H₂SO₄) is required to protonate the carboxylate and release the metal ion back into the aqueous phase.[5] Increase the acid concentration of the stripping solution (e.g., to 1-2 M H₂SO₄).
Very Stable Metal-Extractant Complex Certain metals, like Iron(III), form very stable complexes with carboxylic acids.[1]Stripping may require a higher acid concentration or multiple counter-current stripping stages. In severe cases, a different stripping agent might be necessary.

Data Presentation: pH Ranges for Metal Extraction

The optimal pH for extraction varies significantly between different metals. The following table summarizes typical pH₅₀ values (the pH at which 50% extraction is achieved) for various metals using Versatic™ 10 Acid. This data is crucial for designing selective separation schemes.

Metal IonTypical pH₅₀ ValueNotes and References
Copper (Cu²⁺) ~4.0Copper is generally extracted at a lower pH compared to other common base metals, allowing for its selective removal.[4]
Zinc (Zn²⁺) ~5.6Zinc extraction begins to be significant at pH > 5.0.[4]
Nickel (Ni²⁺) ~5.8 - 6.5Extraction can be prone to emulsion formation at higher pH values.[6][]
Cobalt (Co²⁺) ~6.0 - 6.5Often co-extracted with Nickel. Separation from Nickel requires specialized synergistic systems.[][11]
Manganese (Mn²⁺) > 6.5Generally extracted at higher pH than Co and Ni.[]
Iron (Fe³⁺) < 3.0Ferric iron forms very stable complexes and is extracted at a much lower pH. It must typically be removed from the leach solution prior to extracting other base metals to avoid interference.[1]

Note: These values are indicative and can be influenced by factors such as extractant concentration, temperature, and the composition of the aqueous phase.

Diagrams and Workflows

Mechanism of Cation Exchange Extraction

The following diagram illustrates the fundamental equilibrium of metal extraction with a carboxylic acid like 2,4,4-trimethylpent-2-enoic acid.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_species Metal Ion (Mⁿ⁺) + Protons (nH⁺) org_species Metal Complex (MRn) + Extractant (nHR) aq_species->org_species Extraction (High pH) org_species->aq_species Stripping (Low pH) G prep 1. Prepare Stock Solutions (Aqueous Metal Feed & Organic Extractant) contact 2. Contact Phases (Mix Aqueous & Organic in a Separatory Funnel) prep->contact ph_adjust 3. Adjust & Equilibrate (Add Base Dropwise, Mix, Allow Phases to Settle) contact->ph_adjust measure 4. Measure Equilibrium pH (Sample & Measure pH of Aqueous Phase) ph_adjust->measure separate 5. Separate Phases (Drain Aqueous Raffinate) measure->separate analyze 6. Analyze Raffinate (Determine Metal Concentration via ICP-OES/AAS) separate->analyze calculate 7. Calculate % Extraction analyze->calculate repeat 8. Repeat Steps 2-7 (For a Range of pH Values) calculate->repeat plot 9. Plot Data (% Extraction vs. Equilibrium pH) repeat->plot

Caption: Step-by-step workflow for generating a pH isotherm curve.

Experimental Protocols

Protocol: Determination of a pH Isotherm for Copper Extraction

This protocol provides a detailed methodology for determining the extraction behavior of Cu²⁺ as a function of pH using 2,4,4-trimethylpent-2-enoic acid.

1. Materials & Reagents:

  • Organic Phase: 0.5 M 2,4,4-trimethylpent-2-enoic acid in a suitable diluent (e.g., kerosene or Shellsol D70).

  • Aqueous Phase: Synthetic leach solution containing ~2 g/L Cu²⁺ (from CuSO₄·5H₂O) in a sulfate medium.

  • pH Adjustment: 1.0 M Sodium Hydroxide (NaOH) solution.

  • Analytical: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for Cu analysis. Calibrated pH meter.

2. Procedure:

  • Phase Contact: In a series of separatory funnels, add 50 mL of the aqueous phase and 50 mL of the organic phase (Organic/Aqueous ratio = 1:1).

  • Initial pH Adjustment: To the first funnel, add a small amount of 1.0 M NaOH to begin raising the pH.

  • Equilibration: Stopper the funnel and shake vigorously for 5-10 minutes to ensure thorough mixing and allow the extraction reaction to reach equilibrium.

  • Phase Separation: Place the funnel in a rack and allow the phases to separate completely. This may take 5 to 30 minutes.

  • Equilibrium pH Measurement: Carefully withdraw a small sample from the aqueous (lower) layer and measure its pH. This is the equilibrium pH. [5]6. Sample Collection: Once the pH is recorded, carefully drain the entire aqueous phase into a labeled beaker. This is the raffinate.

  • Repeat for pH Range: Repeat steps 2-6 for each separatory funnel, adding incrementally larger amounts of NaOH to each subsequent funnel to achieve a range of equilibrium pH values (e.g., from pH 2.5 to 6.0).

  • Metal Analysis: Analyze the initial aqueous feed solution and each raffinate sample for copper concentration using ICP-OES or AAS.

3. Data Analysis:

  • Calculate Percentage Extraction (%E): For each equilibrium pH point, calculate the percentage of copper extracted using the following formula:

    %E = ( ( [Cu]initial - [Cu]raffinate ) / [Cu]initial ) * 100

    Where:

    • [Cu]initial is the copper concentration in the initial aqueous feed.

    • [Cu]raffinate is the copper concentration in the aqueous phase after extraction.

  • Plot the Isotherm: Create a graph with the Equilibrium pH on the x-axis and the Percentage Extraction (%E) on the y-axis. This graph is the pH isotherm for copper extraction under the tested conditions. From this plot, you can determine the pH₅₀ and the optimal pH range for quantitative extraction.

References

  • Solvent Extraction and Separation of Copper and Zinc from a Pickling Solution. (n.d.). ijcea.org. Retrieved February 27, 2026, from [Link]

  • Preston, J. S., & du Preez, A. C. (2010). Evaluation of a versatic 10 Acid/Nicksyn™ Synergistic system for the recovery of nickel and cobalt from a typical lateritic leach liquor. The Journal of The Southern African Institute of Mining and Metallurgy, 110, 423-433. Retrieved February 27, 2026, from [Link]

  • Metal extraction pH isotherms for synthetic pilot plant solution with... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Swaddle, T. W. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews, 42(12), 5289-5303. Retrieved February 27, 2026, from [Link]

  • Wołowicz, A., & Hubicki, Z. (2014). NEODECANOIC ACID AS EXTRACTANT OF SELECTED NON-FERROUS METALS. Physicochemical Problems of Mineral Processing, 50(2), 435-450. Retrieved February 27, 2026, from [Link]

  • Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK>a>, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research, 34(5), 1789-1798. Retrieved February 27, 2026, from [Link]

  • Ohto, K., et al. (2017). Extraction of Metal Ions Using a Calixa[11]rene Carboxylic Acid Derivative in Aromatic Ethers. Journal of Oleo Science, 66(11), 1255-1263. Retrieved February 27, 2026, from [Link]

  • Burkin, A. R. (1971). U.S. Patent No. 3,558,288. Washington, DC: U.S. Patent and Trademark Office.
  • Eyal, A. M., & Canari, R. (1995). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. Industrial & Engineering Chemistry Research, 34(5), 1789-1798. Retrieved February 27, 2026, from [Link]

  • Zhang, P., et al. (2019). Separation and recovery of heavy metals from concentrated smelting wastewater by synergistic solvent extraction using a mixture of 2-hydroxy-5-nonylacetophenone oxime and bis(2,4,4-trimethylpentyl) -phosphinic acid. Journal of Cleaner Production, 224, 255-264. Retrieved February 27, 2026, from [Link]

  • Li, L., et al. (2020). An efficient extractant (2-ethylhexyl)(2,4,4'-trimethylpentyl)phosphinic acid (USTB-1) for cobalt and nickel separation from sulfate solutions. Hydrometallurgy, 191, 105221. Retrieved February 27, 2026, from [Link]

  • Jones, A. D. (1967). A study of the mechanism of the solvent extraction of metal ions by carboxylic acids. Loughborough University. Retrieved February 27, 2026, from [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-954. Retrieved February 27, 2026, from [Link]

  • Godwin, J., et al. (2022). Evaluating the potentials of complexing agents in multi-metal extractions using 4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol). African Journal of Pure and Applied Chemistry, 16(1), 1-13. Retrieved February 27, 2026, from [Link]

  • Sekine, T., & Dyrssen, D. (1964). Synergistic Effect in Solvent Extraction. The Effect of Carboxylic Acid on the Solvent Extraction of Europium(III) with Benzoyltrifluoroacetone. Journal of Inorganic and Nuclear Chemistry, 26(10), 1727-1734. Retrieved February 27, 2026, from [Link]

  • Zinov'eva, I. V., et al. (2025). New Eutectic Solvent Based on bis(2,4,4-trimethylpentyl)phosphinic Acid, Tributyl Phosphate and Phenol for the Extraction of Trivalent Rare-Earth Elements from Nitrate Solutions. Molecules, 30(17), 3945. Retrieved February 27, 2026, from [Link]

  • SX Solvent Extraction Process Principles Theory. (2017, February 1). 911Metallurgist. Retrieved February 27, 2026, from [Link]

  • Reddy, B. R., & Kumar, J. R. (2007). Synergistic extraction of rare earths by mixture of bis(2,4,4-trimethylpentyl)phosphinic acid and Sec-nonylphenoxy acetic acid. Hydrometallurgy, 88(1-4), 118-125. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Steric Management in 2,4,4-Trimethylpent-2-enoic Acid Derivatization

Ticket ID: #STR-244-TMPA Subject: Overcoming Steric Hindrance & Electronic Deactivation in Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analys...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STR-244-TMPA Subject: Overcoming Steric Hindrance & Electronic Deactivation in Esterification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

User Warning: You are attempting to esterify 2,4,4-trimethylpent-2-enoic acid . Do not treat this as a standard carboxylic acid. Standard Fischer esterification (Refluxing alcohol +


) will fail or yield <5% product due to a "Steric Canyon" effect.
The Substrate Challenge

This molecule presents a perfect storm of reactivity blockers:

  • 
    -Methyl Sterics:  The methyl group at C2 blocks the nucleophilic trajectory (Burgi-Dunitz angle) toward the carbonyl.
    
  • 
    -t-Butyl Bulk:  The 4,4-dimethyl substitution creates a massive neopentyl-like wall at the 
    
    
    
    -position, locking the conformation and shielding the reaction center.
  • Electronic Deactivation: The

    
    -unsaturation conjugates with the carbonyl, lowering the electrophilicity of the carbonyl carbon (
    
    
    
    ).

Implication: The activation energy to form the tetrahedral intermediate (


 mechanism) is prohibitively high. You must switch mechanisms from nucleophilic attack on the carbonyl  to either activated acyl halides  or carboxylate alkylation (

)
.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct synthetic route for your specific needs.

EsterificationLogic Start Target: Esterify 2,4,4-Trimethylpent-2-enoic Acid Simple Is the alcohol simple? (MeOH, EtOH, BnOH) Start->Simple Complex Is the alcohol complex/sensitive? (Chiral centers, acid-labile) Start->Complex Alkylation PROTOCOL B: Carboxylate Alkylation (Cs2CO3 + Alkyl Halide) Simple->Alkylation Yes (Methyl/Ethyl/Benzyl) AcidChloride PROTOCOL A: Acid Chloride Activation (Oxalyl Chloride/DMF) Simple->AcidChloride No (Secondary/Tertiary) Complex->AcidChloride No (Robust) Yamaguchi PROTOCOL C: Yamaguchi Esterification (2,4,6-Cl3-PhCOCl) Complex->Yamaguchi Yes (High Value) Note1 Best for Methyl/Ethyl esters. Avoids steric wall entirely. Alkylation->Note1 Mechanism: SN2 (Bypasses Carbonyl) Note2 The 'Sledgehammer' approach. Requires catalytic DMF. AcidChloride->Note2 Mechanism: Acyl Substitution (Via Vilsmeier Intermediate)

Figure 1: Strategic decision tree for selecting the esterification method based on alcohol type and substrate sensitivity.

Detailed Protocols

Protocol A: The "Sledgehammer" (Acid Chloride via Oxalyl Chloride)

Best For: Creating reactive intermediates for coupling with hindered or secondary alcohols. Mechanism: The reaction must be catalyzed by DMF. Oxalyl chloride reacts with DMF to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 – 1.5 equiv

  • DMF (Dimethylformamide): Catalytic (2-5 mol%) - CRITICAL

  • Solvent: DCM (Dichloromethane) or Toluene (anhydrous)

Step-by-Step:

  • Dissolve the acid in anhydrous DCM under

    
     atmosphere.
    
  • Add the catalytic DMF.[1][2]

  • Add Oxalyl Chloride dropwise at 0°C. Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • QC Step: Take an aliquot, quench with MeOH, and check TLC/LCMS for the methyl ester. If acid remains, add more oxalyl chloride.

  • Evaporation: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM/Pyridine and add your target alcohol. DMAP (0.1 equiv) may be added to accelerate the alcohol attack.

Why this works: The Vilsmeier reagent is far more electrophilic than oxalyl chloride alone, allowing it to breach the steric wall of the 2,4,4-trimethyl system.

Protocol B: The "Workaround" (O-Alkylation)

Best For: Methyl, Ethyl, Allyl, or Benzyl esters. Mechanism:


 displacement. The carboxylate acts as a nucleophile attacking the alkyl halide.[3] This completely bypasses the sterically hindered carbonyl carbon.

Reagents:

  • Substrate: 1.0 equiv

  • Base:

    
     (1.5 equiv) or DBU (1.2 equiv)
    
  • Electrophile: MeI, EtI, Benzyl Bromide (1.2 – 1.5 equiv)

  • Solvent: DMF (Polar aprotic is essential)

Step-by-Step:

  • Dissolve the acid in DMF (0.5 M concentration).

  • Add

    
    .[4] The mixture may be a suspension.
    
  • Add the alkyl halide (e.g., Iodomethane).[5]

  • Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.

Why this works: The steric hindrance is at the electrophile (the carbonyl). By turning the acid into the nucleophile, we move the reaction site to the unhindered alkyl halide.


 is preferred ("Cesium Effect") due to the high solubility and "naked" nature of the carboxylate anion in DMF [1].
Protocol C: The "Precision Tool" (Yamaguchi Esterification)

Best For: Macrolactonization or coupling with expensive/complex alcohols. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by regioselective attack by DMAP.[3][6]

Reagents:

  • Substrate: 1.0 equiv

  • Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride): 1.1 equiv

  • TEA (Triethylamine): 1.2 equiv

  • DMAP (4-Dimethylaminopyridine): 1.0 – 2.0 equiv (Stoichiometric amount often needed for hindered substrates)

  • Alcohol: 1.0 – 1.5 equiv

  • Solvent: Toluene or THF

Step-by-Step:

  • Activation: Mix acid, TEA, and Yamaguchi reagent in THF. Stir 1-2h to form the mixed anhydride.

  • Filtration (Optional): Filter off the triethylamine-HCl salt.

  • Esterification: Dilute with Toluene. Add the Alcohol and DMAP.[3][6]

  • Reflux: Heat to reflux (or 60°C). The sterics of the 2,4,4-system require thermal energy to overcome the barrier, even with DMAP activation.

Troubleshooting & FAQs

Q1: I tried Thionyl Chloride ( ) and the reaction turned black/tarry. Why?

A: Thionyl chloride produces


 and heat. The 2,4,4-trimethylpent-2-enoic acid contains a conjugated double bond. Strong mineral acid + heat can induce polymerization of the alkene or E/Z isomerization.
  • Fix: Switch to Oxalyl Chloride/DMF (Protocol A) which operates at lower temperatures and is milder. If you must use

    
    , use toluene as a solvent and keep T < 50°C.
    
Q2: Can the double bond migrate to the position?

A: No. This is a unique feature of your substrate.

  • The

    
    -position (C4) is a quaternary carbon (part of the t-butyl/gem-dimethyl group).
    
  • There are no protons at the

    
    -position to deprotonate.
    
  • Therefore, deconjugation to a

    
    -isomer is structurally impossible.
    
  • Risk:[1][3][7] You can still get E/Z isomerization at the

    
     double bond if exposed to UV light or radical initiators.
    
Q3: My yield is low even with the Acid Chloride method.

A: The issue is likely the formation of the acid chloride, not the coupling.

  • Check: Did you use DMF? Without DMF, oxalyl chloride reacts extremely slowly with hindered acids.

  • Check: Did you confirm conversion? Run a mini-workup with methanol. If you see the methyl ester by TLC, your acid chloride formed. If you see starting material, you need more time or fresh oxalyl chloride.

Q4: Why not use DCC/EDC (Steglich)?

A: For extremely hindered acids (like this neopentyl-type), the N-acylurea intermediate formed by DCC can undergo an intramolecular rearrangement (N-acyl migration) faster than the bulky alcohol can attack. This leads to a stable, non-reactive urea byproduct (N-acylurea) and low yield. The Acid Chloride or Yamaguchi methods avoid this dead-end pathway [2].

Mechanistic Visualization: The Vilsmeier Activation

Understanding the role of DMF in Protocol A is vital for troubleshooting.

VilsmeierMechanism cluster_0 Why DMF is Critical Oxalyl Oxalyl Chloride Complex Chloroiminium Ion (Vilsmeier Reagent) Oxalyl->Complex Activation DMF DMF (Catalyst) DMF->Complex Activated Activated Acyl-Imidoyl Intermediate Complex->Activated + Acid (Fast Attack) Acid 2,4,4-Trimethylpent-2-enoic Acid Acid->Activated Product Acid Chloride + Regenerated DMF Activated->Product + Cl- (Collapse) Note The Vilsmeier reagent is smaller and more electrophilic than Oxalyl Chloride, allowing it to penetrate the steric shield.

Figure 2: The catalytic cycle of DMF converting Oxalyl Chloride into the highly reactive Vilsmeier reagent.

References

  • Cesium Carbonate Promoted O-Alkylation

    • Title: Improved Cs2CO3 Promoted O-Alkylation of Acids.[8]

    • Source: Semantic Scholar / Synthetic Communic
    • URL:[Link]

  • Yamaguchi Esterification Mechanism

    • Title: Investigation of the Yamaguchi Esterification Mechanism.[3][6][9][10]

    • Source: Organic Chemistry Portal / Org.[6] Lett.

    • URL:[Link]

  • Acid Chloride Formation (DMF Catalysis)

    • Title: Acid Chloride Synthesis using Oxalyl Chloride and DMF.[1][2][11]

    • Source: YouTube / Common Organic Chemistry (Educational Visualiz
    • URL:[Link]

  • General Hindered Esterification Review

    • Title: Esterific
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing extraction efficiency of 2,4,4-Trimethylpent-2-enoic acid vs Versatic 10

This guide provides an in-depth technical comparison between 2,4,4-Trimethylpent-2-enoic acid (TMPEA) and the industry-standard Versatic™ 10 (Neodecanoic Acid) . While Versatic 10 is the benchmark for nickel/cobalt separ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,4,4-Trimethylpent-2-enoic acid (TMPEA) and the industry-standard Versatic™ 10 (Neodecanoic Acid) .

While Versatic 10 is the benchmark for nickel/cobalt separation and rare earth extraction due to its stability and steric selectivity, 2,4,4-TMPEA represents a structurally distinct C8 unsaturated alternative. This analysis evaluates their extraction efficiency, chemical stability, and operational suitability based on molecular structure and hydrometallurgical principles.

Executive Summary

  • Versatic 10 (Neodecanoic Acid): A tertiary, highly branched C10 saturated carboxylic acid. Known for high steric hindrance, excellent hydrolytic stability, and high pKa (~6.5–7.0). It is the standard for separating Nickel (Ni) from Calcium (Ca) and for Rare Earth Element (REE) separation.

  • 2,4,4-Trimethylpent-2-enoic Acid (TMPEA): An

    
    -unsaturated C8 carboxylic acid derived from diisobutylene. Its conjugated double bond structure confers higher acidity (lower pKa ~4.8–5.2) but significantly lower chemical stability compared to Versatic 10.
    
  • Verdict: Versatic 10 remains superior for continuous industrial circuits due to its resistance to degradation. TMPEA offers higher extraction efficiency at lower pH values (due to higher acidity) but poses significant risks of oxidation and polymerization (crud formation) in aerated mixer-settlers.

Chemical Structure & Mechanistic Implications[1][2][3]

The fundamental difference in extraction performance stems from the molecular geometry and electronic properties of the carboxyl group.

Structural Analysis
FeatureVersatic 10 (Neodecanoic Acid) 2,4,4-Trimethylpent-2-enoic Acid
Formula


Structure Tertiary, Saturated (Neo-structure)Primary/Secondary, Unsaturated (

-alkene)
Steric Hindrance High: The carboxyl group is shielded by bulky alkyl groups on the

-carbon.
Moderate: The double bond restricts rotation, but the carboxyl is less shielded than in Versatic 10.
Electronic Effect Inductive (+I) effect of alkyl groups raises pKa (weaker acid).Conjugation of C=C with C=O stabilizes the anion, lowering pKa (stronger acid).
Stability Excellent: Resistant to oxidation and hydrolysis.Poor: Susceptible to oxidation (cleavage at C=C) and polymerization.
Diagram 1: Molecular Structure & Steric Shielding

StructureComparison cluster_V10 Versatic 10 (Neodecanoic) cluster_TMPEA 2,4,4-Trimethylpent-2-enoic Acid V10_Node Tertiary Carbon (C10) High Steric Shielding Saturated Alkyl Chain V10_Prop High pKa (~6.5-7.0) High Stability V10_Node->V10_Prop Causes TMPEA_Node Unsaturated (C8) Conjugated C=C-COOH Less Shielding TMPEA_Prop Lower pKa (~4.8-5.2) Oxidation Risk TMPEA_Node->TMPEA_Prop Causes

Caption: Comparison of steric shielding and electronic effects on acidity and stability.

Extraction Efficiency & Selectivity

The extraction of divalent metals (


) by carboxylic acids (

) follows the cation exchange mechanism:


pH Isotherms & Acidity (The pKa Factor)

The extraction efficiency is governed by the pH of the aqueous phase.

  • TMPEA (Lower pKa): Being a stronger acid, TMPEA dissociates at a lower pH. This shifts the extraction equilibrium to the right at lower pH values (e.g., pH 3.5–4.5).

    • Advantage:[1][2][3][4] Can extract metals from more acidic feeds without extensive neutralization.

    • Risk:[1][2] Reduced selectivity against impurities like Iron (

      
      ) and Aluminum (
      
      
      
      ), which also extract at low pH.
  • Versatic 10 (Higher pKa): Requires a higher pH (typically pH 5.0–6.5) to extract Nickel/Cobalt.[5]

    • Advantage:[1][2][3][4] Excellent rejection of impurities that hydrolyze at lower pH. The high steric hindrance also prevents the formation of stable polynuclear complexes, aiding in stripping.

Selectivity Comparison (Ni/Co vs. Ca)

One of the critical applications of Versatic 10 is separating Nickel from Calcium in laterite leach solutions.

  • Versatic 10: The bulky structure creates a "cavity" that favors transition metals (Ni, Co) over alkaline earth metals (Ca, Mg) based on coordination geometry. The

    
     between Ni and Ca is significant.
    
  • TMPEA: The flatter, unsaturated structure likely offers lower steric selectivity . The lower pKa means Calcium might co-extract at pH values where Versatic 10 would reject it, reducing the separation factor (

    
    ).
    
Table 1: Comparative Performance Metrics
ParameterVersatic 10 (Standard)2,4,4-TMPEA (Challenger)Impact on Process
pKa (Acidity) 6.5 – 7.04.8 – 5.2 (Est.)TMPEA extracts at lower pH; Versatic requires more base (NaOH/Lime).
pH

(Ni)
~5.5 – 6.0~4.0 – 4.5TMPEA shifts isotherm to the left.
Loading Capacity High (forms monomers/dimers)Moderate (risk of polymerization)Versatic 10 has predictable loading; TMPEA may vary.
Stripping Easy (weak acid)Moderate (stronger acid)TMPEA requires higher acid concentration to strip.
Kinetics Fast (< 5 mins)Very Fast (< 2 mins)Smaller molecule (TMPEA) diffuses faster.
Phase Disengagement ExcellentPoor (if degraded)Degradation products of TMPEA act as surfactants (crud).

Experimental Validation Protocols

To validate these claims in your specific matrix, follow this self-validating experimental workflow.

Protocol A: Determination of pH Extraction Isotherms (Shake-Out Test)

Objective: Determine the


 for Target Metal (Ni) and Impurity (Ca) to calculate separation factors.
  • Preparation:

    • Organic Phase: 0.5M Extractant (Versatic 10 or TMPEA) in aliphatic diluent (e.g., ShellSol D70 or Exxsol D80). Note: TMPEA may require a modifier (TBP) to prevent third-phase formation due to its polarity.

    • Aqueous Phase: Synthetic sulfate solution containing 5 g/L Ni and 0.5 g/L Ca.

  • Procedure:

    • Prepare 6 separatory funnels.

    • Mix Organic (O) and Aqueous (A) at O:A = 1:1 ratio (e.g., 50mL each).

    • Adjust pH of each funnel to target values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) using NaOH or

      
      .
      
    • Shake vigorously for 10 minutes at 25°C.

    • Allow phases to separate (record time).

  • Analysis:

    • Measure equilibrium pH (

      
      ) of the aqueous raffinate.
      
    • Analyze metal concentration in raffinate by ICP-OES.

    • Calculate Distribution Coefficient (

      
      ) and Extraction % (
      
      
      
      ).[4]
      
      
      
      
Diagram 2: Experimental Workflow for Isotherm Generation

Workflow Start Feed Solution Preparation (Ni, Co, Ca sulfates) Contact Phase Contact (O:A = 1:1) Shake 10 mins @ 25°C Start->Contact pH_Adjust pH Adjustment (Range 3.0 - 8.0) Contact->pH_Adjust Sep Phase Separation Record Disengagement Time Contact->Sep pH_Adjust->Contact Iterate until stable Analyze ICP-OES Analysis (Raffinate & Strip Liquor) Sep->Analyze Calc Calculate D, %E, Separation Factor (β) Analyze->Calc

Caption: Step-by-step protocol for generating extraction isotherms.

Stability & Degradation (The Critical Flaw of TMPEA)

This is the most critical differentiator. While TMPEA may show superior initial extraction kinetics or lower pH operation, it fails in long-term stability.

  • Mechanism of Failure: The

    
    -unsaturated bond in TMPEA is reactive. In the presence of oxidizing metal ions (like 
    
    
    
    ,
    
    
    ) and atmospheric oxygen in mixer-settlers, TMPEA undergoes:
    • Oxidative Cleavage: Breaking the C=C bond to form smaller acids/aldehydes (e.g., acetone, pivalic acid).

    • Radical Polymerization: Forming oligomers that increase viscosity and stabilize emulsions (crud).

  • Versatic 10 Advantage: The quaternary carbon structure blocks oxidation pathways. It can cycle for years without significant degradation.

Diagram 3: Degradation Pathway Risk

Degradation TMPEA 2,4,4-TMPEA (Unsaturated) Oxidation Oxidation (O2/Fe3+) TMPEA->Oxidation Cleavage Cleavage Products (Short chain acids) Oxidation->Cleavage Pathway A Polymer Polymerization (Crud Formation) Oxidation->Polymer Pathway B V10 Versatic 10 (Saturated) Stable Stable Recirculation V10->Stable No Reactive Site

Caption: Stability comparison showing TMPEA's susceptibility to oxidative degradation.

Conclusion & Recommendation

Use Versatic 10 if:

  • You are designing a continuous, industrial-scale solvent extraction plant (Ni/Co, REE).

  • Long-term solvent stability and low crud formation are critical.

  • You require high selectivity for Nickel over Calcium.

Use 2,4,4-TMPEA if:

  • You are conducting academic research on the effect of unsaturation on extraction kinetics.

  • You need a "sacrificial" extractant for a short-term batch process where low pH extraction is the only priority.

  • Warning: TMPEA is not recommended for commercial hydrometallurgy due to the high cost of solvent replacement caused by degradation.

References

  • Cheng, C. Y., et al. (2010). "The solvent extraction of nickel and cobalt from laterite leach solutions: A review." Minerals Engineering. (Discusses Versatic 10 standard mechanisms).

  • Preston, J. S. (1985). "Solvent extraction of metals by carboxylic acids."[6][7] Hydrometallurgy. (Foundational text on structure-activity relationships of carboxylic acids).

  • Hexion Inc. (2020). "Versatic™ Acid 10 Technical Data Sheet." (Official specifications for Versatic 10).

  • PubChem. (2024).[8] "2,4,4-Trimethylpent-2-enoic acid Compound Summary." (Chemical structure verification).

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 2,4,4-Trimethylpent-2-enoic Acid Derivatives: An X-ray Crystallography Perspective

Abstract The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For derivatives of 2,4,4-trimethylpent-2-enoic acid, a class of compounds wi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. For derivatives of 2,4,4-trimethylpent-2-enoic acid, a class of compounds with potential applications stemming from their α,β-unsaturated carboxylic acid motif, understanding their exact spatial arrangement is critical to deciphering structure-activity relationships (SAR). This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) with other principal analytical techniques. We will explore the causality behind experimental choices, from synthesis and crystallization to data interpretation, presenting SCXRD as the definitive method for unambiguous structural assignment. This document serves as a practical reference for researchers, offering field-proven insights and detailed protocols to navigate the challenges of structural elucidation.

Introduction: The Significance of Structural Precision

2,4,4-Trimethylpent-2-enoic acid and its derivatives belong to the broad class of α,β-unsaturated carbonyl compounds, which are prevalent scaffolds in biologically active molecules and versatile synthetic intermediates.[1][2] Derivatives of similar monoterpenes have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The biological function of these molecules is inextricably linked to their three-dimensional architecture, which dictates how they interact with biological targets like enzymes and receptors.

While a suite of analytical tools can provide structural clues, single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering an unparalleled, atom-level view of molecular conformation, stereochemistry, and intermolecular interactions.[5][6] This guide will dissect the SCXRD workflow in the context of a hypothetical 2,4,4-trimethylpent-2-enoic acid derivative and objectively compare its capabilities against complementary spectroscopic methods.

The Definitive Approach: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the precise three-dimensional structure of a molecule, providing unequivocal evidence of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry.[7][8] The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution.

Overall SCXRD Workflow

The diagram below outlines the comprehensive workflow, from initial synthesis to the final, validated crystal structure.

cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Collection & Analysis cluster_output Phase 4: Final Output synthesis Synthesis of Target Derivative purification Purification (e.g., Column Chromatography, HPLC) synthesis->purification screening Solvent & Method Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvest Crystal Selection & Mounting growth->harvest diffraction X-ray Diffraction Data Collection harvest->diffraction solve Structure Solution (Phase Problem) diffraction->solve refine Structural Refinement & Validation solve->refine cif Crystallographic Information File (CIF) refine->cif csd Deposition to Database (e.g., CSD) cif->csd

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

PART 1: SYNTHESIS OF 2,4,4-TRIMETHYLPENT-2-ENOIC ACID

Experimental Protocol: Synthesis of 2,4,4-Trimethylpent-2-enoic Acid

  • Reactant Preparation: Dissolve 2,4,4-trimethylpent-2-enal (1.0 eq) in a suitable solvent such as acetone in a round-bottom flask.

  • Oxidation: Prepare a solution of Jones reagent (CrO₃ in sulfuric acid) and add it dropwise to the aldehyde solution at 0°C with vigorous stirring. The persistence of an orange-brown color indicates the completion of the reaction.

    • Causality: Jones oxidation is a robust and efficient method for converting α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the double bond. The low temperature helps to control the exothermic reaction and prevent side products.

  • Quenching: Quench the reaction by the careful addition of isopropanol until the solution turns green.

  • Extraction: Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by silica gel chromatography or recrystallization to yield pure 2,4,4-trimethylpent-2-enoic acid.

PART 2: THE CRYSTALLIZATION BOTTLENECK

The most significant hurdle in SCXRD is obtaining a high-quality single crystal suitable for diffraction.[6] This requires inducing molecules to pack in a highly ordered, three-dimensional lattice. For novel compounds like derivatives of 2,4,4-trimethylpent-2-enoic acid, this often involves screening multiple techniques.

Comparison of Common Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of nucleation and crystal growth.[10]Simple setup, requires minimal equipment.Difficult to control the rate of evaporation; can lead to "showering" of small crystals.Thermally stable, non-volatile compounds.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.Excellent control over the rate of crystallization.Requires careful selection of solvent/anti-solvent pairs.Compounds that are sensitive to temperature changes.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.Can produce very high-quality crystals; spatially separates nucleation from the bulk solution.Technically challenging to set up without disturbing the interface.Screening a wide range of conditions quickly.
Microbatch Under-Oil Nanoliter-scale droplets of the compound solution are dispensed under a layer of inert oil, which controls the rate of solvent evaporation.[7]High-throughput, requires only milligrams of sample.[7]Requires specialized robotic equipment.Scarce or valuable samples.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent in which the 2,4,4-trimethylpent-2-enoic acid derivative has moderate solubility at room temperature. A solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

    • Causality: A solvent with moderate solubility is crucial. If solubility is too high, the solution may never reach supersaturation. If it's too low, the compound won't dissolve sufficiently.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in a clean, small vial. A small amount of undissolved material at the bottom is acceptable. Gently warm the solution to dissolve all the solid, then allow it to cool to room temperature.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow, controlled evaporation.

    • Trustworthiness: The system must be self-validating. If no crystals form, the evaporation rate is likely too fast (use fewer holes) or too slow (use more holes). The vial should be placed in a vibration-free location.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully extract one with a cryoloop and mount it on the goniometer of the diffractometer.

Comparative Analysis: SCXRD vs. Spectroscopic Techniques

While SCXRD provides the definitive structure, other techniques are essential for routine characterization, purity assessment, and providing complementary information. A multi-faceted approach ensures the highest level of scientific integrity.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (¹H, ¹³C)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.Connectivity (through-bond), chemical environment of nuclei, relative stereochemistry.Presence of specific functional groups (e.g., C=O, O-H).[11]Molecular weight, elemental formula, fragmentation patterns.
Sample Requirement High-quality single crystal (0.1-0.3 mm).1-10 mg dissolved in deuterated solvent.Small amount of solid, liquid, or gas.Micrograms or less.
Key Advantage Unambiguous and complete 3D structure.[8]Excellent for solution-state structure and dynamics.Fast, non-destructive, and excellent for functional group identification.High sensitivity and accurate mass determination.
Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.[6]Can be difficult to interpret for complex molecules; does not give bond lengths.Provides limited information on the overall molecular skeleton.Does not provide information on 3D structure or stereochemistry.
Expected Spectroscopic Data for 2,4,4-Trimethylpent-2-enoic Acid
  • IR Spectroscopy: One would expect to see a very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch around 1705 cm⁻¹. The C=C stretch would appear around 1640 cm⁻¹.[12] The conjugation of the double bond to the carbonyl group lowers the C=O stretching frequency compared to a saturated carboxylic acid.[12]

  • ¹H NMR Spectroscopy: The carboxylic acid proton (-COOH) would be a broad singlet far downfield, typically >10 ppm.[11] The vinyl proton would appear as a singlet around 5.7-6.0 ppm. The nine protons of the tert-butyl group would be a sharp singlet around 1.1 ppm, and the three methyl protons on the double bond would be a singlet around 2.1 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₈H₁₄O₂) by providing a highly accurate mass measurement.

Case Study: Database-Driven Structural Validation

To ensure the trustworthiness of a newly determined structure, its geometric parameters should be compared against established values for similar chemical fragments. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an authoritative resource for this validation step.[13][14][15]

Let's assume we have successfully obtained a crystal structure for a derivative, for example, the methyl ester of 2,4,4-trimethylpent-2-enoic acid. After refinement, we would obtain a set of crystallographic data.

Table of Hypothetical Crystallographic Data

ParameterValueSignificance
FormulaC₉H₁₆O₂Confirms molecular identity.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)12.54, 8.91, 15.32Unit cell dimensions.
β (°)98.7Unit cell angle.
Z4Number of molecules in the unit cell.
R1, wR20.045, 0.110Indicators of the quality of the refinement. Lower is better.

With this data, we can perform a substructure search in the CSD for molecules containing the α,β-unsaturated ester motif to validate our observed bond lengths and angles. For instance, the crystal structure of (E)-pent-2-enoic acid shows a C=C bond length of 1.33 Å and a C=O bond length of 1.21 Å, with the molecules forming centrosymmetric dimers via hydrogen bonds.[16] Our hypothetical methyl ester should display similar values for its core structure.

Comparative Analysis Workflow

This diagram illustrates the logic of using database information to validate an experimental result.

exp_data Experimental Data (Refined Crystal Structure of Target Derivative) comparison Compare Geometric Parameters (Bond Lengths, Angles, Torsions) exp_data->comparison csd_search Substructure Search in Cambridge Structural Database (CSD) related_structs Identify Related Structures with Similar Motifs csd_search->related_structs related_structs->comparison validation Validate or Flag Anomalies in Experimental Structure comparison->validation

Caption: Workflow for validating an experimental structure using the CSD.

Conclusion

While spectroscopic methods like NMR, IR, and MS are indispensable for initial characterization and purity assessment, they provide an incomplete picture of a molecule's three-dimensional reality. Single-crystal X-ray diffraction, despite the potential challenge of obtaining suitable crystals, is the only technique that delivers an unambiguous, high-resolution map of atomic positions. For the development of 2,4,4-trimethylpent-2-enoic acid derivatives as potential therapeutics or advanced materials, SCXRD is not just a characterization tool but a foundational pillar of rational design. By integrating SCXRD with database validation and complementary spectroscopic data, researchers can achieve the highest level of scientific rigor and confidence in their structural assignments.

References

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • SPT Labtech.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1097–1105. [Link]

  • Wang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2476.
  • Anis, S., et al. (2021). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1403-1407. [Link]

  • CCDC. Cambridge Structural Database. [Link]

  • Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(Pt 2), 171–179. [Link]

  • Laskin, A., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(Pt 3 Pt 1), 380–388. [Link]

  • PubChem. 2,4,4-Trimethylpent-2-enal. [Link]

  • Klimek-Szczykutowicz, M., et al. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. International Journal of Molecular Sciences, 21(19), 7078. [Link]

  • Google Patents. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene.
  • Peppel, T., et al. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333. [Link]

  • Szliszka, E., & Czuba, Z. P. (2020). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. ResearchGate. [Link]

  • Lee, S., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife. [Link]

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Validation

A Comparative Guide to the Elemental Analysis and Purity Verification of 2,4,4-Trimethylpent-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,4,4-Trimethylpent-2-enoic acid, a structurally distinct α,β-unsaturated carboxylic acid, presents unique challenges and considerations in its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylpent-2-enoic acid, a structurally distinct α,β-unsaturated carboxylic acid, presents unique challenges and considerations in its analytical characterization. Its sterically hindered nature, a consequence of the bulky tert-butyl group, influences not only its reactivity in synthetic applications but also its behavior in analytical systems. As a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries, the verification of its elemental composition and the rigorous assessment of its purity are paramount. This guide provides a comprehensive comparison of analytical methodologies, offering insights into the selection of appropriate techniques and the interpretation of the resulting data. We will delve into the established methods for elemental analysis and explore a suite of chromatographic and spectroscopic techniques for purity verification, providing a framework for robust quality control.

I. Elemental Analysis: Confirming the Molecular Formula

The foundational step in the characterization of a novel or synthesized compound is the verification of its elemental composition. For an organic molecule like 2,4,4-trimethylpent-2-enoic acid (C₈H₁₄O₂), elemental analysis provides the percentage by mass of carbon, hydrogen, and oxygen, confirming that the empirical formula aligns with the theoretical composition.

The molecular formula C₈H₁₄O₂ corresponds to a molecular weight of 142.20 g/mol .[1][2][3][4][5] The theoretical elemental composition is:

  • Carbon (C): 67.57%

  • Hydrogen (H): 9.92%

  • Oxygen (O): 22.50%

Comparative Analysis of Elemental Analysis Techniques

TechniquePrincipleSample RequirementAdvantagesLimitations
CHNS/O Combustion Analysis The sample is combusted at high temperatures (around 1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector (TCD). Oxygen is determined separately by pyrolysis.[6][7][8]1-5 mgHigh accuracy and precision (typically ±0.3% absolute).[8] Established and reliable method. Automated systems allow for high throughput.Destructive to the sample. Requires careful sample preparation to ensure homogeneity and absence of moisture.[8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) While primarily used for trace metal analysis, ICP-MS can be adapted for the determination of non-metals like sulfur and halogens. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.Microgram to milligram quantitiesExtremely high sensitivity, capable of detecting trace elemental impurities.Not the primary method for C, H, N, O analysis in organic compounds. Can have complex spectra and potential interferences.

For routine confirmation of the elemental composition of 2,4,4-trimethylpent-2-enoic acid, CHNS/O combustion analysis is the industry-standard and most appropriate technique . Its accuracy and reliability provide a high degree of confidence in the molecular formula.

Experimental Protocol: CHNS/O Combustion Analysis
  • Sample Preparation:

    • Ensure the 2,4,4-trimethylpent-2-enoic acid sample is homogenous and completely dry. Any residual solvent will significantly impact the hydrogen and carbon percentages.[8]

    • Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.[9][10]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide, benzoic acid).[7]

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

    • The instrument will automatically perform the combustion, gas separation, and detection.

  • Data Interpretation:

    • The software will report the weight percentages of C, H, N, and S. The oxygen percentage is typically determined by difference or through a separate pyrolysis module.

    • Compare the experimental percentages to the theoretical values for C₈H₁₄O₂. A deviation of less than 0.4% is generally considered acceptable.[8]

CHNSO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize & Dry Sample Weigh Weigh 1-3 mg in Tin Capsule Homogenize->Weigh Combustion High-Temp Combustion (~1000°C in O2) Weigh->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation GC Separation (CO2, H2O, N2, SO2) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate %C, %H, %N, %S Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison

Workflow for CHNS/O Elemental Analysis.

II. Purity Verification: A Multi-faceted Approach

While elemental analysis confirms the correct elemental ratios, it does not provide information about the presence of impurities. A comprehensive purity assessment requires the use of separation and spectroscopic techniques. For 2,4,4-trimethylpent-2-enoic acid, a combination of chromatographic and spectroscopic methods is recommended for a complete purity profile.

Potential Impurities in the Synthesis of 2,4,4-Trimethylpent-2-enoic Acid

The synthesis of α,β-unsaturated carboxylic acids can proceed through various routes, each with a characteristic set of potential byproducts. A common method involves the Knoevenagel condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by hydrolysis and decarboxylation. For a sterically hindered acid like the target molecule, alternative routes might be employed. Based on general synthetic procedures for similar compounds, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Positional isomers of the double bond (e.g., 2,4,4-trimethylpent-3-enoic acid).

  • Saturated Analogs: The fully saturated 2,4,4-trimethylpentanoic acid, resulting from over-reduction or alternative reaction pathways.

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • Catalyst Residues: Traces of catalysts used in the synthesis.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the main compound from its impurities, allowing for their quantification.

Comparison of Chromatographic Techniques

TechniquePrincipleRecommended for 2,4,4-Trimethylpent-2-enoic acid?AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For carboxylic acids, reversed-phase (RP) HPLC is common.[3][11][12]Highly Recommended Excellent for separating non-volatile and thermally labile compounds. High resolution and sensitivity. Well-established for quantitative analysis of organic acids.May require derivatization for detection if the analyte lacks a UV chromophore.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Recommended High resolution for volatile compounds. Can be coupled with a Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for identification.[13]Requires the analyte to be volatile and thermally stable. Carboxylic acids may require derivatization (e.g., silylation) to improve volatility and peak shape.
Thin-Layer Chromatography (TLC) A simple and rapid qualitative technique for monitoring reaction progress and identifying the number of components in a mixture.Recommended for initial screening Fast, inexpensive, and requires minimal sample.Primarily qualitative, not suitable for precise quantification. Lower resolution compared to HPLC and GC.

Authoritative Grounding: The principles and methodologies for chromatographic separations are well-defined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621>.[11][14][15] The validation of these analytical procedures should follow the guidelines outlined by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[16][17]

For the quantitative analysis of 2,4,4-trimethylpent-2-enoic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Proposed RP-HPLC Method:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the carboxylic acid and the double bond absorb.

  • Quantification: Purity is determined by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, quantification against a certified reference standard is necessary.

GC can be a powerful tool, especially when coupled with Mass Spectrometry (GC-MS) for impurity identification.

Proposed GC-MS Method:

  • Derivatization: To enhance volatility, the carboxylic acid can be converted to its methyl ester or a silyl ester prior to analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to elute a wide range of impurities.

  • Detector: A Mass Spectrometer for identification of impurities by their mass spectra and a Flame Ionization Detector (FID) for robust quantification.

Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Interpretation Dissolve Dissolve Sample in Appropriate Solvent Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject_HPLC Inject onto RP-HPLC System Filter->Inject_HPLC Derivatize Derivatize Sample (optional) Filter->Derivatize Separate_HPLC Separate Components Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Quantify Quantify Purity (Area %) and Impurities Detect_HPLC->Quantify Inject_GC Inject into GC-MS System Derivatize->Inject_GC Separate_GC Separate Volatile Components Inject_GC->Separate_GC Detect_MS Mass Spectrometry Detection Separate_GC->Detect_MS Identify Identify Impurities by MS and/or Reference Standards Detect_MS->Identify Quantify->Identify

General Workflow for Chromatographic Purity Analysis.
Spectroscopic Methods for Structural Confirmation and Impurity Identification

Spectroscopic techniques provide orthogonal information to chromatography, confirming the structure of the main component and aiding in the identification of unknown impurities.

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedApplication for 2,4,4-Trimethylpent-2-enoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.Essential for structural confirmation and identification of isomeric impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[18][19][20]Confirms the presence of the carboxylic acid and the carbon-carbon double bond.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.[21][22][23][24]Confirms the molecular weight and aids in the structural elucidation of impurities when coupled with GC or LC.
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinylic proton, the methyl groups, and the acidic proton of the carboxyl group. The chemical shift of the carboxylic acid proton is typically found far downfield (around 10-13 ppm).[12][25]

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in their unique chemical environments, including the carbonyl carbon of the carboxylic acid (typically 165-185 ppm) and the carbons of the double bond.[12][25][26]

The FTIR spectrum of 2,4,4-trimethylpent-2-enoic acid should exhibit characteristic absorption bands:

  • A very broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.[19]

  • A strong C=O stretch from the conjugated carboxylic acid, expected around 1690-1715 cm⁻¹.[19]

  • A C=C stretch from the double bond, around 1640-1650 cm⁻¹.

  • C-H stretching and bending vibrations for the methyl and methylene groups.

When analyzed by mass spectrometry (e.g., via GC-MS with electron ionization), 2,4,4-trimethylpent-2-enoic acid will produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the bulky tert-butyl group, likely showing a prominent loss of a methyl group (M-15) or a tert-butyl radical (M-57).[27] The presence of the carboxylic acid may also lead to characteristic fragments, such as the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45).[21][24]

III. Conclusion and Recommendations

The comprehensive analytical characterization of 2,4,4-trimethylpent-2-enoic acid requires a multi-technique approach to ensure both the correct elemental composition and a high degree of purity.

  • For Elemental Analysis: CHNS/O combustion analysis is the recommended gold standard for its accuracy and reliability in confirming the molecular formula.

  • For Purity Verification: A combination of chromatographic and spectroscopic techniques is essential.

    • RP-HPLC with UV detection is the preferred method for quantitative purity assessment.

    • GC-MS is a valuable complementary technique for identifying volatile impurities and providing orthogonal separation.

    • NMR spectroscopy is indispensable for definitive structural confirmation and the identification of isomeric impurities.

    • FTIR spectroscopy provides a rapid and straightforward confirmation of key functional groups.

By employing these methodologies in a structured and validated manner, researchers, scientists, and drug development professionals can ensure the quality and consistency of 2,4,4-trimethylpent-2-enoic acid, a critical factor in the success of their research and development endeavors.

References

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  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link][14]

  • European Chemicals Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][16][28]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link][15]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link][29]

  • International Council for Harmonisation. Quality Guidelines. [Link][30]

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  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][31]

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  • PubChem. (5Z)-5-octenoic acid. [Link][3]

  • PubChem. 7-Octenoic acid. [Link][4]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link][34]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link][19]

  • NIST WebBook. (Z)-oct-4-enoic acid. [Link][5]

  • Semantic Scholar. Mass Spectrometry. [Link][22]

  • DergiPark. Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link][26]

  • Chemguide. mass spectra - fragmentation patterns. [Link][23]

  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. [Link][20]

  • Scribd. Approximate 1H and 13C NMR Shifts. [Link][25]

  • Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link][35]

  • Filo. (2025, November 28). Mass fregmentation in 2,2,4 trimethylpentane. [Link][27]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link][24]

Sources

Comparative

A Comparative Guide to the Esterification Kinetics of Sterically Hindered Carboxylic Acids: 2,4,4-Trimethylpent-2-enoic Acid vs. Pivalic Acid

Introduction Esterification is a cornerstone reaction in organic synthesis, with profound implications in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs), prodrugs, and specialized exci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Esterification is a cornerstone reaction in organic synthesis, with profound implications in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs), prodrugs, and specialized excipients. The kinetics of this reaction are paramount, dictating process efficiency, yield, and economic viability. However, when the carboxylic acid substrate is sterically hindered, the reaction rate can decrease dramatically, posing significant challenges for process development.

This guide provides an in-depth comparison of the esterification kinetics of two sterically hindered carboxylic acids: Pivalic acid (2,2-dimethylpropanoic acid) and 2,4,4-trimethylpent-2-enoic acid. Pivalic acid serves as the archetypal example of severe steric hindrance at the α-carbon. In contrast, 2,4,4-trimethylpent-2-enoic acid presents a more complex structural challenge, featuring significant bulk distal to the carboxyl group and electronic effects from a conjugated double bond.

For researchers and drug development professionals, understanding the nuanced differences in their reactivity is crucial for selecting appropriate synthetic strategies, optimizing reaction conditions, and predicting outcomes. This guide delves into the structural and mechanistic factors governing their reactivity, proposes a robust experimental protocol for a direct kinetic comparison, and discusses the broader implications for chemical synthesis.

Structural and Electronic Analysis: The Root of Reactivity Differences

The rate of esterification is exquisitely sensitive to the three-dimensional environment around the carboxylic acid's carbonyl carbon. Even subtle changes in structure can lead to orders-of-magnitude differences in reaction times.

Pivalic Acid (Trimethylacetic Acid): Pivalic acid features a tert-butyl group directly attached to the carbonyl carbon. This arrangement places three methyl groups in close proximity to the reaction center, creating a formidable steric shield. This "fat goalie," as it is sometimes described, effectively blocks the trajectory of an incoming alcohol molecule, which must attack the electrophilic carbonyl carbon to initiate the reaction.[1] Consequently, pivalic acid is notoriously slow to undergo esterification under standard conditions.[2]

2,4,4-Trimethylpent-2-enoic Acid: This molecule's structure is more complex. The primary steric bulk, a tert-butyl group, is located at the γ-position, further removed from the reaction center. The α-carbon is substituted with a less bulky methyl group. Critically, the molecule possesses a double bond between the α and β carbons, creating a conjugated π-system with the carbonyl group. This conjugation delocalizes electron density across the system, which can slightly reduce the intrinsic electrophilicity of the carbonyl carbon. However, the most dominant factor in acid-catalyzed esterification remains the accessibility of this carbon to the nucleophilic alcohol.

G cluster_pivalic Pivalic Acid cluster_tmpea 2,4,4-Trimethylpent-2-enoic Acid pivalic_struct Structure: (CH₃)₃C-COOH pivalic_effect Dominant Effect: Severe α-steric hindrance pivalic_struct->pivalic_effect t-Butyl group shields carbonyl carbon hypothesis Hypothesis: 2,4,4-Trimethylpent-2-enoic acid will esterify faster due to reduced steric shielding at the reaction center. pivalic_effect->hypothesis tmpea_struct Structure: (CH₃)₃C-CH=C(CH₃)-COOH tmpea_steric Steric Effect: Moderate α-steric hindrance tmpea_struct->tmpea_steric Methyl group at α-carbon tmpea_electronic Electronic Effect: π-Conjugation tmpea_struct->tmpea_electronic C=C conjugated with C=O tmpea_steric->hypothesis

Figure 2: Generalized mechanism of Fischer-Speier esterification.

For sterically hindered acids like pivalic acid, the rate-determining step is the nucleophilic attack (Addition) of the alcohol on the protonated carbonyl. [3][4]The bulky substituents physically impede this step, raising the activation energy and slowing the overall reaction. While the same step will likely be rate-determining for 2,4,4-trimethylpent-2-enoic acid, the less congested environment at the α-position is expected to lower this activation barrier relative to pivalic acid.

A Self-Validating Protocol for Kinetic Comparison

To empirically test our hypothesis, a robust kinetic experiment is required. The following protocol is designed to be self-validating by simplifying the kinetics to a pseudo-first-order system, allowing for a direct and reliable comparison of rate constants.

Experimental Rationale
  • Objective: Determine the pseudo-first-order rate constants (k') for the esterification of pivalic acid and 2,4,4-trimethylpent-2-enoic acid with a model primary alcohol (ethanol) under identical, controlled conditions.

  • Kinetic Simplification: By using a large excess of the alcohol (e.g., ethanol), its concentration remains effectively constant throughout the reaction. [5]This allows the rate law, Rate = k[Acid][Alcohol], to be simplified to Rate = k'[Acid], where k' (the pseudo-first-order rate constant) is equal to k[Alcohol]. This simplification makes the data analysis straightforward and less prone to error.

  • Catalysis: Sulfuric acid is a potent, cost-effective, and well-understood homogeneous catalyst for this transformation. [6]* Reaction Monitoring: The disappearance of the carboxylic acid is easily and accurately monitored by titrating aliquots of the reaction mixture with a standardized solution of sodium hydroxide. [7][8]This classic method provides direct measurement of the reactant concentration over time.

  • Isothermal Conditions: Maintaining a constant temperature (e.g., 60°C) is critical, as reaction rates are highly temperature-dependent. [9]A thermostatically controlled water or oil bath is essential.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 0.5 M standardized solution of sodium hydroxide in deionized water.

    • Prepare a 1.0 M solution of sulfuric acid in absolute ethanol. This will serve as the alcohol reactant and catalyst source.

    • Accurately weigh equimolar amounts of pivalic acid and 2,4,4-trimethylpent-2-enoic acid for two separate experiments.

  • Reaction Setup:

    • Set up two identical round-bottom flasks equipped with reflux condensers in a thermostatic oil bath set to 60°C ± 0.5°C. [10] * To each flask, add a magnetic stir bar.

  • Initiation of Reaction:

    • To the first flask, add the pre-weighed pivalic acid. To the second, add the 2,4,4-trimethylpent-2-enoic acid.

    • To each flask, add a sufficient volume of the 1.0 M H₂SO₄/ethanol solution to achieve a target initial carboxylic acid concentration (e.g., 0.2 M) and a significant molar excess of ethanol (e.g., >10:1).

    • Start the magnetic stirrers and timers for both reactions simultaneously. This moment is t=0.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a precise aliquot (e.g., 2.0 mL) from each reaction flask. [10] * Immediately quench each aliquot in a flask containing 20 mL of ice-cold deionized water to stop the reaction.

    • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

    • Titrate the sample with the standardized 0.5 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used. [8]

Figure 3: Experimental workflow for the comparative kinetic study.

Data Analysis and Expected Results

The data gathered from the titrations allow for the calculation of the rate constant for each acid.

Data Processing:

  • For each aliquot, calculate the moles of unreacted carboxylic acid using the stoichiometry of the titration: moles_acid = moles_NaOH = M_NaOH × V_NaOH.

  • Convert moles of acid to concentration [Acid] in the reaction mixture by accounting for the aliquot volume.

  • For each acid, create a plot of the natural logarithm of the acid concentration (ln[Acid]) versus time (in seconds).

Kinetic Model: For a pseudo-first-order reaction, the integrated rate law is: ln[Acid]t = -k't + ln[Acid]₀

This is the equation of a straight line (y = mx + c). Therefore, the plot of ln[Acid] vs. time should yield a straight line with a slope equal to -k'.

Hypothetical Data and Comparison Table

The following table illustrates the expected experimental data and the final comparative results.

Table 1: Hypothetical Concentration vs. Time Data

Time (min)[Pivalic Acid] (M)ln[Pivalic Acid][2,4,4-Trimethylpent-2-enoic Acid] (M)ln[2,4,4-Trimethylpent-2-enoic Acid]
00.200-1.6090.200-1.609
300.188-1.6710.164-1.808
600.177-1.7320.135-2.002
1200.157-1.8510.091-2.397
2400.123-2.0960.041-3.194

Table 2: Comparative Kinetic Results

Carboxylic AcidPredicted Slope (from plot)Pseudo-First-Order Rate Constant (k') (s⁻¹) Relative Rate
Pivalic Acid-2.0 x 10⁻⁵2.0 x 10⁻⁵1.0 (Baseline)
2,4,4-Trimethylpent-2-enoic Acid-1.1 x 10⁻⁴1.1 x 10⁻⁴~5.5x Faster

The expected outcome is a significantly larger rate constant for 2,4,4-trimethylpent-2-enoic acid, confirming that the reduced steric hindrance at the α-position is the dominant factor governing the reaction rate.

Implications for Synthesis and Drug Development

The kinetic comparison between these two acids provides actionable insights for chemists and process engineers:

  • Reaction Strategy Selection: For severely hindered substrates like pivalic acid, standard Fischer esterification is often impractical due to extremely long reaction times. Alternative, more forceful methods are required, such as conversion to a highly reactive acid chloride (pivaloyl chloride) followed by reaction with the alcohol, or the use of coupling agents in a Steglich-type esterification. [2][11]These methods, however, add cost and steps to a synthesis.

  • Process Optimization: For moderately hindered acids like 2,4,4-trimethylpent-2-enoic acid, Fischer esterification may be a viable and economical option. The kinetic data obtained from an experiment like the one described here would be invaluable for process modeling, allowing for the optimization of temperature, catalyst load, and reaction time to achieve target conversion efficiently.

  • Protecting Group Chemistry: The high stability of pivaloate esters, a direct result of the steric hindrance that makes them difficult to form, also makes them resistant to hydrolysis. [12]This property is exploited in multi-step synthesis where the pivaloyl group is used as a robust protecting group for alcohols. [12]Understanding the kinetics of its formation is key to its effective application.

References

  • A mechanistic study of the saponification of pivaloate esters | Union College Schaffer Library. (n.d.). Union College. Retrieved February 27, 2026, from [Link]

  • Ahmed Zeki, N. S. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 33-42. Retrieved February 27, 2026, from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • ChemPhile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. YouTube. Retrieved February 27, 2026, from [Link]

  • Golubkina, L. G., Krasnykh, E. L., Safronov, S. P., & Portnova, S. V. (2019). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 11(1). Retrieved February 27, 2026, from [Link]

  • Shi, H. C., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances, 3(36), 15565-15574. Retrieved February 27, 2026, from [Link]

  • Jansen, B. (2016, September 21). Titration of an Esterification Reaction to Determine Equilibrium Constant. ChemEd X. Retrieved February 27, 2026, from [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. Retrieved February 27, 2026, from [Link]

  • An, G., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(18), 9946-9952. Retrieved February 27, 2026, from [Link]

  • Ali, S. H., & Al-Ghannam, K. A. (2017). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. Journal of Chemical and Process Engineering, 4(1). Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved February 27, 2026, from [Link]

  • Moya, C., & Arce, A. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181. Retrieved February 27, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Pivalic acid. Wikipedia. Retrieved February 27, 2026, from [Link]

  • Smith, A. M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30200-30206. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetic Model for the Etherification of 2,4,4-Trimethyl-1-pentene and 2,4,4-Trimethyl-2-pentene with Methanol. Retrieved February 27, 2026, from [Link]

  • Wenzel, T., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic Study of Esterification Reaction. Retrieved February 27, 2026, from [Link]

  • Šantorić, A., et al. (2014). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Chemical and Biochemical Engineering Quarterly, 28(1), 109-116. Retrieved February 27, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2,4,4-Trimethylpent-2-enoic Acid

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a structured and informed safety protocol. This guide provides an in-depth operational plan for the safe handling of 2,4,4-Trimethylpent-2-enoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While this document is comprehensive, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information before commencing any work.

The principles outlined here are grounded in a risk-based approach to laboratory safety, ensuring that every procedural step is a self-validating system of protection for researchers, scientists, and drug development professionals.

Hazard Assessment of 2,4,4-Trimethylpent-2-enoic Acid

While a specific, universally available Safety Data Sheet (SDS) for 2,4,4-Trimethylpent-2-enoic acid is not readily found in public databases, we can infer its potential hazards based on its chemical structure and data from similar carboxylic acids. Carboxylic acids, as a class, can be corrosive and cause irritation.[1] For instance, related compounds like trans-2-Methyl-2-pentenoic acid and 2-Methyl-4-pentenoic acid are classified as causing severe skin burns and eye damage.[2] Therefore, it is prudent to handle 2,4,4-Trimethylpent-2-enoic acid with a high degree of caution, assuming it poses similar corrosive and irritant hazards until specific data proves otherwise.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns upon contact.

  • Serious Eye Damage/Irritation: Risk of serious eye damage if splashed into the eyes.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3][4]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach; it is dictated by a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and finally PPE) should always be considered first. This guide focuses on the final layer of protection: PPE.

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling 2,4,4-Trimethylpent-2-enoic acid.

PPE_Selection_Workflow PPE Selection Workflow for 2,4,4-Trimethylpent-2-enoic Acid cluster_eye Eye/Face Protection cluster_gloves Hand Protection cluster_body Body Protection cluster_resp Respiratory Protection A Start: Task Assessment (e.g., weighing, transfer, reaction) B Identify Potential Exposure Routes - Skin Contact - Eye Contact - Inhalation A->B C Select Eye and Face Protection B->C D Select Hand Protection (Gloves) B->D E Select Body Protection B->E F Select Respiratory Protection B->F C1 Low Splash Risk? (e.g., handling small quantities) C->C1 D1 Consult Glove Compatibility Chart (for carboxylic acids) D->D1 E1 Standard Laboratory Coat E->E1 E2 Chemical-Resistant Apron (for larger quantities or splash risk) E->E2 F1 Is work performed in a certified Chemical Fume Hood? F->F1 G End: Proceed with Work (with appropriate PPE) C2 Chemical Safety Goggles (ANSI Z87.1) C1->C2 Yes C3 High Splash Risk? (e.g., large volume transfers) C1->C3 No C2->G C3->C2 No C4 Goggles and Face Shield C3->C4 Yes C4->G D2 Select Appropriate Glove Material (e.g., Nitrile, Neoprene) D1->D2 D3 Ensure Proper Thickness and Check for Defects D2->D3 D3->G E1->G E2->G F2 No Respiratory Protection Required F1->F2 Yes F3 Work outside of a fume hood or potential for aerosol generation? F1->F3 No F2->G F3->G No F4 Use NIOSH-approved Respirator with Organic Vapor Cartridges F3->F4 Yes F4->G

Caption: PPE selection workflow for handling 2,4,4-Trimethylpent-2-enoic acid.

Detailed PPE Specifications

Eye and Face Protection

Given the potential for serious eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that conform to ANSI Z87.1 or an equivalent standard (e.g., European Standard EN166).[5] These provide a seal around the eyes to protect against splashes.

  • Increased Risk Scenarios: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a face shield must be worn in addition to chemical safety goggles.[6][7]

Skin and Body Protection

The selection of the correct glove material is critical to prevent skin contact.[8] Since specific breakthrough time data for 2,4,4-Trimethylpent-2-enoic acid is not available, recommendations are based on general resistance to carboxylic acids.

Glove MaterialResistance to AcidsGeneral Recommendation
Nitrile GoodSuitable for incidental contact and splash protection. Offers good resistance to many acids and provides excellent puncture resistance.[7]
Neoprene ExcellentRecommended for prolonged contact or immersion. Resists a broad range of acids, caustics, and solvents.[7][8]
Natural Rubber/Latex GoodOffers good resistance to many acids and alcohols, but is not recommended due to potential for allergic reactions.[7]
Butyl Rubber ExcellentProvides superior resistance to many organic solvents and corrosive acids.[8]

Operational Protocol for Glove Use:

  • Inspect: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Don gloves over clean, dry hands.

  • Doffing: Remove gloves without touching the outside contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in the appropriate hazardous waste container.[9] Do not reuse disposable gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

  • Standard Use: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.

  • Splash Hazard: When handling larger quantities or when there is a significant splash risk, supplement the lab coat with a chemical-resistant apron.[6]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation hazards.

  • Primary Control: All work with 2,4,4-Trimethylpent-2-enoic acid should be conducted within a properly functioning chemical fume hood to minimize vapor inhalation.[4]

  • Supplemental Control: If engineering controls are not feasible or during emergency situations (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5][10] Respirator use requires a formal respiratory protection program, including fit-testing and training.

Handling and Storage Plan

  • Handling: Use appropriate engineering controls, such as a chemical fume hood, to minimize exposure.[4] Avoid contact with skin, eyes, and clothing.[3][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][3] Keep containers tightly closed when not in use.[3][10] Avoid storing carboxylic acids in metal cabinets, which can be subject to corrosion.[1]

Disposal Plan

All waste containing 2,4,4-Trimethylpent-2-enoic acid must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, properly labeled, and sealed container that is compatible with the chemical.[9][11] Do not pour down the drain.[9]

  • Solid Waste: Contaminated materials, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[9]

  • Disposal Procedure: Follow all local, state, and federal regulations for hazardous waste disposal.[11] Label containers with the words "Hazardous Waste" and a complete list of the contents.[11]

By adhering to this comprehensive guide, you establish a robust framework for the safe handling of 2,4,4-Trimethylpent-2-enoic acid, prioritizing the well-being of laboratory personnel and ensuring the integrity of your research.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet. Formlabs. [Link]

  • SAFETY DATA SHEET. Valvoline. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • 2,4-dimethyl-2-pentenoic acid, 66634-97-7. The Good Scents Company. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • 4-Pentenoic acid, 2-methyl- Safety Data Sheet. Synerzine. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. [Link]

  • Guidelines for Hazardous Waste Disposal. Farmingdale State College. [Link]

  • procedure for disposing of hazardous waste. MIT Environmental Health & Safety. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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